Agomelatine (L(+)-Tartaric acid)
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPJXPTFZIKTL-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Agomelatine L(+)-Tartaric Acid: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine (B1665654), a naphthalenic antidepressant, represents a significant departure from traditional monoaminergic-based therapies for major depressive disorder. Its unique pharmacological profile, characterized by a synergistic interplay between the melatonergic and serotonergic systems, offers a novel approach to treating depression and its associated symptoms, particularly disrupted circadian rhythms. This technical guide provides an in-depth exploration of the core mechanism of action of agomelatine, focusing on the active pharmaceutical ingredient and the role of L(+)-tartaric acid in its formulation. We will delve into its receptor pharmacology, downstream signaling effects, and the experimental evidence that underpins our current understanding.
The Role of L(+)-Tartaric Acid
Agomelatine is formulated as a co-crystal with L(+)-tartaric acid. A co-crystal is a multicomponent crystal in which the constituent molecules are held together by non-covalent interactions. In the case of agomelatine, the formation of a co-crystal with L(+)-tartaric acid is a pharmaceutical strategy to enhance the physicochemical properties of the drug, such as its solubility and bioavailability. L(+)-tartaric acid itself does not exert a direct pharmacological effect related to the antidepressant action of agomelatine; its primary role is to optimize the drug's formulation and delivery.
Core Mechanism of Action: A Dual-Action Ligand
The therapeutic effects of agomelatine stem from its dual activity at two distinct receptor systems:
-
Melatonergic Receptor Agonism: Agomelatine is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors. These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central pacemaker, which regulates circadian rhythms.
-
Serotonin (B10506) 5-HT2C Receptor Antagonism: Agomelatine acts as an antagonist at the serotonin 5-HT2C receptor.
This dual mechanism is believed to be synergistic, contributing to its antidepressant and anxiolytic effects, as well as its ability to resynchronize disrupted circadian rhythms often observed in depressed patients.
Quantitative Receptor Pharmacology
The binding affinity of agomelatine for its target receptors has been quantified in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of its receptor binding profile.
Table 1: Agomelatine Binding Affinities (Ki)
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| MT1 | Human | CHO Cells | 0.1 | |
| Human | HEK Cells | 0.06 | ||
| MT2 | Human | CHO Cells | 0.12 | |
| Human | HEK Cells | 0.27 | ||
| 5-HT2C | Human (cloned) | - | 631 | |
| Porcine (native) | - | - | ||
| 5-HT2B | Human (cloned) | - | 660 |
Table 2: Agomelatine Receptor Activity (pKi)
| Receptor | Species | pKi | Reference |
| 5-HT2C | Human (cloned) | 6.2 | |
| Porcine (native) | 6.4 | ||
| 5-HT2B | Human (cloned) | 6.6 | |
| 5-HT2A | Rat/Human | <5.0 - 5.3 |
Signaling Pathways and Downstream Effects
The interaction of agomelatine with its target receptors initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.
Melatonergic Pathway
Agonism at MT1 and MT2 receptors in the SCN helps to resynchronize the sleep-wake cycle and other circadian rhythms that are often disrupted in depression. This action is crucial for alleviating symptoms such as insomnia and daytime fatigue.
Caption: Agomelatine's agonism at MT1/MT2 receptors in the SCN.
Serotonergic Pathway and Neurotransmitter Release
Antagonism of 5-HT2C receptors by agomelatine leads to the disinhibition of downstream neuronal pathways, resulting in an increased release of dopamine (B1211576) and norepinephrine (B1679862), particularly in the prefrontal cortex. This is a key component of its antidepressant effect, as these neurotransmitters are crucial for mood regulation, motivation, and cognitive function.
Caption: Agomelatine's antagonism of 5-HT2C receptors.
Neurotrophic and Cellular Effects
Emerging evidence suggests that agomelatine may also exert its antidepressant effects through the modulation of neurotrophic factors and cellular plasticity. Studies have shown that agomelatine can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and promote neurogenesis in the hippocampus. These effects are thought to contribute to the long-term therapeutic benefits of the drug.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of agomelatine. These protocols are based on standard techniques reported in the literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of agomelatine for its target receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK cells transfected with human MT1, MT2, or 5-HT2C receptors) or from native tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-melatonin for MT receptors or [³H]-mesulergine for 5-HT2C receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled agomelatine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of agomelatine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following agomelatine administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals before and after the administration of agomelatine.
-
Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline concentrations.
In Vivo Electrophysiology
Objective: To assess the effects of agomelatine on the firing rate of neurons in specific brain regions.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the target brain region, such as the ventral tegmental area (VTA) for dopamine neurons or the locus coeruleus (LC) for norepinephrine neurons.
-
Recording: The spontaneous electrical activity (action potentials) of individual neurons is recorded before and after the administration of agomelatine.
-
Data Analysis: The firing rate and pattern of the neurons are analyzed to determine the effect of the drug.
Forced Swim Test (Animal Model of Depression)
Objective: To evaluate the antidepressant-like effects of agomelatine in a behavioral model.
Methodology:
-
Pre-test Session: On the first day, rats are placed individually in a cylinder of water for a 15-minute pre-swim session.
-
Drug Administration: On the second day, agomelatine or a vehicle is administered to the animals.
-
Test Session: After a specific pretreatment time, the rats are placed back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer who is blind to the treatment conditions.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Clinical Trials in Major Depressive Disorder
Objective: To evaluate the efficacy and safety of agomelatine in patients with major depressive disorder.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.
-
Patient Population: Adult patients meeting the diagnostic criteria for major depressive disorder (according to DSM criteria) with a minimum baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale - HAM-D17).
-
Treatment: Patients are randomly assigned to receive a fixed or flexible dose of agomelatine (e.g., 25-50 mg/day) or placebo for a defined period (typically 6-8 weeks for acute treatment).
-
Efficacy Assessments: The primary outcome measure is typically the change from baseline in the total score of a validated depression rating scale (e.g., HAM-D17). Secondary outcome measures may include response rates, remission rates, and changes in anxiety and sleep parameters.
-
Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, and laboratory tests (including liver function tests).
Conclusion
Agomelatine's mechanism of action, centered on its synergistic agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors, offers a unique and effective approach to the treatment of major depressive disorder. This dual action not only addresses the core symptoms of depression but also the frequently co-morbid sleep and circadian rhythm disturbances. The extensive preclinical and clinical research summarized in this guide provides a robust foundation for understanding the pharmacological basis of agomelatine's therapeutic effects. Further research into its downstream neurotrophic and cellular effects will continue to elucidate the full spectrum of its activity and may open new avenues for the treatment of mood disorders.
Synthesis and Characterization of Agomelatine L(+)-Tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agomelatine (B1665654), a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, is an active pharmaceutical ingredient (API) used in the treatment of major depressive disorder.[1][2] Its efficacy is attributed to the synergistic action on both melatonergic and serotonergic systems, which helps in resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[3][4] However, agomelatine's low aqueous solubility presents a challenge for its formulation and bioavailability.[5] The formation of salts or co-crystals with pharmaceutically acceptable co-formers, such as L(+)-tartaric acid, is a promising strategy to enhance its physicochemical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of Agomelatine L(+)-Tartaric acid, offering detailed experimental protocols and data analysis for researchers in drug development.
Synthesis of Agomelatine L(+)-Tartaric Acid
The synthesis of an agomelatine salt or co-crystal with L(+)-tartaric acid typically involves reacting agomelatine with L(+)-tartaric acid in a suitable solvent system to facilitate the formation of the new solid form. While a specific, detailed protocol for the L(+)-tartaric acid form is not widely published, a general approach based on solvent-based cocrystallization methods can be employed.[5]
Experimental Protocol: Solvent-Antisolvent Crystallization
This method involves dissolving both agomelatine and L(+)-tartaric acid in a solvent in which they are both soluble, followed by the addition of an antisolvent to induce precipitation of the desired salt or co-crystal.
Materials:
-
Agomelatine (free base)
-
L(+)-Tartaric acid
-
Solvent: e.g., Ethyl acetate (B1210297) (a C3-C7 ester or C2-C7 ether is recommended)[5]
-
Antisolvent: e.g., Hexane (B92381) (a C5-C7 alkane or benzene (B151609) is recommended)[5]
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve equimolar amounts of agomelatine and L(+)-tartaric acid in a minimal amount of ethyl acetate at room temperature (20-30°C) with continuous stirring until a clear solution is obtained.[5] The molar ratio may be optimized (e.g., 1:1 or 2:1) to achieve the desired stoichiometry.
-
Antisolvent Addition: Slowly add hexane (in a volume ratio of approximately 1:2 to 1:3 of solvent to antisolvent) to the solution while maintaining vigorous stirring.[5] The addition of the antisolvent will reduce the solubility of the product and induce precipitation.
-
Crystallization: Continue stirring the resulting suspension for a predetermined period (e.g., 2-4 hours) to allow for complete crystal formation. The vessel should be covered to prevent solvent evaporation.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the antisolvent (hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Agomelatine L(+)-Tartaric acid.
Characterization of Agomelatine L(+)-Tartaric Acid
A comprehensive characterization of the newly synthesized solid form is crucial to confirm its identity, purity, and physicochemical properties. The following techniques are essential for this purpose.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline phase of a solid material. The resulting diffraction pattern is a unique fingerprint of the crystal structure.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed: 2°/min.
-
Sample Preparation: A small amount of the powdered sample is gently pressed onto a sample holder.
Data Presentation:
| Characteristic XRPD Peaks (2θ) for a Hypothetical Agomelatine L(+)-Tartaric Acid |
| Angle (2θ°) |
| Value 1 |
| Value 2 |
| Value 3 |
| Value 4 |
| Value 5 |
| Value 6 |
| Value 7 |
| Value 8 |
| (Note: Specific peak positions for the L(+)-Tartaric acid form are not readily available in the public domain and would need to be determined experimentally. The table serves as a template for data presentation.) |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, phase transitions, and thermal stability.
Experimental Protocols:
-
DSC:
-
Instrument: A differential scanning calorimeter.
-
Sample Pan: Aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from 25°C to 250°C.
-
-
TGA:
-
Instrument: A thermogravimetric analyzer.
-
Sample Pan: Platinum or ceramic pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from 25°C to 500°C.
-
Data Presentation:
| Thermal Analysis Data for a Hypothetical Agomelatine L(+)-Tartaric Acid | Value |
| DSC Onset Temperature (°C) | Value |
| DSC Peak Temperature (Melting Point, °C) | Value |
| TGA Onset of Decomposition (°C) | Value |
| TGA Weight Loss (%) | Value |
| (Note: These values would need to be determined experimentally.) |
Spectroscopic Analysis: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule and to confirm the formation of the salt or co-crystal through changes in vibrational modes.
Experimental Protocols:
-
FTIR:
-
Instrument: An FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Raman:
-
Instrument: A Raman spectrometer.
-
Laser Wavelength: e.g., 785 nm.
-
Spectral Range: 200-3200 cm⁻¹.
-
Data Presentation:
| Characteristic Spectroscopic Peaks (cm⁻¹) for Agomelatine and L(+)-Tartaric Acid | Agomelatine (Free Base)[6][7] | L(+)-Tartaric Acid | Hypothetical Agomelatine L(+)-Tartaric Acid |
| N-H Stretch | ~3234 | - | Shifted Value |
| C=O Stretch (Amide I) | ~1638 | ~1730 | Shifted Value |
| C-H Stretch (Aromatic) | ~3060 | - | Value |
| C-H Stretch (Aliphatic) | ~2940 | ~2980 | Value |
| C-O-C Stretch | ~1249, 1184 | ~1100 | Value |
| O-H Stretch (Carboxylic Acid) | - | Broad ~3400-2400 | Modified Band |
| (Note: The formation of a salt or co-crystal would likely result in shifts in the N-H and C=O stretching frequencies of agomelatine and changes in the O-H and C=O bands of tartaric acid.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the agomelatine and tartaric acid components in the new solid form.
Experimental Protocol:
-
Instrument: An NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).[8]
-
Standard: Tetramethylsilane (TMS).
Data Presentation:
| ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Agomelatine[8] | L(+)-Tartaric Acid[9] | Hypothetical Agomelatine L(+)-Tartaric Acid |
| Aromatic Protons | 7.15-7.77 (m, 6H) | - | Similar to Agomelatine |
| -OCH₃ Protons | 3.99 (s, 3H) | - | Similar to Agomelatine |
| -CH₂- (near N) | 3.62 (m, 2H) | - | Slightly Shifted |
| -CH₂- (near ring) | 3.25 (t, 2H) | - | Slightly Shifted |
| -NH Proton | 5.61 (s, 1H) | - | Shifted or Broadened |
| -CH₃ (acetyl) | 1.95 (s, 3H) | - | Similar to Agomelatine |
| -CH (Tartaric Acid) | - | 4.34 (s, 2H) | Present |
| -OH & -COOH Protons | - | Broad signal | Shifted or Exchanged |
| ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Agomelatine[8] | Hypothetical Agomelatine L(+)-Tartaric Acid |
| Carbonyl Carbon | ~169.5 | Slightly Shifted |
| Aromatic Carbons | 102.7-157.5 | Similar to Agomelatine |
| -OCH₃ Carbon | ~55.2 | Similar to Agomelatine |
| -CH₂- Carbon (near N) | ~39.6 | Slighty Shifted |
| -CH₂- Carbon (near ring) | ~33.2 | Slightly Shifted |
| -CH₃ Carbon | ~22.7 | Similar to Agomelatine |
| Carboxyl Carbon (Tartaric Acid) | - | Present |
| -CH- Carbon (Tartaric Acid) | - | Present |
Characterization Workflow Diagram
Caption: Workflow for the characterization of Agomelatine L(+)-Tartaric acid.
Agomelatine Signaling Pathway
Agomelatine's unique pharmacological profile stems from its dual action as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors.[3][10]
-
Melatonergic Agonism (MT1/MT2): Agomelatine mimics the action of melatonin by binding to and activating MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[4] This action helps to regulate and resynchronize disrupted circadian rhythms, a common feature in depressive disorders.[2]
-
Serotonergic Antagonism (5-HT2C): By blocking 5-HT2C receptors, agomelatine disinhibits the release of dopamine and norepinephrine in the frontal cortex.[3][4] This increase in catecholaminergic neurotransmission contributes to its antidepressant effects.
The synergistic combination of these two mechanisms is believed to be responsible for agomelatine's therapeutic efficacy.[10]
Signaling Pathway Diagram
Caption: Agomelatine's dual mechanism of action.
Conclusion
The synthesis of Agomelatine L(+)-Tartaric acid represents a viable strategy to potentially improve the physicochemical properties of agomelatine. This guide provides a foundational framework for its preparation and comprehensive characterization. The detailed protocols and data presentation templates are intended to assist researchers in the systematic evaluation of this novel solid form. Further investigation into the dissolution profile, stability, and bioavailability of Agomelatine L(+)-Tartaric acid is warranted to fully assess its potential as an improved pharmaceutical product.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. data.epo.org [data.epo.org]
- 6. US9029420B2 - Agomelatine and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000956) [hmdb.ca]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Agomelatine L(+)-Tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agomelatine (B1665654), a structural analogue of melatonin (B1676174), is an atypical antidepressant with a unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the serotonergic 5-HT2C receptor.[1] This dual mechanism of action is believed to be synergistic, contributing to its antidepressant and anxiolytic effects, as well as its ability to resynchronize circadian rhythms.[1] This technical guide provides an in-depth overview of the pharmacological properties of agomelatine L(+)-tartaric acid, including its receptor binding affinity, in vitro and in vivo effects, and detailed experimental methodologies for its characterization. The L(+)-tartaric acid salt enhances the stability and bioavailability of agomelatine.[2]
Physicochemical Properties
Agomelatine is a white to almost white crystalline powder that is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.[3][4][5] The L(+)-tartaric acid salt form is utilized to improve the physicochemical properties of the active ingredient.
Receptor Binding and Functional Activity
Agomelatine's primary pharmacological action is mediated through its high affinity for melatonergic (MT1 and MT2) receptors and its moderate affinity for the serotonin (B10506) 5-HT2C receptor.
Receptor Binding Affinity
The binding affinities of agomelatine for its primary targets are summarized in the table below.
| Receptor | Agomelatine Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| MT1 (human) | ~0.1 | 2-[¹²⁵I]iodomelatonin | Transfected Cells | [1] |
| MT2 (human) | ~0.1 | 2-[¹²⁵I]iodomelatonin | Transfected Cells | [1] |
| 5-HT2C (human) | 631 | [³H]mesulergine | Transfected Cells | |
| 5-HT2B (human) | 660 | - | Transfected Cells |
Functional Activity
-
Melatonergic Receptors (MT1/MT2): Agomelatine is a potent agonist at both MT1 and MT2 receptors, mimicking the effects of endogenous melatonin.[1] This agonism is responsible for its chronobiotic properties, including the resynchronization of disrupted circadian rhythms.
-
Serotonergic Receptor (5-HT2C): Agomelatine acts as a neutral antagonist at 5-HT2C receptors.[1] This is a key differentiator from many other antidepressants. By blocking the inhibitory tone of serotonin on dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, agomelatine indirectly enhances the levels of these neurotransmitters.
Signaling Pathways
The dual mechanism of agomelatine results in the modulation of distinct intracellular signaling cascades.
Melatonergic (MT1/MT2) Receptor Signaling
Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This, in turn, modulates downstream effectors like protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). The Gβγ subunit can also activate other pathways, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC) and modulate intracellular calcium levels.[6][7]
Caption: Agonism of Agomelatine at MT1/MT2 receptors.
Serotonergic (5-HT2C) Receptor Signaling
The 5-HT2C receptor is a Gq/11-coupled GPCR. Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[8][9] This results in an increase in intracellular calcium and activation of PKC.[8][9] As a neutral antagonist, agomelatine blocks the constitutive activity of the 5-HT2C receptor and prevents serotonin from binding and initiating this cascade. This antagonism leads to the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex.
Caption: Antagonism of Agomelatine at 5-HT2C receptors.
In Vivo Pharmacology
Agomelatine has demonstrated antidepressant and anxiolytic-like effects in various animal models.
Animal Models of Depression
| Model | Species | Agomelatine Dose | Effect | Reference |
| Forced Swim Test | Rat | 10, 40 mg/kg, p.o. | Decreased immobility time | |
| Chronic Mild Stress | Rat | 10, 50 mg/kg, i.p. | Reversed anhedonia | |
| Learned Helplessness | Rat | 10 mg/kg, i.p. | Reduced escape failures |
Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have shown that agomelatine administration leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine, specifically in the prefrontal cortex. This effect is attributed to the antagonism of 5-HT2C receptors.
Experimental Protocols
Radioligand Binding Assay for MT1/MT2 Receptors
Objective: To determine the binding affinity of agomelatine L(+)-tartaric acid for MT1 and MT2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human MT1 or MT2 receptors.
-
[³H]-melatonin or 2-[¹²⁵I]iodomelatonin (radioligand).
-
Agomelatine L(+)-tartaric acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of agomelatine L(+)-tartaric acid.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either vehicle, unlabeled melatonin (for non-specific binding), or a dilution of agomelatine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for agomelatine and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of agomelatine L(+)-tartaric acid.
Materials:
-
Male Wistar rats (200-250 g).
-
Agomelatine L(+)-tartaric acid.
-
Vehicle (e.g., distilled water with 0.5% carboxymethylcellulose).
-
Cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Pre-test session (Day 1): Place each rat individually in a cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer agomelatine L(+)-tartaric acid or vehicle orally 60 minutes before the test session.
-
Test session (Day 2): Place each rat in the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility (floating with only minimal movements to keep the head above water).
-
Data Analysis: Compare the immobility time between the agomelatine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
In Vivo Microdialysis
Objective: To measure the effect of agomelatine L(+)-tartaric acid on extracellular dopamine and norepinephrine levels in the rat prefrontal cortex.
Materials:
-
Male Wistar rats with stereotaxically implanted guide cannulae targeting the medial prefrontal cortex.
-
Microdialysis probes.
-
Agomelatine L(+)-tartaric acid.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
Procedure:
-
Insert the microdialysis probe through the guide cannula into the prefrontal cortex of a freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer agomelatine L(+)-tartaric acid (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for a specified period post-administration.
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline levels and compare the neurotransmitter levels between the agomelatine- and vehicle-treated groups.
Conclusion
Agomelatine L(+)-tartaric acid possesses a unique and multifaceted pharmacological profile characterized by its potent agonism at MT1 and MT2 receptors and its antagonism of 5-HT2C receptors. This dual mechanism of action underlies its efficacy in treating major depressive disorder by not only modulating monoaminergic systems but also by restoring disrupted circadian rhythms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antidepressant compounds.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine (L()-Tartaric acid) (S-20098 L()-Tartaric acid) [myskinrecipes.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
Agomelatine's Impact on Hippocampal Neurogenesis in Rats: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of agomelatine (B1665654), a novel antidepressant, on hippocampal neurogenesis in rat models. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the fields of neuroscience and drug development.
Executive Summary
Agomelatine, an agonist of melatonergic (MT1/MT2) receptors and an antagonist of the 5-HT2C receptor, has demonstrated pro-neurogenic effects in the hippocampus of rats, particularly under conditions of stress. Chronic administration of agomelatine has been shown to increase the proliferation, survival, and maturation of new neurons in the dentate gyrus, a key region for learning and memory. These effects are often more pronounced in the ventral hippocampus, an area strongly associated with emotional regulation. The therapeutic benefits of agomelatine in models of depression and anxiety are thought to be mediated, at least in part, by its ability to restore and enhance adult hippocampal neurogenesis. This is achieved through the modulation of key signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) cascades.
Quantitative Data on Hippocampal Neurogenesis
The following tables summarize the quantitative effects of agomelatine on various markers of hippocampal neurogenesis in rats, as reported in key scientific studies.
Table 1: Effect of Agomelatine on Cell Proliferation (Ki-67 Positive Cells) in the Hippocampus of Chronically Stressed Rats
| Treatment Group | Dorsal Dentate Gyrus (Ki-67 cells/mm) | Ventral Dentate Gyrus (Ki-67 cells/mm) |
| Control - Vehicle | 4.01 ± 0.35 | 2.58 ± 0.23 |
| Control - Agomelatine | 4.31 ± 0.24 | 2.72 ± 0.31 |
| Stress - Vehicle | 3.36 ± 0.23 | 2.16 ± 0.11 |
| Stress - Agomelatine | 4.90 ± 0.29** | 3.07 ± 0.18* |
*Data extracted from Dagyte et al., 2011. Adult male Wistar rats were subjected to chronic footshock stress and treated with agomelatine (40 mg/kg, i.p.) or vehicle for 21 days. Values are mean ± SEM. p < 0.05, **p < 0.01 vs. Stress - Vehicle group.[1]
Table 2: Effect of Agomelatine on Newborn Cell Survival (BrdU Positive Cells) in the Hippocampus of Chronically Stressed Rats
| Treatment Group | Dorsal Dentate Gyrus (BrdU+ cells) | Ventral Dentate Gyrus (BrdU+ cells) |
| Control - Vehicle | 4.26 ± 0.55 | 3.15 ± 0.33 |
| Control - Agomelatine | Not specified | Not specified |
| Stress - Vehicle | 4.08 ± 0.41 | 2.40 ± 0.25 |
| Stress - Agomelatine | 4.85 ± 0.39 | 3.51 ± 0.29** |
Data extracted from Dagyte et al., 2011. Adult male Wistar rats were subjected to chronic footshock stress and treated with agomelatine (40 mg/kg, i.p.) or vehicle for 21 days. BrdU was administered on the first three days of the experiment. Values are mean ± SEM. **p < 0.01 vs. Stress - Vehicle group.[1]
Table 3: Effect of Agomelatine on Immature Neurons (DCX Expression) in the Hippocampus of Chronically Stressed Rats
| Treatment Group | Dentate Gyrus (DCX expression as % of control) |
| Control - Vehicle | 100% |
| Control - Agomelatine | Reduced (not quantified) |
| Stress - Vehicle | Significantly decreased |
| Stress - Agomelatine | Reversed the stress-induced decrease |
Qualitative summary from Dagyte et al., 2011. Chronic agomelatine treatment reversed the stress-induced decrease in doublecortin (DCX) expression in the dentate gyrus.[1][2]
Table 4: Effect of Agomelatine on Neurogenesis in a Prenatal Restraint Stress (PRS) Rat Model
| Measurement | Control - Vehicle | PRS - Vehicle | PRS - Agomelatine |
| PSA-NCAM+/BrdU+ cells (Total Hippocampus) | ~100% | ~60% | ~110%# |
| PSA-NCAM+/BrdU+ cells (Ventral Hippocampus) | ~100% | ~50% | ~120%# |
| BrdU+/NeuN+ cells (Total Hippocampus) | ~100% | ~70%* | ~105%# |
*Data are estimations based on graphical representations from Morley-Fletcher et al., 2011. Adult male offspring of prenatally stressed dams were treated with agomelatine (40 mg/kg, i.p.) or vehicle for 6 weeks. Values are expressed as a percentage of the control-vehicle group. p < 0.05 vs. Control - Vehicle; #p < 0.05 vs. PRS - Vehicle.[3]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to assess the effects of agomelatine on hippocampal neurogenesis.
Animal Models and Drug Administration
-
Animal Models: Studies commonly utilize adult male Wistar or Sprague-Dawley rats.[1][4] Stress models are frequently employed to investigate the therapeutic potential of agomelatine, including chronic unpredictable mild stress (CUMS), chronic footshock stress, and prenatal restraint stress (PRS).[1][3][5]
-
Agomelatine Administration: Agomelatine is typically dissolved in a vehicle such as 1% hydroxyethylcellulose.[1] The standard dose used in many studies is 40 mg/kg, administered via intraperitoneal (i.p.) injection once daily.[1][6] Treatment durations range from 15 days to several weeks.[4]
Immunohistochemistry for Neurogenesis Markers
A standard immunohistochemical protocol to detect markers of neurogenesis (e.g., BrdU, Ki-67, DCX) in rat brain tissue is as follows:
-
Perfusion and Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed overnight, then transferred to a sucrose (B13894) solution for cryoprotection. Coronal sections (typically 30-40 µm) of the hippocampus are cut using a cryostat or vibratome.[1]
-
Antigen Retrieval (for BrdU): For BrdU staining, DNA denaturation is required. Sections are incubated in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate (B1201080) buffer (pH 8.5).
-
Blocking: Sections are incubated in a blocking solution (e.g., phosphate-buffered saline containing Triton X-100 and normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., mouse anti-BrdU, rabbit anti-Ki-67, or goat anti-DCX) at a specific concentration and for a designated time (often overnight at 4°C).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that corresponds to the species of the primary antibody.
-
Signal Amplification and Visualization: The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Microscopy and Quantification: Stained cells in the dentate gyrus are counted using a light microscope. Stereological methods are often employed for unbiased cell quantification.[1]
Western Blotting for Signaling Proteins (e.g., BDNF)
The following protocol outlines the general steps for quantifying protein levels of key signaling molecules in hippocampal tissue:
-
Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-BDNF) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in agomelatine's pro-neurogenic effects and a typical experimental workflow.
Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors converges on downstream signaling cascades, leading to the activation of the ERK/CREB/BDNF pathway and promoting hippocampal neurogenesis.
References
- 1. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. Agomelatine reverses the decrease in hippocampal cell survival induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Agonist Activity of Agomelatine at MT1/MT2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Agomelatine is an atypical antidepressant distinguished by its unique pharmacological profile. It acts as a potent agonist at the melatonin (B1676174) MT1 and MT2 receptors and simultaneously as an antagonist at the serotonin (B10506) 5-HT2C receptor.[1][2] This dual mechanism is believed to be synergistic, contributing to its efficacy in treating major depressive disorder by resynchronizing disrupted circadian rhythms and increasing norepinephrine (B1679862) and dopamine (B1211576) release in the prefrontal cortex.[3][4] This guide provides a detailed technical overview of Agomelatine's agonist activity at the MT1 and MT2 receptors, focusing on its binding affinity, the canonical signaling pathway it activates, and the standard experimental protocols used for its characterization.
Quantitative Data: Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). Agomelatine demonstrates high affinity for both human MT1 and MT2 receptors, comparable to the endogenous ligand, melatonin.[5] The binding affinities have been characterized in various recombinant cell systems, with nanomolar and sub-nanomolar Ki values reported.
A summary of published binding affinity data is presented in Table 1.
| Compound | Receptor | Cell Line | Ki (nM) | Reference |
| Agomelatine | human MT1 | CHO Cells | 0.1 | [6] |
| Agomelatine | human MT2 | CHO Cells | 0.12 | [6][7] |
| Agomelatine | human MT1 | HEK Cells | 0.06 | [6] |
| Agomelatine | human MT2 | HEK Cells | 0.27 | [6] |
Melatonergic Signaling Pathways
The MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[8] The activation of these receptors by Agomelatine initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the chronobiotic effects of melatonergic agonists.
The canonical signaling pathway is illustrated below.
Experimental Protocols
The characterization of Agomelatine's activity relies on standardized in vitro assays. The following sections detail the methodologies for determining binding affinity and functional agonism.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][10]
Objective: To determine the Ki of Agomelatine at MT1 and MT2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.[11]
-
Radioligand: [¹²⁵I]-2-Iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Test Compound: Agomelatine, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled melatonin (e.g., 10 µM).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation counter.[12]
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.[11]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically near its Kd value), and varying concentrations of Agomelatine.[11]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled melatonin.
-
Competition Wells: Contain membranes, radioligand, and serial dilutions of Agomelatine.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-30°C) to reach binding equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Agomelatine to generate a competition curve and determine the IC₅₀ value (the concentration of Agomelatine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
cAMP Functional Assay
This cell-based assay measures the functional consequence of receptor activation—in this case, the inhibition of cAMP production.
Objective: To quantify the potency (EC₅₀) and efficacy (Emax) of Agomelatine as an agonist at MT1/MT2 receptors.
Assay Principle: MT1/MT2 receptor activation inhibits adenylyl cyclase (AC). To create a measurable signal window, AC is first stimulated with forskolin (B1673556) to elevate intracellular cAMP levels. The ability of an agonist like Agomelatine to reduce this forskolin-stimulated cAMP level is then quantified.[13]
Materials:
-
Cell Line: HEK293 or CHO cells expressing the human MT1 or MT2 receptor.[14]
-
Stimulant: Forskolin.
-
Test Compound: Agomelatine, serially diluted.
-
Assay Buffer: e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[15]
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor luminescence-based systems).[13][14][15]
Methodology:
-
Cell Culture: Culture the receptor-expressing cells in 384-well plates until they reach appropriate confluency.[13]
-
Assay Preparation: Wash the cells and replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Add serial dilutions of Agomelatine to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically a submaximal concentration, e.g., EC₈₀) to all wells (except negative controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Detection: Lyse the cells (if required by the kit) and add the detection reagents according to the manufacturer's protocol. Read the plate on a compatible plate reader.[13]
-
Data Analysis:
-
Normalize the data with 0% inhibition corresponding to forskolin stimulation alone and 100% inhibition corresponding to the basal (unstimulated) level.
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of Agomelatine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum efficacy).
-
Agomelatine's Dual Mechanism of Action
While the focus of this guide is on MT1/MT2 agonism, it is crucial to acknowledge that Agomelatine's clinical profile is inseparable from its 5-HT2C antagonism.[16] This dual action is considered synergistic.[4] The antagonism of 5-HT2C receptors disinhibits the release of dopamine and norepinephrine in the frontal cortex, complementing the circadian-regulating effects of its melatonergic agonism.[3][17] Furthermore, evidence suggests that MT1/MT2 and 5-HT2C receptors can form functional heterodimers, providing a potential molecular basis for this synergy.[8]
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Agomelatine | Melatonin Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. psychscenehub.com [psychscenehub.com]
A Technical Guide to the 5-HT2C Receptor Antagonist Properties of Agomelatine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological properties of agomelatine (B1665654) as a serotonin (B10506) 5-HT2C receptor antagonist. It details the quantitative binding and functional data, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways and neurobiological mechanisms.
Introduction
Agomelatine is an antidepressant agent with a unique pharmacological profile, acting as both a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors.[1][2][3] This dual mechanism is believed to be synergistic, contributing to its efficacy in treating major depressive disorder by not only resynchronizing circadian rhythms but also by modulating monoaminergic neurotransmission in key brain circuits.[2][3][4] This guide focuses specifically on the latter property: the characterization and implications of its 5-HT2C receptor antagonism.
Quantitative Pharmacological Data
Agomelatine's affinity and functional antagonism at the 5-HT2C receptor have been quantified through various in vitro assays. While its affinity for 5-HT2C receptors is substantially lower than for melatonergic receptors, this interaction is crucial for its antidepressant effects at therapeutic doses.[1] Agomelatine is characterized as a neutral antagonist, meaning it blocks the receptor from being activated by agonists without affecting its basal or constitutive activity.[1][5]
The following table summarizes the key binding affinity (Ki) and functional antagonism (KB, pA2) values for agomelatine at serotonin and melatonin (B1676174) receptors.
| Receptor Target | Species/System | Assay Type | Value (pKi / pKB / pA2) | Reference(s) |
| 5-HT2C | Human (cloned) | Radioligand Binding | pKi = 6.2 | [1][6] |
| 5-HT2C | Porcine (native) | Radioligand Binding | pKi = 6.4 | [6][7][8] |
| 5-HT2C | Human (cloned) | [3H]Phosphatidylinositol Depletion | pKB = 6.1 | [6][8] |
| 5-HT2C | Human (cloned) | Gq/11 Activation (SPA) | pA2 = 6.0 | [6][8] |
| 5-HT2C | Human (cloned) | Gi3 Activation (SPA) | pA2 = 6.1 | [6][8] |
| 5-HT2B | Human (cloned) | Radioligand Binding | pKi = 6.6 | [1][6] |
| 5-HT2B | Human (cloned) | [3H]Phosphatidylinositol Depletion | pKB = 6.6 | [6][8] |
| 5-HT2A | Human (cloned) | Radioligand Binding | pKi < 5.3 | [6][8] |
| MT1 | Human | Radioligand Binding | Ki ≈ 0.1 nM | [1] |
| MT2 | Human | Radioligand Binding | Ki ≈ 0.1 nM | [1] |
Note: pKi, pKB, and pA2 are the negative logarithms of the Ki, KB, and A2 values, respectively. A higher value indicates greater affinity/potency.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[9][10] Activation by the endogenous agonist serotonin initiates a cascade that leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC). Agomelatine acts by competitively binding to the receptor, thereby preventing serotonin from initiating this signaling cascade.
Experimental Protocols
The characterization of agomelatine's 5-HT2C antagonist properties relies on standardized in vitro pharmacological assays.
This assay determines the affinity (Ki) of a test compound (agomelatine) for the 5-HT2C receptor by measuring its ability to displace a specific radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of agomelatine.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK-293) expressing human 5-HT2C receptors.[11][12]
-
Radioligand: [3H]mesulergine, a known 5-HT2C antagonist radiotracer.[11]
-
Test Compound: Agomelatine, prepared in serial dilutions.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., mianserin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[13]
-
Detection: Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor and isolate the membrane fraction via centrifugation.[13] Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]mesulergine, and varying concentrations of agomelatine.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound tracer.[13]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of agomelatine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of agomelatine that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
This assay measures the ability of an antagonist to block the functional response (intracellular calcium release) induced by an agonist.
Objective: To determine the functional potency (IC50 or KB) of agomelatine.
Materials:
-
Cell Line: A stable cell line (e.g., HEK-293) expressing human 5-HT2C receptors.[14]
-
Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or Calcium 5 that increases in fluorescence intensity upon binding to Ca²⁺.[14]
-
Agonist: Serotonin (5-HT).
-
Antagonist: Agomelatine, prepared in serial dilutions.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.[14]
-
Detection: A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[14]
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C to allow for dye uptake.[14]
-
Antagonist Pre-incubation: Add varying concentrations of agomelatine to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically an EC80 concentration) to all wells simultaneously.
-
Detection: Immediately measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum intracellular calcium concentration.[15]
-
Data Analysis: Plot the agonist-induced fluorescence response against the log concentration of agomelatine. Use non-linear regression to determine the IC50 value, representing the concentration of agomelatine that inhibits 50% of the serotonin-induced response.
Neurobiological Consequences of 5-HT2C Antagonism
The therapeutic relevance of agomelatine's 5-HT2C antagonism stems from its effect on neurotransmitter release in the prefrontal cortex (PFC). 5-HT2C receptors are located on GABAergic interneurons that exert a tonic inhibitory influence on the activity of downstream dopaminergic (DA) and noradrenergic (NE) neurons.[6][16]
By blocking these inhibitory 5-HT2C receptors, agomelatine disinhibits—or "cuts the brake line" of—the GABAergic neurons. This reduction in GABAergic inhibition leads to an increased firing rate and subsequent release of dopamine (B1211576) and norepinephrine (B1679862) specifically in the frontal cortex.[4][6][7][8] This neurochemical effect is thought to contribute significantly to agomelatine's antidepressant and pro-cognitive effects, as deficits in PFC dopamine and norepinephrine are implicated in the pathophysiology of depression.[17] This effect is synergistic with the drug's melatonergic agonism.[3][4]
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Agomelatine's Role in Resynchronizing Circadian Rhythms: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the role of agomelatine (B1665654) in the resynchronization of circadian rhythms. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of agomelatine's unique mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols. The guide also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
Circadian rhythms, the endogenous 24-hour oscillations of physiological and behavioral processes, are fundamental to human health. Disruptions to these rhythms, often observed in major depressive disorder (MDD), can lead to significant impairments in sleep, mood, and overall well-being.[1][2][3] Agomelatine, a novel antidepressant, has demonstrated a unique capacity to resynchronize these perturbed rhythms, contributing to its therapeutic efficacy.[1][4][5] This guide delves into the core mechanisms by which agomelatine exerts its chronobiotic effects.
Mechanism of Action: A Dual Approach to Circadian Resynchronization
Agomelatine's distinct pharmacological profile is central to its ability to modulate circadian rhythms. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonergic 5-HT2C receptor.[1][3][5][6][7] This dual action provides a synergistic effect on the master circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus.[8][9]
-
Melatonergic Agonism (MT1/MT2 Receptors): The MT1 and MT2 receptors are densely expressed in the SCN.[4] Agonism at these receptors mimics the natural signaling of melatonin (B1676174), the body's primary chronobiotic hormone.[5][9] This action helps to reinforce the light/dark cycle signals to the SCN, thereby promoting the phase-shifting and resynchronization of circadian rhythms.[4][5][8]
-
Serotonergic Antagonism (5-HT2C Receptors): The SCN also receives serotonergic input. Antagonism of 5-HT2C receptors by agomelatine is thought to disinhibit the firing of SCN neurons, which can enhance the phase-shifting effects of light and the melatonergic agonism.[8][9] This antagonism also contributes to the regulation of dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, which is implicated in the antidepressant effects of the drug.[7]
The synergistic action of MT1/MT2 agonism and 5-HT2C antagonism is crucial for the full antidepressant and chronobiotic effects of agomelatine.[1]
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol to Determine Circadian Phase by At-Home Salivary Dim Light Melatonin Onset Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Agomelatine's Impact on Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of agomelatine (B1665654), a novel antidepressant, on brain-derived neurotrophic factor (BDNF) levels. The information presented herein is a synthesis of findings from both preclinical and clinical research, offering a comprehensive resource for understanding the neurotrophic effects of this compound. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development.
Executive Summary
Agomelatine, an agonist of melatonergic MT1 and MT2 receptors and an antagonist of serotonergic 5-HT2C receptors, has demonstrated a significant impact on brain-derived neurotrophic factor (BDNF) levels.[1][2][3] Preclinical studies consistently show that agomelatine administration upregulates BDNF mRNA and protein expression in key brain regions associated with mood regulation, such as the hippocampus and prefrontal cortex.[1][4] This effect is particularly noted in animal models of stress and depression.[3] Clinical trials in patients with major depressive disorder (MDD) corroborate these findings, showing an increase in serum BDNF levels following agomelatine treatment, which often correlates with clinical improvement.[5][6] The unique synergistic action of its melatonergic and serotonergic properties is believed to be central to its influence on BDNF and subsequent neuroplastic changes.[2][7]
Preclinical Evidence: Upregulation of BDNF in Animal Models
A substantial body of preclinical research has investigated the effects of agomelatine on BDNF levels in various animal models of depression and stress. These studies consistently demonstrate that agomelatine administration leads to an increase in BDNF expression in brain regions implicated in the pathophysiology of depression.
Quantitative Data from Preclinical Studies
The following table summarizes the quantitative findings from key preclinical studies on the effect of agomelatine on BDNF levels.
| Study Focus | Animal Model | Brain Region | Treatment Details | Key Findings on BDNF Levels | Reference |
| Gene Expression | Unpredictable Chronic Mild Stress (UCMS) in mice | Hippocampus | Agomelatine (10 mg/kg, i.p.) daily for 5 weeks | Reversed the UCMS-induced downregulation of BDNF mRNA expression. | [3] |
| Protein Expression | Chronic Restraint Stress (CRS) in mice | Hippocampus | Agomelatine (60 mg/kg/day, oral) for 4 weeks | Restored the CRS-induced decrease in BDNF protein levels to control levels. | [8] |
| Neurotoxicity Model | Lipopolysaccharide (LPS)-induced neurotoxicity in rats | Hippocampus | Agomelatine (40 mg/kg/day, p.o.) for 7 days | Increased BDNF content by 93.9% compared to the LPS-only group. | [9] |
| Signaling Pathway | Naive adult male rats | Prefrontal Cortex | Acute agomelatine (40 mg/kg, i.p.) | Increased BDNF mRNA levels. This effect was not replicated by melatonin (B1676174) or a 5-HT2C antagonist alone. | [2][10] |
| Chronic Social Defeat Stress | Chronic Social Defeat Stress (CSDS) in mice | Hippocampus | Agomelatine (50 mg/kg, i.p.) | Significantly reduced oxidative damage and is suggested to enhance BDNF levels. | [11] |
Experimental Protocols in Preclinical Research
The methodologies employed in these preclinical studies share common elements designed to induce a depressive-like phenotype in animals and subsequently assess the impact of agomelatine on molecular markers.
Animal Models:
-
Unpredictable Chronic Mild Stress (UCMS): Mice are subjected to a series of mild, unpredictable stressors over several weeks to induce anhedonia and other depressive-like behaviors.[3]
-
Chronic Restraint Stress (CRS): Mice are physically restrained for a set period daily over several weeks to induce a state of chronic stress.[8]
-
Lipopolysaccharide (LPS)-induced Neurotoxicity: Rats are administered LPS to induce neuroinflammation and cognitive impairments.[9]
-
Chronic Social Defeat Stress (CSDS): Mice are repeatedly exposed to an aggressive resident mouse, leading to social avoidance and anxiety-like behaviors.[11]
Drug Administration:
-
Agomelatine is typically dissolved in a vehicle solution (e.g., saline, 1% hydroxyethyl (B10761427) cellulose) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[3][9][11]
-
Dosages in rodent models commonly range from 10 mg/kg to 60 mg/kg.[3][8]
-
Treatment duration varies from acute (single dose) to chronic (several weeks).[2][3]
BDNF Measurement:
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Used to measure BDNF mRNA expression levels in dissected brain tissue.[3]
-
Western Blot: Employed to quantify BDNF protein levels in brain homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilized for the quantification of BDNF protein in tissue lysates.
The following diagram illustrates a typical experimental workflow in preclinical studies investigating agomelatine's effect on BDNF.
Clinical Evidence: Increased Serum BDNF in Depressed Patients
Clinical studies have extended the findings from preclinical models, demonstrating that agomelatine can increase peripheral BDNF levels in patients with major depressive disorder. This increase is often associated with an improvement in depressive symptoms.
Quantitative Data from Clinical Studies
The table below presents quantitative data from clinical trials on the effect of agomelatine on serum BDNF levels.
| Study Population | Treatment Details | Duration | Baseline BDNF (mean ± SD/SEM) | Post-treatment BDNF (mean ± SD/SEM) | p-value | Reference |
| 27 patients with depressive disorders | Agomelatine (25 mg/day) | 2 weeks | 117.35 ± 34.02 ng/mL | 150.79 ± 42.78 ng/mL | p < 0.01 | [1][12] |
| Patients with MDD (severe depression) | Agomelatine (25-50 mg/day) | 12 weeks | 2.44 ± 0.38 ng/mL | 2.87 ± 0.44 ng/mL | p < 0.05 | [4][6] |
| 27 depressed patients | Agomelatine (25 mg/day) | 8 weeks | 117.35 ± 34.02 ng/mL | 126.34 ± 37 ng/mL | p < 0.01 (vs baseline) | [1] |
Experimental Protocols in Clinical Research
Clinical investigations into agomelatine's effect on BDNF typically involve the following methodologies:
Study Design:
-
Most studies are open-label or randomized controlled trials.[6][13]
-
Patients are diagnosed with Major Depressive Disorder (MDD) according to established psychiatric criteria (e.g., DSM-IV/5).
-
Clinical efficacy is assessed using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D).[6]
Treatment:
-
Patients are treated with a standard clinical dose of agomelatine, typically 25-50 mg per day.[1][6]
-
The treatment duration usually ranges from a few weeks to several months.[1][6]
BDNF Measurement:
-
Venous blood samples are collected at baseline and at one or more time points during the treatment period.[1][6]
-
Serum or plasma is separated from the blood samples.
-
BDNF levels are quantified using commercially available ELISA kits.[1][6]
Signaling Pathways: The Synergistic Mechanism of Action
The pro-neurotrophic effects of agomelatine are attributed to its unique synergistic mechanism of action, involving both melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism.[2][7] This dual action is believed to be crucial for the observed increase in BDNF.
The proposed signaling pathway involves the following key steps:
-
Receptor Binding: Agomelatine simultaneously binds to and activates MT1/MT2 receptors while blocking 5-HT2C receptors.[2]
-
Downstream Signaling Cascades: The activation of MT1/MT2 receptors and blockade of 5-HT2C receptors converge on intracellular signaling pathways. One such pathway is the Extracellular signal-regulated kinase (ERK) pathway.[9]
-
CREB Activation: These signaling cascades lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor.[3]
-
BDNF Gene Transcription: Activated CREB binds to the promoter region of the BDNF gene, initiating its transcription and leading to increased BDNF mRNA and subsequently, protein synthesis.[3]
-
TrkB Receptor Activation: The newly synthesized BDNF is released and binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating further downstream signaling that promotes neuronal survival and plasticity.[9]
The following diagram illustrates the proposed signaling pathway for agomelatine-induced BDNF upregulation.
Conclusion
The evidence strongly indicates that agomelatine consistently increases BDNF levels in both preclinical models and in patients with major depressive disorder. This effect is mediated by its unique synergistic action on melatonergic and serotonergic receptors, leading to the activation of intracellular signaling pathways that promote BDNF gene expression. The upregulation of BDNF is a key mechanism that likely contributes to the therapeutic efficacy of agomelatine, particularly its effects on neuroplasticity and the alleviation of depressive symptoms. This body of research provides a solid foundation for further investigation into the neurotrophic properties of agomelatine and its potential in the treatment of mood disorders.
References
- 1. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Agomelatine and Fluoxetine on HAM-D Score, Serum Brain-Derived Neurotrophic Factor, and Tumor Necrosis Factor-α Level in Patients With Major Depressive Disorder With Severe Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine improves memory and learning impairments in a rat model of LPS-induced neurotoxicity by modulating the ERK/SorLA/BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic mechanisms involved in the antidepressant effects of agomelatine [air.unimi.it]
- 11. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A multicenter, randomized controlled study on the efficacy of agomelatine in ameliorating anhedonia, reduced motivation, and circadian rhythm disruptions in patients with major depressive disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Agomelatine on Sleep Architecture in Major Depressive Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of agomelatine (B1665654), a novel antidepressant, on the sleep architecture of patients with Major Depressive Disorder (MDD). By summarizing quantitative data from key clinical trials, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.
Introduction: The Intersection of Depression and Sleep Disturbance
Sleep disturbances are a hallmark symptom of Major Depressive Disorder, affecting a vast majority of patients. These disruptions, often manifesting as insomnia or, less commonly, hypersomnia, are not merely symptoms but are thought to be intrinsically linked to the pathophysiology of depression. Polysomnography (PSG) studies in depressed individuals have consistently revealed alterations in sleep architecture, including:
-
Reduced sleep efficiency: Increased time spent awake after sleep onset.
-
Decreased slow-wave sleep (SWS): A reduction in the deepest, most restorative stage of sleep (N3).[1][2]
-
REM sleep abnormalities: Shortened latency to the first REM sleep period and increased REM sleep density.
Conventional antidepressants, particularly Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), can sometimes exacerbate sleep problems, especially in the initial phases of treatment, by suppressing REM sleep and increasing wakefulness. This has driven the search for novel therapeutic agents that can effectively treat depressive symptoms while simultaneously improving sleep quality.
Agomelatine, with its unique mechanism of action as a melatonergic (MT1/MT2) receptor agonist and a serotonin 5-HT2C receptor antagonist, has emerged as a promising candidate in this regard.[3][4][5] This guide will dissect the available clinical evidence to elucidate the precise impact of agomelatine on the sleep architecture of patients with MDD.
Mechanism of Action: A Dual Approach to Regulating Sleep and Mood
Agomelatine's distinct pharmacological profile underpins its effects on both circadian rhythms and monoaminergic neurotransmission.
-
Melatonergic Agonism (MT1/MT2 Receptors): By acting as an agonist at MT1 and MT2 receptors in the suprachiasmatic nucleus (the brain's primary circadian pacemaker), agomelatine helps to resynchronize disrupted circadian rhythms.[5][6] This action is crucial for regulating the sleep-wake cycle, which is often disturbed in depression.[3][4][5]
-
5-HT2C Receptor Antagonism: Agomelatine also acts as an antagonist at 5-HT2C receptors. The blockade of these receptors leads to an increase in the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex, which are neurotransmitters known to be involved in mood regulation and cognitive function.[5][6]
This dual mechanism is hypothesized to not only alleviate depressive symptoms but also to directly address the sleep disturbances associated with MDD without the disruptive effects on sleep architecture seen with some other antidepressants.
Signaling Pathway of Agomelatine
Caption: Agomelatine's dual mechanism acting on melatonergic and serotonergic pathways.
Quantitative Effects on Sleep Architecture: A Review of Polysomnography Studies
Polysomnography (PSG) remains the gold standard for objectively measuring sleep architecture. Several clinical trials have utilized PSG to quantify the effects of agomelatine in patients with MDD. The following tables summarize the key findings from these studies.
Table: Summary of Polysomnographic Changes with Agomelatine Treatment in MDD
| Sleep Parameter | Direction of Change | Magnitude of Change (Example from Quera-Salva et al., 2007) | Significance |
| Sleep Efficiency | Increase | Baseline: 83.5% -> Week 6: 88.1% | p < 0.05 |
| Wake After Sleep Onset (WASO) | Decrease | Baseline: 58.4 min -> Week 6: 39.8 min | p < 0.05 |
| Slow-Wave Sleep (SWS / N3) | Increase | Baseline: 54.3 min -> Week 6: 66.8 min | p < 0.05 |
| REM Sleep Latency | No significant change | - | NS |
| Total REM Sleep | No significant change | - | NS |
| Sleep Latency | Decrease | - | Significant in some studies |
Note: NS = Not Significant. Data from Quera-Salva et al. (2007) is from an open-label study and should be interpreted accordingly.
Table: Comparative Polysomnographic Data: Agomelatine vs. SSRIs/SNRIs
| Sleep Parameter | Agomelatine | Escitalopram (B1671245) (SSRI) | Venlafaxine (B1195380) (SNRI) |
| Sleep Latency | Decreased | No significant change/Worsened | Worsened initially |
| REM Sleep Latency | No significant change | Significantly Increased | Increased |
| Total REM Sleep | No significant change | Suppressed | Suppressed |
| Slow-Wave Sleep (SWS) | Increased | No significant change/Decreased | Decreased |
| Number of Sleep Cycles | Preserved | Decreased | Decreased |
This table represents a qualitative summary of findings from various comparative studies.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited research, this section outlines the methodologies of key clinical trials investigating the effects of agomelatine on sleep architecture.
Quera-Salva et al. (2007): An Open-Label Study
-
Study Design: A 42-day, open-label, single-center study.
-
Participant Population:
-
Inclusion Criteria: 15 outpatients (mean age 41.5 years) with a diagnosis of MDD according to DSM-IV criteria, and a baseline Hamilton Depression Rating Scale (HAM-D17) score of ≥ 20.
-
Exclusion Criteria: History of sleep apnea, restless legs syndrome, or other primary sleep disorders; use of other psychotropic medications.
-
-
Intervention: Agomelatine 25 mg/day administered in the evening for 42 days.
-
Polysomnography (PSG) Protocol:
-
Schedule: PSG recordings were performed at baseline, day 7, day 14, and day 42.
-
Recording: Standard PSG montage including electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.
-
Scoring: Sleep stages were scored manually according to the standard criteria of Rechtschaffen and Kales.
-
-
Primary Outcome Measures: Changes in sleep architecture parameters (sleep efficiency, WASO, SWS, REM sleep latency, and total REM sleep) from baseline to day 42.
Typical Randomized Controlled Trial (RCT) Protocol: Agomelatine vs. Comparator
The following represents a generalized protocol for a double-blind, randomized, parallel-group study comparing agomelatine to an active comparator (e.g., an SSRI or SNRI).
-
Study Design: A multi-center, randomized, double-blind, active-controlled clinical trial.
-
Participant Population:
-
Inclusion Criteria: Outpatients aged 18-65 with a primary diagnosis of MDD (DSM-IV or DSM-5), a minimum score on a standardized depression rating scale (e.g., HAM-D17 ≥ 22), and subjective sleep complaints.
-
Exclusion Criteria: Bipolar disorder, psychotic disorders, substance use disorders within the last 6 months, significant medical conditions that could affect sleep, primary sleep disorders, and current use of psychotropic medications.
-
-
Intervention:
-
Group 1: Agomelatine (e.g., 25-50 mg/day).
-
Group 2: Active comparator (e.g., escitalopram 10-20 mg/day or venlafaxine XR 75-150 mg/day).
-
Blinding: Both patients and investigators are blinded to the treatment allocation. Placebo capsules are often used to maintain the blind.
-
-
Polysomnography (PSG) Protocol:
-
Schedule: PSG recordings are typically conducted at baseline and at one or more follow-up time points (e.g., week 2, week 8, week 24). An adaptation night in the sleep laboratory is usually included before the baseline recording.
-
Recording: Standard multichannel PSG recordings are performed, including EEG, EOG, EMG, electrocardiogram (ECG), and respiratory monitoring to rule out sleep-disordered breathing.
-
Scoring: Sleep records are scored by trained and certified technicians, often blinded to the treatment allocation, according to the American Academy of Sleep Medicine (AASM) scoring manual.
-
-
Primary Outcome Measures: The primary endpoint is often the change from baseline in a specific PSG parameter (e.g., sleep efficiency or SWS) at a predetermined time point. Secondary endpoints include changes in other PSG variables, depression severity scores, and subjective sleep quality assessments.
Experimental Workflow Diagram
Caption: A generalized workflow for a randomized controlled trial on agomelatine.
Discussion and Implications for Drug Development
The available evidence from polysomnography studies consistently demonstrates that agomelatine has a distinct and beneficial effect on the sleep architecture of patients with MDD. Unlike many conventional antidepressants, agomelatine appears to improve sleep continuity and increase slow-wave sleep without suppressing REM sleep.[1][2][3][4][7]
Specifically, the increase in SWS is a notable finding, as this stage of sleep is crucial for physical and cognitive restoration and is often reduced in depression. Furthermore, the lack of REM suppression is significant, as the long-term consequences of REM sleep deprivation with other antidepressants are not fully understood.
For drug development professionals, these findings highlight several key points:
-
Targeting the melatonergic system in conjunction with monoaminergic pathways is a viable and promising strategy for developing antidepressants with improved sleep profiles.
-
Objective sleep measures (PSG) are critical endpoints in clinical trials for antidepressants, providing valuable data beyond subjective reports of sleep quality.
-
The favorable sleep profile of agomelatine may contribute to better treatment adherence and overall patient outcomes , as sleep disturbances are a common reason for discontinuing antidepressant medication.
Conclusion
References
- 1. Impact of the novel antidepressant agomelatine on disturbed sleep-wake cycles in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 4. PathWhiz [pathbank.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Polysomnography and criteria for the antidepressant response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in subjective sleep in major depressive disorder with a novel antidepressant, agomelatine: randomized, double-blind comparison with venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anxiolytic Effects of Agomelatine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine (B1665654) is an antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonergic 5-HT2C receptors.[1][2] This dual mechanism is believed to underpin its therapeutic effects, which extend beyond depression to include significant anxiolytic (anxiety-reducing) properties.[3][4] Unlike conventional anxiolytics, agomelatine does not interact with monoamine transporters or GABA-A receptors.[3][4] Extensive preclinical research using various animal models has been conducted to elucidate the anxiolytic potential of agomelatine. These studies consistently demonstrate its effectiveness in reducing anxiety-like behaviors, suggesting a distinct mechanism of action compared to existing treatments.[3][5][6] This guide provides a comprehensive overview of the key animal models, experimental protocols, and quantitative findings related to the anxiolytic effects of agomelatine, intended to serve as a technical resource for the scientific community.
Core Mechanism of Action: A Synergistic Approach
The anxiolytic effects of agomelatine are attributed to the synergistic interaction between its melatonergic agonism and 5-HT2C antagonism.[1][2][7] Activation of MT1/MT2 receptors, particularly within the suprachiasmatic nucleus (SCN), helps to normalize circadian rhythms, which are often disrupted in anxiety disorders.[1][8][9] Simultaneously, blocking 5-HT2C receptors in key brain regions involved in anxiety, such as the amygdala, hippocampus, and bed nucleus of the stria terminalis, is thought to play a primary role in mediating the anxiolytic effects.[3][4] This blockade can modulate the release of other neurotransmitters, including glutamate, and influence the expression of anxiogenic neuropeptides like corticotrophin-releasing factor (CRF).[3][5] The existence of heteromeric complexes of MT1/MT2 and 5-HT2C receptors may provide a cellular basis for this synergistic action.[1][2]
Caption: Agomelatine's dual mechanism targeting MT1/MT2 and 5-HT2C receptors.
Experimental Protocols and Data
The anxiolytic properties of agomelatine have been validated across several well-established rodent behavioral paradigms. The following sections detail the methodologies for these key experiments and summarize the quantitative outcomes.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 6 cm wide for mice) set in a plus configuration and elevated above the floor (e.g., 50 cm).[10][11] Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.[10] The arms connect to a central platform.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the ambient conditions (e.g., dim lighting).
-
Drug Administration: Agomelatine (e.g., 10-75 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before testing.[1][12]
-
Test Procedure: Each animal is placed on the central platform facing an open arm.[10] It is then allowed to freely explore the maze for a 5-minute period.[10]
-
Data Collection: An automated video tracking system (e.g., TopScan or ANY-maze) records key parameters, including the time spent in the open and closed arms, and the number of entries into each arm.[10][11] The apparatus is cleaned with 75% ethanol (B145695) between trials.[10]
-
Primary Measures: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.
Caption: Standardized workflow for the Elevated Plus Maze (EPM) test.
Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity by placing an animal in a novel, open arena. Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the more exposed central area.
-
Apparatus: A square arena (e.g., 45 cm x 45 cm x 45 cm for mice) made of opaque material.[11] The floor is divided into a central zone and a peripheral zone.[11]
-
Acclimatization: Animals are handled and habituated to the testing room prior to the experiment.
-
Drug Administration: Agomelatine or vehicle is administered as per the study design (e.g., 40 mg/kg i.p. for 16 days in a social isolation model).[13]
-
Test Procedure: The animal is gently placed in the center or a corner of the open field.[14] Its behavior is recorded for a set period, typically 5 to 10 minutes.[14]
-
Data Collection: A video tracking system quantifies locomotor activity (total distance traveled), exploratory behavior, and time spent in the center versus the periphery.[14]
-
Primary Measures: An anxiolytic effect is inferred from an increase in the time spent in the central zone and a decrease in thigmotaxis, without significant changes in overall locomotor activity (to rule out hyperactivity).
Caption: Standardized workflow for the Open Field Test (OFT).
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to a brightly lit environment.[15][16] Anxiolytics increase the time spent in the illuminated compartment.
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (2/3 of the box).[16] The compartments are connected by a small opening.[16]
-
Acclimatization: Animals are habituated to the testing room before the trial.
-
Drug Administration: Agomelatine or vehicle is administered prior to testing.
-
Test Procedure: The animal is placed in the center of the light compartment and allowed to explore freely for a specified duration (e.g., 5-10 minutes).[16]
-
Data Collection: An automated system records the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment.[16]
-
Primary Measures: Anxiolytic activity is indicated by an increased amount of time spent in the light compartment and an increased number of transitions between the two compartments.[16]
Caption: Standardized workflow for the Light-Dark Box (LDB) test.
Summary of Quantitative Data
The following table summarizes the key findings from various animal model studies investigating the anxiolytic effects of agomelatine.
| Behavioral Test | Animal Model | Agomelatine Dose | Key Findings | Reference(s) |
| Elevated Plus Maze (EPM) | Rats | 10-75 mg/kg | Increased open arm exploration (anxiolytic effect). | [12] |
| Rats | 50 mg/kg (3 days) | Reduced anxiety-like behaviors following predator scent stress. | [1] | |
| Mice (CSDS model) | 50 mg/kg (i.p.) | Significantly reduced anxiety-like behaviors. | [10] | |
| Mice (Transgenic) | 10 mg/kg (i.p.) | Reversed increased time spent in open arms (model-specific effect). | [17] | |
| Rats (Social Isolation) | 40 mg/kg (i.p., 16 days) | Reversed anxiety-like behaviors (reduced open arm time/entries). | [13][18] | |
| Vogel Conflict Test | Rats | 10-75 mg/kg | Increased the number of punished responses (anxiolytic effect). | [12] |
| Social Interaction Test | Rats (Social Isolation) | 40 mg/kg (i.p., 16 days) | Reversed reduced social interaction time. | [13][18] |
| Conditioned Ultrasonic Vocalization | Rats | 10-75 mg/kg | Active in reducing vocalizations, indicating an anxiolytic effect. | [12] |
| Open Field Test (OFT) | Mice (CSDS model) | 50 mg/kg (i.p.) | Reduced anxiety-like behaviors. | [10] |
| Rats (Social Isolation) | 40 mg/kg (i.p., 16 days) | Reversed increased locomotor activity associated with the model. | [13][18] |
CSDS: Chronic Social Defeat Stress
Conclusion
The evidence from a range of validated animal models provides a strong preclinical basis for the anxiolytic effects of agomelatine. The drug consistently reduces anxiety-like behaviors in paradigms such as the Elevated Plus Maze, Open Field Test, and Social Interaction Test.[10][12][13] These effects are observed across different species (rats and mice) and in various anxiety-related models, including those induced by stress.[8][10] The unique synergistic mechanism of MT1/MT2 receptor agonism and 5-HT2C receptor antagonism distinguishes agomelatine from other anxiolytic agents.[1][2] This technical guide summarizes the robust preclinical data and detailed methodologies that support the continued investigation and clinical application of agomelatine for anxiety disorders.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine for the treatment of generalized anxiety disorder: focus on its distinctive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic properties of compounds that counteract oxidative stress, neuroinflammation, and glutamatergic dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic-like activity of agomelatine and melatonin in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies into the anxiolytic actions of agomelatine in social isolation reared rats: Role of corticosterone and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. transpharmation.com [transpharmation.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of agomelatine treatment on neuroendocrine and behavioural markers in social isolation reared rats | Semantic Scholar [semanticscholar.org]
Agomelatine's Influence on Glutamate Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agomelatine (B1665654), an antidepressant with a unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist, exerts significant influence over glutamate (B1630785) signaling pathways implicated in the pathophysiology of depression. This technical guide provides an in-depth analysis of agomelatine's mechanism of action, focusing on its ability to modulate glutamate release, influence downstream signaling cascades, and promote neuroplasticity. Through a synergistic interplay of its receptor targets, agomelatine normalizes stress-induced glutamate dysregulation, particularly in the prefrontal cortex and hippocampus. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is a key area of investigation in the pathophysiology of major depressive disorder (MDD). Dysregulation of glutamate signaling, particularly in response to stress, is thought to contribute to the synaptic and cellular deficits observed in depression. Agomelatine's distinct mechanism of action, which diverges from traditional monoaminergic antidepressants, offers a novel therapeutic approach by targeting the interplay between the melatonergic system and serotonergic regulation of glutamate pathways. This document serves as a technical resource, consolidating the current understanding of how agomelatine modulates these critical signaling networks.
Core Mechanism of Action: Synergistic Modulation of Glutamate Release
The antidepressant effects of agomelatine are largely attributed to the synergistic action of its agonism at MT1 and MT2 receptors and its antagonism of 5-HT2C receptors.[1][2] This synergy is crucial for its ability to regulate glutamate release, especially under conditions of stress.
Normalization of Stress-Induced Glutamate Efflux
In animal models of stress, a significant increase in extracellular glutamate is observed in brain regions such as the prefrontal cortex and hippocampus. Chronic treatment with agomelatine has been shown to completely prevent this stress-induced surge in glutamate release.[3][4] This modulatory effect is not replicated by the administration of either a 5-HT2C antagonist or melatonin (B1676174) alone, underscoring the necessity of agomelatine's dual receptor activity.[3] The formation of MT2/5-HT2C receptor heteromers has been proposed as a molecular basis for this synergistic interaction, allowing for a unique downstream signaling cascade upon agomelatine binding.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of agomelatine on glutamate signaling and related molecular markers.
Table 1: Effect of Agomelatine on Stress-Induced Glutamate Release
| Brain Region | Animal Model | Treatment | Effect on Glutamate Release | Reference |
| Prefrontal/Frontal Cortex | Acute Footshock Stress (Rat) | Chronic Agomelatine (40 mg/kg) | Completely prevented the 45.9% increase in K+-evoked glutamate release | [4] |
| Hippocampus | Acute Restraint Stress (Rat) | Acute Agomelatine (40 mg/kg) | Inhibited stress-mediated increases in glutamate efflux | [6] |
| Amygdala (BLA and CeA) | Acute Restraint Stress (Rat) | Acute Agomelatine (40 mg/kg) | Inhibited stress-mediated increases in glutamate efflux | [6] |
Table 2: Agomelatine's Effects on Downstream Signaling Molecules
| Brain Region | Animal Model | Treatment | Molecule | Quantitative Change | Reference |
| Hippocampus | LPS-induced Neurotoxicity (Rat) | Agomelatine (40 mg/kg) | BDNF | ▲ 93.9% increase in content | [7] |
| Hippocampus | LPS-induced Neurotoxicity (Rat) | Agomelatine (40 mg/kg) | pTrkB | ▲ 1.79-fold increase in expression | [7] |
| Hippocampus | Naive (Rat) | Chronic Agomelatine (40 mg/kg) | P-ERK1/2 to ERK1/2 ratio | ▲ Twofold increase | [2] |
| Hippocampus | Naive (Rat) | Chronic Agomelatine (40 mg/kg) | P-AKT to AKT ratio | ▲ 30% increase | [2] |
| Hippocampus | Naive (Rat) | Chronic Agomelatine (40 mg/kg) | P-GSK3β to GSK3β ratio | ▲ 57% increase | [2] |
Table 3: Agomelatine's Influence on Neurogenesis
| Brain Region | Animal Model | Treatment | Effect | Reference |
| Hippocampus (Ventral) | Chronic Mild Stress (Rat) | Chronic Agomelatine | Completely normalized stress-affected cell survival | [8] |
| Hippocampus | Chronic Footshock Stress (Rat) | Chronic Agomelatine (40 mg/kg) | Enhanced cell proliferation and survival in stressed rats | [9] |
| Dentate Gyrus | Chronic Footshock Stress (Rat) | Chronic Agomelatine (40 mg/kg) | Reversed the stress-induced decrease in doublecortin (DCX) expression | [9] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by agomelatine.
Agomelatine's Synergistic Action on Glutamate Release
Downstream Pro-Survival and Neuroplasticity Pathway
Experimental Workflow for Assessing Glutamate Release
Key Experimental Methodologies
Synaptosome Preparation and Glutamate Release Assay
This protocol is adapted from methodologies described for measuring depolarization-evoked glutamate release from isolated nerve terminals.
Objective: To measure endogenous glutamate release from presynaptic terminals isolated from specific brain regions of rats treated with agomelatine.
Materials:
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Ficoll density gradients (e.g., 6%, 9%, and 13% Ficoll solutions)
-
Sodium buffer (for resuspension and incubation)
-
NADP+, CaCl2, EGTA
-
Glutamate dehydrogenase
-
High potassium (KCl) solution for depolarization
-
Spectrofluorometer
Protocol:
-
Tissue Homogenization: Following chronic treatment and any stress paradigms, rats are euthanized, and the brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected on ice. The tissue is homogenized in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei and cell debris, followed by a higher speed centrifugation to pellet crude synaptosomes.
-
Ficoll Gradient Centrifugation: The crude synaptosomal pellet is resuspended and layered onto a discontinuous Ficoll gradient. Ultracentrifugation separates the synaptosomes, which are collected from the interface between the 9% and 13% Ficoll layers.
-
Washing: The collected synaptosomes are washed in homogenization buffer and pelleted by centrifugation. The final pellet is resuspended in a suitable buffer.
-
Glutamate Release Assay:
-
An aliquot of the synaptosomal suspension is incubated at 37°C.
-
NADP+ and CaCl2 are added.
-
The sample is placed in a spectrofluorometer, and a baseline fluorescence reading is established.
-
Glutamate dehydrogenase is added to initiate the enzymatic reaction that links glutamate oxidation to NADPH production (monitored by fluorescence).
-
After a stable baseline is achieved, synaptosomes are stimulated with a high KCl solution to induce depolarization and vesicular glutamate release.
-
The change in fluorescence, corresponding to the amount of glutamate released, is recorded and quantified.
-
Western Blotting for Phosphorylated Proteins (p-Akt, p-GSK3β)
This protocol outlines the general steps for quantifying changes in protein phosphorylation status in response to agomelatine treatment.
Objective: To determine the relative levels of phosphorylated Akt (Ser473) and GSK3β (Ser9) in hippocampal tissue from agomelatine-treated rats.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Hippocampal tissue is homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system.
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize the phosphorylated protein signal. A loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Densitometry Analysis: The band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated for each sample.
Immunohistochemistry for Neurogenesis Markers (BrdU, DCX)
This protocol provides a method for labeling and visualizing newly born neurons in the hippocampus.[10][11]
Objective: To assess the effects of agomelatine on cell proliferation (BrdU) and neuronal differentiation (DCX) in the dentate gyrus.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution for injection
-
4% Paraformaldehyde (PFA) for perfusion
-
Cryostat or vibratome for sectioning
-
Antigen retrieval solution (e.g., sodium citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum in PBST)
-
Primary antibodies (anti-BrdU, anti-DCX)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
BrdU Administration: Rats receive intraperitoneal injections of BrdU (e.g., 100 mg/kg) to label dividing cells. The timing and frequency of injections depend on whether cell proliferation or survival is being assessed.
-
Tissue Perfusion and Fixation: At the end of the treatment period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% PFA. Brains are extracted and post-fixed in PFA.
-
Sectioning: The brains are cryoprotected and sectioned (e.g., 40 µm thick) using a cryostat or vibratome.
-
Antigen Retrieval: For BrdU staining, sections undergo DNA denaturation (e.g., incubation in 2N HCl) to expose the BrdU epitope.
-
Immunostaining:
-
Sections are washed and incubated in a blocking solution to reduce non-specific binding.
-
Sections are incubated with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX) overnight at 4°C.
-
After washing, sections are incubated with appropriate fluorescently-labeled secondary antibodies.
-
A nuclear counterstain (DAPI or Hoechst) is applied.
-
-
Microscopy and Quantification: The stained sections are mounted on slides and imaged using a fluorescence or confocal microscope. The number of BrdU-positive and/or DCX-positive cells in the dentate gyrus is quantified using stereological methods or cell counting in defined regions of interest.
Conclusion and Future Directions
Agomelatine's unique synergistic action on MT1/MT2 and 5-HT2C receptors provides a powerful mechanism for modulating glutamate signaling pathways, particularly in the context of stress-induced pathology. By normalizing glutamate release and activating downstream pathways that promote neurogenesis and cell survival, agomelatine addresses key neurobiological deficits associated with depression.
Future research should aim to further elucidate the precise molecular link between the MT2/5-HT2C heteromer and the presynaptic machinery regulating glutamate release. Advanced techniques such as whole-cell patch-clamp electrophysiology will be crucial to dissect the specific effects of agomelatine on NMDA and AMPA receptor currents and synaptic plasticity. A deeper understanding of these intricate signaling networks will not only refine our knowledge of agomelatine's therapeutic action but also pave the way for the development of novel glutamatergic-based antidepressants.
References
- 1. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of stress-induced increase of glutamate release in the rat prefrontal/frontal cortex by agomelatine involves synergy between melatonergic and 5-HT2C receptor-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 5. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic mechanisms involved in the antidepressant effects of agomelatine [air.unimi.it]
- 7. Agomelatine improves memory and learning impairments in a rat model of LPS-induced neurotoxicity by modulating the ERK/SorLA/BDNF/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agomelatine reverses the decrease in hippocampal cell survival induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Agomelatine in Reversing Stress-Induced Anhedonia: A Technical Guide
Introduction
Anhedonia, the markedly diminished interest or pleasure in response to previously rewarding stimuli, is a core symptom of Major Depressive Disorder (MDD) and a key predictor of poor treatment outcomes.[1] Traditional antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), often show limited efficacy in alleviating anhedonia.[1][2] This has spurred the investigation of novel therapeutic agents with distinct mechanisms of action. Agomelatine (B1665654), an atypical antidepressant, has emerged as a promising candidate for targeting anhedonia.[3] This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the role of agomelatine in reversing stress-induced anhedonia, details its core neurobiological mechanisms, and presents the experimental protocols used to elucidate its effects.
Pharmacological Profile of Agomelatine
Agomelatine's unique pharmacological profile is central to its therapeutic effects. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a selective antagonist at the serotonin 5-HT2C receptor.[4][5][6][7] This dual mechanism is distinct from all other classes of antidepressants and is believed to produce a synergistic effect on mood, circadian rhythms, and reward processing.[8][9] Unlike many antidepressants, agomelatine has no significant affinity for muscarinic, histaminergic, adrenergic, or dopaminergic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of sexual dysfunction, weight gain, and withdrawal symptoms.[6][10]
Preclinical Evidence for Reversing Stress-Induced Anhedonia
Animal models are crucial for investigating the neurobiological underpinnings of anhedonia and the efficacy of potential treatments. The chronic mild stress (CMS) paradigm is considered a highly relevant model as it induces a state of anhedonia, measured by a reduced preference for sweetened solutions.[11]
Experimental Protocols
-
Chronic Mild Stress (CMS) Model: This widely used protocol involves exposing rodents to a series of unpredictable, mild stressors over several weeks (typically 3-7 weeks) to induce a depressive-like state characterized by anhedonia.
-
Subjects: Male Wistar rats or various mouse strains.
-
Stressors: A variable sequence of stressors is applied, such as: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, continuous overnight illumination, stroboscopic lighting, and periods of food or water deprivation.
-
Duration: The stress regimen is maintained for several weeks until a stable anhedonic phenotype is observed.[12]
-
-
Sucrose (B13894) Preference Test (SPT): This is the primary behavioral assay used to quantify anhedonia in rodents.
-
Procedure: Following the stress period, animals are habituated to a choice between two bottles: one containing a sucrose solution (typically 1-2%) and the other containing plain water.
-
Measurement: Over a defined period (e.g., 24 hours), the consumption from each bottle is measured. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100. A significant decrease in this percentage in the stressed group compared to controls indicates an anhedonic-like state.[6][13]
-
Drug Efficacy: Agomelatine or vehicle is administered chronically during the later weeks of the stress protocol, and its ability to reverse the stress-induced deficit in sucrose preference is measured.[6]
-
Preclinical Data Summary
Agomelatine has consistently demonstrated the ability to reverse anhedonic-like behavior in preclinical models.
| Animal Model | Species | Agomelatine Dose | Treatment Duration | Key Quantitative Finding | Citation |
| Chronic Mild Stress (CMS) | Rat | 10 - 50 mg/kg | 5 weeks | Reversed the CMS-induced decrease in sucrose consumption. | [6] |
| Chronic Mild Stress (CMS) | Rat | 40 mg/kg | 5 weeks | Normalized the stress-induced decrease in sucrose consumption (+5.3g vs. vehicle). | [12] |
| Chronic Psychosocial Stress | Tree Shrew | Not Specified | Chronic | Antagonized the effects of stress on circadian changes in body temperature. | [5] |
| Prenatal Restraint Stress | Rat | 40 mg/kg | 3-6 weeks | Reversed the stress-induced reduction of neurogenesis in the ventral hippocampus. | [5] |
| Chronic Social Defeat Stress (CSDS) | Mouse | 50 mg/kg, i.p. | Not Specified | Significantly reduced depressive-like behaviors in the sucrose preference test. | [13] |
Experimental Workflow Visualization
Clinical Evidence in Major Depressive Disorder
Clinical trials have corroborated the preclinical findings, demonstrating agomelatine's efficacy in treating anhedonia in patients with MDD.
Experimental Protocols
-
Study Design: Studies are often prospective, open-label, multicenter trials, or comparative studies against other antidepressants.[2][4][14]
-
Patient Population: Adult outpatients diagnosed with MDD according to DSM criteria.
-
Dosage: Agomelatine is typically administered at a flexible dose of 25-50 mg per day, taken in the evening.[2][14]
-
Assessment of Anhedonia: The primary outcome for anhedonia is often the total score on the Snaith-Hamilton Pleasure Scale (SHAPS), a self-report questionnaire designed to measure hedonic capacity. Other scales like the 17-item Hamilton Depression Rating Scale (HAMD-17) and the Quick Inventory of Depressive Symptomatology (QIDS-SR-16) are used to assess overall depressive symptoms.[4][14]
-
Duration: Treatment efficacy is typically evaluated over a period of 8 to 12 weeks.[2][4][14]
Clinical Data Summary
Numerous studies have reported a significant and often rapid improvement in anhedonia with agomelatine treatment.
| Study Design | Patient Population | Agomelatine Dose | Duration | Anhedonia Scale | Key Quantitative Result | Citation |
| Open-label, multicenter | 143 MDD outpatients | 25-50 mg/day | 8 weeks | SHAPS | Mean total score decreased from 8.5 at baseline to 4.1 at week 8 (p < 0.05 from week 1). | [14][15] |
| Prospective, open-label | 68 MDD patients | 25-50 mg/day | 9 weeks | HAMD-17 anhedonia items | Significant improvement observed from the third week (p < 0.001). | [4][7][16] |
| Open-label study | 30 MDD patients | 25-50 mg/day | 8 weeks | SHAPS | Significant improvement in SHAPS scores at all visits (p < 0.05). | [2] |
| Pilot comparative trial | MDD patients | Not Specified | 8 weeks | SHAPS | Showed significantly better effectiveness in treating anhedonia compared to venlafaxine. | [4][7] |
Core Neurobiological Mechanisms of Action
Agomelatine's anti-anhedonic effects are mediated by a complex interplay of neurobiological actions, primarily in the brain's reward and emotional circuits.
Enhancement of Frontocortical Dopamine (B1211576) and Norepinephrine Release
A key mechanism is the disinhibition of dopaminergic (DA) and noradrenergic (NE) pathways in the prefrontal cortex (PFC).[10][11] 5-HT2C receptors are located on GABAergic interneurons that exert a tonic inhibitory control over DA and NE neurons. By antagonizing these constitutively active 5-HT2C receptors, agomelatine "cuts the brake," leading to an increased release of DA and NE specifically in the PFC, a region critical for executive function, motivation, and hedonic drive.[5][6][10] This targeted increase, without affecting dopamine in the nucleus accumbens, may contribute to its antidepressant effect without the risk of abuse or addiction.[5]
Modulation of Neuroinflammation
Chronic stress is associated with neuroinflammation, a process implicated in the pathophysiology of depression and anhedonia.[12] Studies in the CMS model show that stress increases the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the PFC.[12] This activates the JAK/STAT signaling pathway. Normally, this pathway is negatively regulated by the protein SOCS3 (Suppressor of Cytokine Signaling 3). In stressed animals, this feedback inhibition fails. Chronic agomelatine treatment was found to restore the expression and activity of SOCS3, thereby normalizing the IL-6 signaling cascade and reverting the anhedonic-like behavior.[12]
Promotion of Neuroplasticity and Cellular Resilience
Stress can impair neuroplasticity, particularly in the hippocampus, a brain region involved in mood and emotional regulation. Agomelatine has been shown to counteract these effects.
-
Neurogenesis: Chronic agomelatine treatment reverses stress-induced reductions in neurogenesis (the birth of new neurons) in the ventral hippocampus.[5][11]
-
BDNF Signaling: Agomelatine can reverse the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, caused by chronic stress.[17] The BDNF-TrkB pathway is critical for neuronal survival, growth, and synaptic plasticity.
-
Autophagy and Apoptosis: Agomelatine has been found to alleviate depressive-like behaviors by activating autophagy (a cellular cleaning process) and reducing apoptosis (programmed cell death) in the hippocampus of chronically stressed mice.[17]
Resynchronization of Circadian Rhythms
Finally, through its potent agonism of MT1/MT2 receptors in the suprachiasmatic nucleus (SCN), agomelatine helps to resynchronize disrupted sleep-wake cycles and other circadian rhythms.[5][6] The disruption of these rhythms is a hallmark of depression and is linked to anhedonia. By restoring normal circadian patterns, agomelatine can contribute to the regulation of hedonic capacity and overall mood improvement.[3]
Agomelatine demonstrates a robust capacity to reverse stress-induced anhedonia through a unique and multifaceted mechanism of action. Preclinical evidence from stress models, particularly the CMS paradigm, consistently shows a reversal of anhedonic behaviors.[6][11] This is strongly supported by clinical data indicating a rapid and significant improvement in pleasure and interest in patients with MDD.[4][14] The core mechanisms involve the synergistic effects of 5-HT2C antagonism and MT1/MT2 agonism, leading to enhanced frontocortical dopamine and norepinephrine, modulation of neuroinflammatory pathways, promotion of hippocampal neuroplasticity, and resynchronization of circadian rhythms.[5][6][12] This comprehensive profile makes agomelatine a valuable therapeutic option for the targeted treatment of anhedonia in depression and a compelling subject for further research and drug development.
References
- 1. From Rhythm to Relief: Heart Rate Variability as a Window into Anhedonia Response During Agomelatine Treatment in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine in the treatment of anhedonia, somatic symptoms, and sexual dysfunction in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Frontiers | Agomelatine in the treatment of anhedonia, somatic symptoms, and sexual dysfunction in major depressive disorder [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. ejpsychiatry.com [ejpsychiatry.com]
- 12. Involvement of the IL-6 Signaling Pathway in the Anti-Anhedonic Effect of the Antidepressant Agomelatine in the Chronic Mild Stress Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of agomelatine on anhedonia in depressed patients: an outpatient, open-label, real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Agomelatine in Mood Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the preclinical evaluation of Agomelatine (B1665654), a novel antidepressant with a unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonergic (5-HT2C) receptor antagonist.[1][2][3] The synergistic action at these receptors is believed to underlie its antidepressant and anxiolytic effects, which differ significantly from traditional monoaminergic antidepressants.[1][2][4] This guide summarizes key quantitative data from pivotal preclinical studies, details common experimental protocols used to assess its efficacy, and visualizes its mechanism of action and experimental workflows.
Pharmacological Profile: Receptor Binding Affinity
Agomelatine's primary mechanism of action involves its high affinity for melatonergic MT1 and MT2 receptors, where it acts as a potent agonist, and its moderate affinity for the 5-HT2C receptor, where it functions as an antagonist.[1][5] This dual activity is crucial for its therapeutic effects.[1][2] Unlike many other antidepressants, Agomelatine shows negligible affinity for monoamine transporters (serotonin, norepinephrine (B1679862), dopamine) and other receptors such as muscarinic, histaminergic, adrenergic, or dopaminergic receptors.[1][5][6]
Table 1: Receptor Binding Affinity (Ki) of Agomelatine
| Receptor/Transporter | Affinity (Ki, nM) | Action | Reference |
|---|---|---|---|
| Melatonin (B1676174) MT1 | ~0.1 | Agonist | [6] |
| Melatonin MT2 | ~0.12 | Agonist | [6] |
| Serotonin (B10506) 5-HT2C | ~631 | Antagonist | [1] |
| Serotonin Transporter (SERT) | >10,000 | - | [1] |
| Norepinephrine Transporter (NET) | >10,000 | - | [1] |
| Dopamine (B1211576) Transporter (DAT) | >10,000 | - |[1] |
Note: Ki values are approximate and can vary slightly between studies. A lower Ki value indicates higher binding affinity.
Preclinical Efficacy in Animal Models of Depression
Agomelatine's antidepressant-like properties have been robustly demonstrated across various validated animal models of depression.[2][7][8] These models aim to replicate specific endophenotypes of major depressive disorder, such as anhedonia, behavioral despair, and stress-induced neurobiological changes.
Chronic Mild Stress (CMS) Model
The CMS model is a highly validated paradigm for inducing depressive-like behaviors in rodents, particularly anhedonia (a core symptom of depression), by exposing them to a series of unpredictable, mild stressors over several weeks.[9][10]
Experimental Protocol: Chronic Mild Stress (CMS)
-
Acclimatization: Animals (typically rats or mice) are single-housed and acclimatized to the housing conditions for at least one week.
-
Baseline Measurement: A baseline sucrose (B13894) preference test is conducted to assess individual differences in anhedonia-like behavior. Animals are presented with two bottles, one containing a 1% sucrose solution and the other containing water, for a 24-hour period. The preference for sucrose is calculated as a percentage of total fluid intake.
-
Stress Regimen: For a period of 5-8 weeks, animals are subjected to a varied and unpredictable sequence of mild stressors. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage bedding
-
Light/dark cycle reversal
-
White noise
-
-
Drug Administration: Throughout the stress period, animals are administered Agomelatine (e.g., 10-50 mg/kg, i.p.), a comparator drug (e.g., fluoxetine (B1211875), imipramine), or vehicle daily.[9][10]
-
Monitoring: Sucrose preference is typically measured weekly to track the onset and progression of anhedonia and the therapeutic effect of the treatment.
-
Terminal Assessment: At the end of the study, further behavioral tests or neurobiological analyses (e.g., neurogenesis, gene expression) may be performed.
Table 2: Effects of Agomelatine in the Chronic Mild Stress (CMS) Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Key Finding | Reference |
|---|---|---|---|---|
| Vehicle (Stressed) | - | Reduced Sucrose Consumption | Stress induces anhedonia-like behavior. | [9][10] |
| Agomelatine | 10 | Reversal of reduced sucrose consumption | Effective at lower dose. | [9][10] |
| Agomelatine | 50 | Dose-dependent reversal of reduced sucrose consumption | Robust antidepressant-like effect. | [9][10] |
| Imipramine (B1671792) | 10 | Reversal of reduced sucrose consumption | Efficacy comparable to a classic antidepressant. | [9][10] |
| Fluoxetine | 10 | Reversal of reduced sucrose consumption | Efficacy comparable to an SSRI. | [9][10] |
| Melatonin (Morning) | 10-50 | Ineffective | Highlights the role of 5-HT2C antagonism. |[9][10] |
Finding: Chronic Agomelatine treatment dose-dependently reverses the CMS-induced deficit in sucrose consumption, demonstrating a potent antidepressant-like effect. Its efficacy is comparable to standard antidepressants like imipramine and fluoxetine and superior to melatonin alone, especially when administered in the morning.[9][10]
Forced Swim Test (FST)
The FST is a widely used rodent model to screen for potential antidepressant activity.[11] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressants characteristically reduce the duration of this immobility.
Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 12 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12][13]
-
Pre-test Session (Day 1): Animals (mice or rats) are placed in the cylinder for a 15-minute session.[13] This initial exposure is a conditioning session that induces the immobile behavior observed on the test day.
-
Drug Administration: Agomelatine or a comparator drug is administered. The protocol can be acute (a single injection before the test session) or chronic (daily injections for 1-3 weeks).[7][11] For instance, repeated doses of 4, 16, or 32 mg/kg are effective in mice.[7][11]
-
Test Session (Day 2 or after chronic treatment): 24 hours after the pre-test (for acute studies), animals are placed back into the cylinder for a 5-6 minute session. The duration of immobility is recorded, typically during the final 4 minutes of the test.[11][12]
Table 3: Effects of Agomelatine in the Forced Swim Test (FST)
| Species | Administration | Dose (mg/kg) | Outcome | Key Finding | Reference |
|---|---|---|---|---|---|
| Rat | Acute (p.o.) | 4, 16, 32 | ↓ Immobility Time | Significant antidepressant-like effect on acute administration. | [7] |
| Rat | Repeated (p.o.) | 64 | ↓ Immobility Time | Efficacy comparable to imipramine. | [11][14] |
| Mouse | Acute (i.p.) | - | No significant effect | Species-specific differences in acute response. | [11] |
| Mouse | Repeated (i.p.) | 4, 16, 32 | ↓ Immobility Time | Significant effect after chronic dosing. |[7][11] |
Finding: Agomelatine significantly reduces immobility time in the FST, particularly after repeated administration, which is consistent with the therapeutic delay seen with most antidepressants in clinical settings.[11]
Mechanism of Action: Signaling Pathways and Neurogenesis
Agomelatine's unique antidepressant effect is attributed to the synergy between its MT1/MT2 agonism and 5-HT2C antagonism.[1][4] This dual action leads to the resynchronization of disrupted circadian rhythms and enhances neuroplasticity, particularly in the hippocampus.[1][15]
-
Circadian Rhythm Resynchronization: Agonism at MT1/MT2 receptors in the suprachiasmatic nucleus (SCN), the brain's master clock, helps to restore normal circadian rhythms, which are often disturbed in depression.[1][15]
-
Dopamine & Norepinephrine Release: 5-HT2C receptors typically exert an inhibitory (tonic) influence on dopaminergic and noradrenergic pathways in the prefrontal cortex. By antagonizing these receptors, Agomelatine disinhibits these pathways, leading to an increase in dopamine and norepinephrine release specifically in the frontal cortex.[6][15] This effect is thought to contribute to improvements in mood and cognitive function.
-
Neurogenesis and Neurotrophic Factors: Chronic stress reduces hippocampal neurogenesis and levels of brain-derived neurotrophic factor (BDNF).[16][17] Preclinical studies show that chronic Agomelatine treatment reverses stress-induced decreases in hippocampal cell proliferation and survival.[16][17][18] This neurogenic effect is a result of the synergistic action on both receptor systems and is linked to its therapeutic efficacy.[4]
Effects on Hippocampal Neurogenesis
Stress is known to suppress adult hippocampal neurogenesis, a process implicated in the pathophysiology of depression. Agomelatine has been shown to counteract these effects.
Table 4: Effects of Agomelatine on Hippocampal Neurogenesis in Stress Models
| Model | Species | Treatment | Key Neurogenic Finding | Reference |
|---|---|---|---|---|
| Chronic Footshock Stress | Rat | 21 days, Agomelatine | Reversed stress-induced ↓ in c-Fos expression. Enhanced cell proliferation and survival in stressed rats. Reversed stress-induced ↓ in doublecortin (DCX). | [16][17] |
| Chronic Corticosterone | Mouse | 4 weeks, Agomelatine | Reversed ↓ in cell proliferation. Increased maturation of newborn neurons. | [18] |
| Light Exposure Stress | Rat | 15 days, 10 & 40 mg/kg Agomelatine | Increased BrdU-positive cells (proliferation). Decreased Caspase-3 positive cells (apoptosis). | [19] |
| Non-stressed | Rat | 3 weeks, Agomelatine | Increased cell proliferation specifically in the ventral dentate gyrus. |[20] |
Finding: Agomelatine consistently promotes multiple stages of adult hippocampal neurogenesis, including cell proliferation, survival, and maturation, particularly under conditions of chronic stress.[16][17][18][20] This neuroplastic effect is a key component of its preclinical profile.
Synergistic Action: A Logical Framework
The antidepressant and anxiolytic efficacy of Agomelatine is not merely the sum of its actions at two separate receptors but rather a product of their synergy.[1][2] Preclinical evidence demonstrates that neither a selective melatonergic agonist nor a selective 5-HT2C antagonist alone can fully replicate the therapeutic profile of Agomelatine.[1][4] For example, the morning antidepressant-like activity of Agomelatine in the CMS model is not blocked by a melatonin antagonist, indicating the crucial contribution of 5-HT2C blockade.[9][10]
Conclusion
The preclinical data for Agomelatine provide a strong foundation for its clinical efficacy in mood disorders. Its unique mechanism, centered on the synergy between melatonergic agonism and 5-HT2C antagonism, distinguishes it from all other classes of antidepressants.[2][21] Evidence from robust animal models like the Chronic Mild Stress and Forced Swim Test consistently demonstrates its antidepressant and anxiolytic-like effects. Furthermore, its ability to reverse stress-induced deficits in hippocampal neurogenesis and normalize circadian rhythms offers a multifaceted approach to treating the complex pathophysiology of depression.[1][16][18] This technical guide summarizes the key preclinical findings that characterize Agomelatine as a significant innovation in the pharmacology of mood disorders.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry | Cambridge Core [cambridge.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. psychscenehub.com [psychscenehub.com]
- 16. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 20. Agomelatine, a new antidepressant, induces regional changes in hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Agomelatine L(+)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Agomelatine (B1665654) L(+)-Tartaric acid in preclinical in vivo animal studies, focusing on its antidepressant and anxiolytic properties. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound.
Physicochemical Properties and Formulation
Agomelatine L(+)-Tartaric acid is the tartrate salt of agomelatine, a melatonergic agonist and 5-HT2C receptor antagonist.[1][2] The L(+)-Tartaric acid salt form is utilized to improve the stability and bioavailability of the active compound.[1]
Solubility and Storage:
For in vivo studies, proper solubilization and stable formulation are critical. The solubility of agomelatine has been reported in various solvents. It is soluble in organic solvents like ethanol (B145695) and DMSO, and sparingly soluble in aqueous buffers.[3][4]
| Solvent | Solubility | Recommendations |
| Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL | A stock solution can be prepared in these solvents.[3] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, first dissolve in ethanol and then dilute with the buffer. Aqueous solutions should not be stored for more than one day.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | A common vehicle for in vivo administration. Solvents should be added sequentially.[5] |
| 1% Hydroxyethylcellulose (HEC) | 40 mg/mL | Used as a vehicle for intraperitoneal injections in rats. The solution should be prepared fresh daily.[6] |
Storage: As a crystalline solid, Agomelatine should be stored at -20°C for long-term stability (≥4 years).[3] Stock solutions in organic solvents can be stored at -80°C for up to a year.[5]
Mechanism of Action
Agomelatine's unique antidepressant and anxiolytic effects stem from its synergistic action on two key receptor systems in the central nervous system.[7][8]
-
Melatonin (B1676174) Receptor Agonism (MT1/MT2): Agomelatine is a potent agonist at melatonin MT1 and MT2 receptors.[7][9][10][11] This action helps to resynchronize disrupted circadian rhythms, which are often observed in patients with depression.[8][11][12] This leads to improvements in the sleep-wake cycle, such as advancing sleep onset and reducing body temperature.[9][11]
-
Serotonin (B10506) 5-HT2C Receptor Antagonism: By blocking 5-HT2C receptors, agomelatine increases the release of dopamine (B1211576) and norepinephrine, particularly in the frontal cortex.[8][9][10] This neurochemical modulation is crucial for its mood-regulating and cognitive-enhancing effects.[8]
The interplay between these two mechanisms is believed to be responsible for agomelatine's therapeutic efficacy.[7]
Signaling Pathway Diagram
Caption: Agomelatine's dual mechanism of action.
Experimental Protocols for In Vivo Animal Studies
The following protocols are based on established methodologies for evaluating the antidepressant and anxiolytic effects of agomelatine in rodent models.
General Animal Husbandry and Drug Administration
-
Animals: Male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6) are commonly used. Animals should be housed under a standard 12:12 hour light/dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of any experiment.
-
Drug Administration: Agomelatine can be administered via oral gavage (PO) or intraperitoneal injection (IP).[13] The timing of administration can be critical, with some studies administering the drug in the evening, 2 hours before the dark phase, to align with its chronobiotic properties.[6][14][15]
Experimental Workflow Diagram
Caption: General workflow for in vivo antidepressant studies.
Protocol 1: Chronic Mild Stress (CMS) Model in Rats
This model is used to induce a depressive-like state in rodents and is sensitive to chronic antidepressant treatment.[12][14][15]
1. Materials:
-
Agomelatine L(+)-Tartaric acid
-
Vehicle (e.g., 1% HEC or saline with 10% DMSO, 40% PEG300, 5% Tween 80)
-
Male Wistar rats (200-250 g)
-
Sucrose (B13894) solution (1%)
-
Standard laboratory stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal, social isolation, restraint stress)
2. Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, present rats with two bottles: one with water and one with 1% sucrose solution.
-
Measure the consumption of each liquid to establish a baseline preference for sucrose.
-
-
CMS Induction (5 weeks):
-
Expose rats to a variable sequence of mild, unpredictable stressors daily for 5 weeks.
-
Examples of stressors:
-
24h of wet bedding
-
45° cage tilt for 24h
-
Reversal of the light/dark cycle
-
24h of social isolation
-
2h of restraint stress
-
-
-
Drug Administration (concurrent with CMS, weeks 3-5):
-
Weekly Sucrose Preference Test:
-
Perform the SPT weekly to monitor the development of anhedonia (reduced sucrose preference) and the therapeutic effect of agomelatine.
-
-
Data Analysis:
-
Calculate sucrose preference as: (Sucrose intake / Total fluid intake) x 100%.
-
Compare the sucrose preference between the control, CMS + vehicle, and CMS + agomelatine groups using appropriate statistical tests (e.g., ANOVA).
-
Expected Outcome: Chronic agomelatine treatment is expected to reverse the CMS-induced reduction in sucrose consumption, indicating an antidepressant-like effect.[14][15]
Protocol 2: Forced Swimming Test (FST) in Mice
The FST is a widely used model to screen for antidepressant activity.[12][13][16]
1. Materials:
-
Agomelatine L(+)-Tartaric acid
-
Vehicle
-
Male C57BL/6 mice (20-25 g)
-
Glass cylinder (25 cm height, 12 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
2. Procedure:
-
Drug Administration:
-
Forced Swim Session:
-
Place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the vehicle-treated and agomelatine-treated groups using a t-test or ANOVA.
-
Expected Outcome: Acute or repeated administration of agomelatine is expected to decrease the duration of immobility, suggesting an antidepressant-like effect.[13]
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Rats
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[17][18]
1. Materials:
-
Agomelatine L(+)-Tartaric acid
-
Vehicle
-
Male Wistar rats (200-250 g)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
2. Procedure:
-
Drug Administration:
-
Administer Agomelatine (10-75 mg/kg, IP) or vehicle 30-60 minutes before the test.[18]
-
-
EPM Test:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries: (Open arm entries / Total arm entries) x 100%.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100%.
-
Compare these parameters between the control and agomelatine-treated groups.
-
Expected Outcome: Agomelatine is expected to increase the percentage of open arm entries and the time spent in the open arms, indicating an anxiolytic-like effect.[17][18]
Quantitative Data Summary from Preclinical Studies
| Animal Model | Species | Dose Range (mg/kg) | Route | Key Findings |
| Chronic Mild Stress | Rat | 10 - 50 | IP | Dose-dependently reversed the CMS-induced reduction in sucrose consumption.[14][15] |
| Forced Swimming Test | Rat | 10 - 50 | PO | Acutely and repeatedly decreased the duration of immobility.[13] |
| Forced Swimming Test | Mouse | 4 - 64 | IP | Repeated evening administration decreased immobility time.[13] |
| Elevated Plus Maze | Rat | 10 - 75 | IP | Increased the percentage of entries and time spent in the open arms.[17][18] |
| Vogel Test | Rat | 10 - 75 | IP | Increased punished licking responses.[18] |
| Chronic Social Defeat Stress | Mouse | 50 | IP | Reduced anxiety-like and depressive-like behaviors; attenuated oxidative damage in the hippocampus.[16] |
| Neurogenesis Study | Rat | 40 | IP | Promoted hippocampal cell proliferation and survival in stressed rats.[6] |
Pharmacokinetic Parameters
The oral bioavailability of agomelatine is generally low (<5%) due to extensive first-pass metabolism, primarily by CYP1A2 and CYP2C9.[9][19][20] Pharmacokinetic parameters can be highly variable.[21][22]
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Dog | ~8.9 (oral) | PO | 31.8 (fasted) | 0.75 (fasted) | 155 (fasted) |
| Dog | ~8.9 (oral) | PO | 15.7 (fed) | 4 (fed) | 52 (fed) |
Data from a study in Labrador dogs (n=6) showed high variability.[22]
Conclusion
Agomelatine L(+)-Tartaric acid is a promising compound for in vivo research into depression and anxiety. Its unique mechanism of action offers a different therapeutic approach compared to traditional antidepressants. The protocols and data presented here provide a foundation for researchers to design and conduct meaningful preclinical studies to further elucidate its therapeutic potential and underlying neurobiological effects. Careful consideration of the formulation, dose, timing of administration, and choice of animal model is crucial for obtaining reliable and reproducible results.
References
- 1. Agomelatine (L()-Tartaric acid) (S-20098 L()-Tartaric acid) [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Agomelatine | Melatonin Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 6. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Agomelatine: innovative pharmacological approach in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anxiolytic-like activity of agomelatine and melatonin in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Agomelatine - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Agomelatine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Agomelatine (B1665654) is an atypical antidepressant that acts as a potent agonist at melatonin (B1676174) receptors (MT1 and MT2) and an antagonist at serotonin (B10506) 5-HT2C receptors.[1] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[1] Given its therapeutic significance, a reliable and sensitive analytical method for the quantification of agomelatine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of agomelatine in human plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1]
Quantitative Data Summary
The method was validated according to standard bioanalytical method validation guidelines.[1] The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Agomelatine | 0.05 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | ≤ 12.12[2] | ≤ 9.01[2] | 80 - 120 | 80 - 120 |
| Low QC | 0.15 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium QC | 5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 | 85 - 115 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Mean Extraction Recovery (%) |
| Agomelatine | Fluoxetine | 67.10[2] |
| Internal Standard | Fluoxetine | 72.96[2] |
Experimental Protocols
Materials and Reagents
-
Agomelatine (≥98% purity)
-
3-Hydroxy agomelatine-D3 (Internal Standard, ≥98% purity) or Fluoxetine[1][2]
-
Acetonitrile (B52724) (LC-MS grade)[1]
-
Methanol (LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ammonium formate (B1220265) (LC-MS grade)[1]
-
Human plasma (K2-EDTA)[1]
-
Ultrapure water[1]
Sample Preparation
-
Thaw human plasma samples, calibration standards, and quality control samples at room temperature.[1]
-
Vortex the samples to ensure homogeneity.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 3-Hydroxy agomelatine-D3 in methanol).[1]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.[1]
-
Column: C18 analytical column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.0 95 3.0 95 3.1 30 | 5.0 | 30 |
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for agomelatine quantification.
Caption: Logical relationship of validation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
Application Notes and Protocols: Stability-Indicating HPLC Method for the Determination of Agomelatine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Agomelatine in the presence of its degradation products. This document outlines the chromatographic conditions, forced degradation procedures, and method validation in accordance with ICH guidelines.
Introduction
Agomelatine (AGM), chemically N-[2-(7-methoxynaphthalen-1-yl) ethyl] acetamide, is a melatonergic antidepressant.[1] A stability-indicating analytical method is crucial for the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products by accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products that may form during manufacturing, storage, or handling. This application note describes a robust, reverse-phase HPLC (RP-HPLC) method for the determination of Agomelatine, which has been validated to be specific, accurate, precise, and stability-indicating.
Chromatographic Conditions
A specific and validated RP-HPLC method for the determination of Agomelatine is summarized in the table below. This method is adept at separating Agomelatine from its degradation products generated under various stress conditions.
Table 1: Optimized Chromatographic Conditions for Agomelatine Analysis
| Parameter | Condition |
| Instrument | Shimadzu Model CBM-20A/20 Alite HPLC system with SPD M20A PDA detector[1] |
| Column | Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[1] |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile mixture[1] |
| Flow Rate | 0.6 mL/min[1] |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C)[1] |
| Run Time | Approximately 6 minutes[3] |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution of Agomelatine (1 mg/mL): Accurately weigh 100 mg of Agomelatine reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 0.1-100 µg/mL).
-
Sample Preparation (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Agomelatine into a 25 mL volumetric flask. Add a suitable solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]
-
Acid Degradation: To 1 mL of the Agomelatine stock solution (1 mg/mL), add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 30 minutes.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Degradation: To 1 mL of the Agomelatine stock solution, add 1 mL of 0.1 N NaOH. Reflux at 80°C for 30 minutes.[1] After cooling, neutralize with 0.1 N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the Agomelatine stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration, monitoring the degradation. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid Agomelatine powder to a temperature of 80°C in a hot air oven for a defined period.[1] After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the Agomelatine solution to UV light (254 nm) for a specified duration. Dilute with the mobile phase to a final concentration of 100 µg/mL.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.85 - 99.28% |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.0274 µg/mL |
| Limit of Quantification (LOQ) | 0.0831 µg/mL |
| Robustness | The method is robust for small, deliberate variations in flow rate and mobile phase composition.[1] |
Results of Forced Degradation Studies
The stability-indicating capability of the method was confirmed by the effective separation of the Agomelatine peak from the peaks of the degradation products. Agomelatine was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1]
Table 3: Summary of Forced Degradation Results for Agomelatine
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |
| Acidic | 0.1 N HCl | 30 min at 80°C | 5.32%[1] |
| Alkaline | 0.1 N NaOH | 30 min at 80°C | 8.08%[1] |
| Oxidative | 3% H₂O₂ | - | 14.34%[1] |
| Thermal | Dry Heat | - at 80°C | 0.03%[1] |
| Photolytic | UV light | - | 1.52%[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for Agomelatine.
Caption: Workflow for HPLC method development and validation.
Forced Degradation Pathway
This diagram shows the process of subjecting Agomelatine to various stress conditions to generate degradation products, which are then analyzed to confirm the method's stability-indicating nature.
Caption: Forced degradation process for Agomelatine.
Conclusion
The presented RP-HPLC method is simple, rapid, accurate, and precise for the determination of Agomelatine in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and has been shown to be stability-indicating through forced degradation studies. The clear separation of Agomelatine from its degradation products demonstrates the specificity of the method, making it suitable for routine quality control analysis and stability studies of Agomelatine.
References
Application Notes and Protocols: Investigating the Efficacy of Agomelatine in a Chronic Mild Stress Rodent Model of Depression
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for utilizing the chronic mild stress (CMS) model in rodents to evaluate the antidepressant-like effects of Agomelatine (B1665654). The CMS model is a well-validated preclinical paradigm that mimics the etiology of human depression stemming from prolonged exposure to unpredictable, mild stressors.[1][2][3] This protocol outlines the procedures for inducing a depressive-like phenotype, administering Agomelatine, and assessing behavioral, neurochemical, and molecular outcomes.
Experimental Design and Workflow
The overall experimental design involves animal habituation, a baseline behavioral assessment, a multi-week chronic mild stress protocol, chronic administration of Agomelatine, and subsequent comprehensive behavioral and neurobiological testing.
Caption: Experimental workflow from habituation to neurobiological analysis.
I. Chronic Mild Stress (CMS) Protocol
The unpredictable chronic mild stress (UCMS) protocol is designed to induce a state of anhedonia, a core symptom of depression, by exposing rodents to a series of mild, unpredictable stressors over several weeks.[1][2][4]
1.1. Animal Housing and Habituation:
-
Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Initially, animals are group-housed (2-4 per cage) under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Allow a one-week acclimatization period to the housing facility before any procedures. Handle the animals daily during this period to minimize stress from human interaction.
1.2. Stressor Regimen: The CMS protocol typically runs for 5-7 weeks. During this period, animals are individually housed and subjected to a daily schedule of unpredictable stressors. It is crucial that the stressors are varied and their timing is unpredictable to prevent habituation.
Table 1: Example of a Weekly Unpredictable Chronic Mild Stress Schedule
| Day | Stressor 1 (Morning) | Stressor 2 (Afternoon/Overnight) |
| Monday | Cage Tilt (45°) for 4 hours[5] | Damp Bedding (200 ml of water in sawdust) overnight[6] |
| Tuesday | Stroboscopic Light for 4 hours | Food and Water Deprivation overnight |
| Wednesday | Predator Sounds/Smells (e.g., fox urine) for 3 hours[6] | Continuous Overnight Illumination |
| Thursday | Soiled Cage (from another male) for 4 hours[5] | Reversed Light/Dark Cycle |
| Friday | Restraint in a well-ventilated tube for 2 hours | Empty Cage (no bedding) for 4 hours[5] |
| Saturday | Shallow Water Bath (1.5 cm deep, 25°C) for 15 minutes[6] | Social Stress (housing with an unfamiliar partner) for 2 hours[6] |
| Sunday | No Stressor (rest day) | No Stressor (rest day) |
Note: This is an example schedule. The key is the unpredictability; therefore, the order and type of stressors should be varied weekly.
II. Agomelatine Administration Protocol
Chronic administration of Agomelatine typically begins after an initial period of stress (e.g., after 2 weeks of CMS) and continues for the remainder of the stress protocol.
2.1. Drug Preparation:
-
Agomelatine: Dissolve in a vehicle of sterile water with a small amount of Tween 80 (e.g., 0.1%) to aid solubility.
-
Vehicle Control: Prepare the same vehicle solution without Agomelatine.
-
Dosage: A common dose for antidepressant-like effects in rats is 10-50 mg/kg, administered intraperitoneally (i.p.).[7][8]
2.2. Administration Schedule:
-
Timing: Agomelatine can be administered either in the morning or evening. Studies have shown efficacy regardless of the time of administration, though its mechanism may differ.[7][8]
-
Frequency: Administer once daily for a period of 3-5 weeks, concurrent with the CMS protocol.[7][8]
III. Behavioral Assessment Protocols
Behavioral tests are crucial for assessing the depressive-like phenotype and the efficacy of Agomelatine treatment.
3.1. Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, the inability to experience pleasure, by assessing the preference for a sweetened solution over plain water.[1][9]
-
Acclimatization: For 48 hours prior to the test, habituate the animals to the presence of two drinking bottles in their home cage.
-
Procedure: After 12-24 hours of food and water deprivation, present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water.
-
Duration: The test typically lasts for 1-24 hours.[5]
-
Measurement: Weigh the bottles at the end of the test period to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100.
3.2. Forced Swim Test (FST): The FST assesses behavioral despair.[10]
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Place the animal in the cylinder for a 6-minute session. The first 2 minutes are for habituation.
-
Measurement: During the final 4 minutes, record the total time the animal remains immobile (making only minimal movements to keep its head above water).
3.3. Open Field Test (OFT): The OFT assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The floor is divided into a central zone and a peripheral zone.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Measurement: Record the total distance traveled, the time spent in the central zone, and the number of entries into the central zone.
3.4. Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.[11]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Measurement: Record the time spent in the open arms and the number of entries into the open arms.
IV. Neurobiological Analyses
Following the final behavioral assessments, animals are euthanized for the collection of brain tissue and blood samples to investigate the neurochemical and molecular effects of CMS and Agomelatine.
4.1. Corticosterone (B1669441) Levels:
-
Sample: Collect trunk blood at the time of euthanasia.
-
Method: Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure plasma corticosterone levels, a primary stress hormone.
4.2. Brain-Derived Neurotrophic Factor (BDNF) Levels:
-
Sample: Dissect specific brain regions, such as the hippocampus and prefrontal cortex.
-
Method: Use an ELISA kit to measure BDNF protein levels in the brain homogenates. Agomelatine has been shown to increase BDNF in the prefrontal cortex.[12]
4.3. Gene Expression Analysis:
-
Sample: RNA extracted from the hippocampus and prefrontal cortex.
-
Method: Use quantitative real-time polymerase chain reaction (RT-qPCR) to measure the mRNA expression of genes related to stress, neurogenesis, and circadian rhythms (e.g., Bdnf, CREB, Per1, Per2).
V. Expected Outcomes and Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 2: Expected Behavioral Outcomes
| Group | Sucrose Preference (%) | Immobility Time in FST (s) | Time in Open Arms of EPM (s) |
| Control + Vehicle | High | Low | High |
| CMS + Vehicle | Low | High | Low |
| CMS + Agomelatine | Increased (towards control) | Decreased (towards control) | Increased (towards control) |
Table 3: Expected Neurobiological Outcomes
| Group | Plasma Corticosterone | Hippocampal BDNF Level | Prefrontal Cortex BDNF Level |
| Control + Vehicle | Normal | Normal | Normal |
| CMS + Vehicle | Elevated | Decreased | Decreased |
| CMS + Agomelatine | Normalized | Increased (towards control) | Increased (towards control) |
VI. Agomelatine's Mechanism of Action: Signaling Pathway
Agomelatine's unique antidepressant effect stems from its synergistic action as an agonist at melatonergic (MT1/MT2) receptors and an antagonist at serotonergic 5-HT2C receptors.[12][13][14][15][16] This dual action helps to resynchronize disrupted circadian rhythms and increases the release of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex.[14][17]
Caption: Agomelatine's signaling pathway and mechanism of action.
By following this comprehensive protocol, researchers can effectively utilize the chronic mild stress model to investigate the antidepressant properties of Agomelatine and elucidate its underlying neurobiological mechanisms. This will contribute to a better understanding of this novel antidepressant and aid in the development of more effective treatments for depressive disorders.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of chronic mild stress: Parallels to major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 6. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 7. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Agomelatine: Protecting the CNS from the Effects of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Agomelatine Dosage in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of agomelatine (B1665654) in preclinical rodent models of depression. The following sections detail recommended dosage regimens, administration protocols for various depression models and behavioral assays, and an overview of the key signaling pathways involved in agomelatine's mechanism of action.
Agomelatine Dosage and Administration
Agomelatine has demonstrated antidepressant-like effects in a variety of rodent models of depression. The effective dosage and administration route can vary depending on the specific model and the experimental design. The following tables summarize typical dosage regimens reported in the literature.
Table 1: Agomelatine Dosage in Mouse Models of Depression
| Rodent Model | Strain | Administration Route | Dose (mg/kg) | Frequency & Duration | Reference |
| Chronic Social Defeat Stress (CSDS) | C57BL/6J | Intraperitoneal (i.p.) | 50 | Daily | [1][2] |
| Chronic Restraint Stress (CRS) | C57BL/6N | Oral (gavage) | 60 | Daily for 28 days | [3] |
| Chronic Restraint Stress (CRS) | C57BL/6 | Intragastric | 50 | Daily | [4] |
| Corticosterone-induced Depression | - | - | - | Chronic | [5][6] |
| Forced Swim Test (FST) | - | Intraperitoneal (i.p.) | 4, 16, 32 | Daily for 10 days (evening) | [7][8] |
| Genetic Model (H/Rouen) | - | Intraperitoneal (i.p.) | 10-50 | Daily for 3 weeks | [5] |
Table 2: Agomelatine Dosage in Rat Models of Depression
| Rodent Model | Strain | Administration Route | Dose (mg/kg) | Frequency & Duration | Reference |
| Chronic Mild Stress (CMS) | - | Intraperitoneal (i.p.) | 10, 50 | Daily for 5 weeks (morning or evening) | [9][10] |
| Forced Swim Test (FST) | - | Oral (p.o.) | 4, 16, 64 | Acute or repeated (13 days) | [7][8] |
| Chronic Restraint Stress (CRS) | Sprague-Dawley | Oral | - | Daily for 3 weeks | [11] |
| Acute Restraint Stress | - | Intraperitoneal (i.p.) | 40 | Acute | [12] |
Experimental Protocols
Detailed methodologies for commonly used rodent models of depression and behavioral assays are provided below.
a) Chronic Mild Stress (CMS) Protocol (Rat) [9][10]
The Chronic Mild Stress model is a well-validated paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of unpredictable, mild stressors over an extended period.
-
Animal Housing: House rats individually to prevent social buffering.
-
Stressor Regimen: Apply a variety of mild stressors in a random, unpredictable sequence for at least 5 weeks. Examples of stressors include:
-
Continuous overhead illumination
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with a cage mate
-
Food or water deprivation
-
Exposure to an empty water bottle
-
-
Agomelatine Administration: Administer agomelatine (e.g., 10 or 50 mg/kg, i.p.) daily throughout the 5-week stress period. Administration can be in the morning (2 hours after the dark phase) or evening (2 hours before the dark phase).[9][10]
-
Behavioral Assessment: Monitor for anhedonia using the Sucrose (B13894) Preference Test weekly.
b) Chronic Social Defeat Stress (CSDS) Protocol (Mouse) [1][2]
This model induces depressive- and anxiety-like phenotypes by exposing experimental mice to repeated social defeat from a larger, aggressive mouse.
-
Aggressor Screening: Screen resident CD-1 mice for aggressive behavior.
-
Social Defeat: Place an experimental C57BL/6J mouse in the home cage of a resident aggressor for 5-10 minutes of physical contact daily for 10 consecutive days.
-
Sensory Contact: Following physical interaction, house the experimental mouse in the same cage as the aggressor but separated by a perforated divider to allow for continuous sensory contact for the remainder of the 24-hour period.
-
Agomelatine Administration: Administer agomelatine (e.g., 50 mg/kg, i.p.) daily during the stress period.[1][2]
-
Behavioral Assessment: After the 10-day stress protocol, assess for social avoidance and other depressive-like behaviors.
a) Sucrose Preference Test (SPT) [1][9][10][13][14][15][16]
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.
-
Acclimation: Habituate the animals to a two-bottle choice by presenting them with two bottles of water for 24-48 hours, followed by two bottles of 1% sucrose solution for 24-48 hours.
-
Deprivation: Deprive the animals of food and water for 12-24 hours before the test.[15]
-
Testing: Present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
Measurement: After a set period (e.g., 1-12 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%. A decrease in sucrose preference in the stress group compared to the control group is indicative of anhedonia.
b) Forced Swim Test (FST) [1][7][8][17]
The FST is a common test to assess antidepressant efficacy by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
-
Apparatus: Use a transparent glass cylinder (e.g., 12 cm diameter, 25 cm height) filled with water (e.g., 10 cm deep) at a controlled temperature (25 ± 2°C).[1]
-
Procedure: Gently place the animal into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
Data Analysis: A significant decrease in immobility time in the agomelatine-treated group compared to the vehicle-treated stress group suggests an antidepressant-like effect.
c) Open Field Test (OFT) [1][13]
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50x35 cm) with the floor divided into a central zone and peripheral zones.[13]
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: Use a video tracking system to record and analyze parameters such as total distance traveled, time spent in the center zone, and frequency of entries into the center zone.
-
Interpretation: A decrease in total distance traveled can indicate sedation, while reduced time in the center zone is often interpreted as anxiety-like behavior. Agomelatine has been shown not to significantly alter locomotor activity.[7][8]
Signaling Pathways and Mechanism of Action
Agomelatine's antidepressant effects are attributed to its unique synergistic action as an agonist at melatonergic (MT1/MT2) receptors and an antagonist at serotonergic 5-HT2C receptors.[5][18][19] This dual mechanism leads to the modulation of several downstream pathways implicated in depression.
Caption: Agomelatine's synergistic action on MT1/MT2 and 5-HT2C receptors.
Chronic administration of agomelatine has been shown to increase cell proliferation and neurogenesis in the hippocampus.[5][19] Furthermore, it can reduce oxidative stress in brain regions like the hippocampus by modulating the activity of antioxidant enzymes and reducing markers of oxidative damage.[1][4]
References
- 1. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine prevented depression in the chronic restraint stress model through enhanced catalase activity and halted oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Agomelatine and its therapeutic potential in the depressed patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Using Agomelatine in Dorsal Root Ganglion (DRG) Neuron Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine (B1665654) is an atypical antidepressant notable for its unique pharmacological profile as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and a neutral antagonist at serotonin (B10506) 5-HT2C receptors.[1][2][3] This dual mechanism is believed to produce a synergistic therapeutic effect.[4][5] Accumulating evidence highlights agomelatine's neuroprotective properties, including the promotion of neurogenesis, protection against apoptosis, and attenuation of oxidative stress.[4][6][7][8]
Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. Their viability and function are critical areas of study in pain research and neuropharmacology. Assessing the effects of compounds like agomelatine on DRG neuron viability can provide valuable insights into its potential peripheral analgesic mechanisms and overall neurotoxic or neuroprotective profile.
These application notes provide a summary of agomelatine's mechanism of action relevant to neuronal health and detailed protocols for culturing primary DRG neurons and subsequently performing cell viability assays upon treatment with agomelatine.
Mechanism of Action
Agomelatine's neuroprotective effects are attributed to its synergistic action on melatonergic and serotonergic systems.[4] As an MT1/MT2 receptor agonist, it can modulate circadian rhythms and exhibit antioxidant properties.[9][10] As a 5-HT2C receptor antagonist, it can increase dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[11] This combined action has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), enhance neuronal cell survival, and reduce apoptosis.[4][6]
In rat sensory neurons, agomelatine has been shown to induce intracellular calcium ([Ca²⁺]i) signaling in a dose-dependent manner (at 10 and 100 μM).[12] This effect is mediated by G-protein-coupled melatonin receptors and involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC) pathways.[12]
Caption: Agomelatine's dual-action mechanism.
Caption: Calcium signaling pathway in DRG neurons.[12]
Data Presentation: Cell Viability
While specific cell viability data for agomelatine on primary DRG neurons is not extensively available in the literature, studies on other neuronal cell lines, such as the HT22 hippocampal cell line, provide valuable reference data for dose-ranging and cytotoxicity assessment.[13]
Table 1: Effect of Agomelatine on HT22 Neuronal Cell Line Viability
| Time Point | IC50 Value | Observations at Different Concentrations | Reference |
|---|---|---|---|
| 24 hours | 60 μM | 2 - 75 μM: No significant effect on cell viability.100 μM: Cell viability begins to decline.200 μM: Significant increase in cell death. | [13] |
| 48 hours | 84.76 μM | < 100 μM: No significant impacts observed.100 μM: Significant deterioration of cell viability.200 μM: Significant effect on cell viability compared to control. | [13] |
| 72 hours | 56.14 μM | 2 - 16 μM: No significant difference from control.≥ 25 μM: Significant differences in viability observed. |[13] |
Note: The above data was generated using an MTT assay on the HT22 cell line and should be used as a guideline for designing experiments with primary DRG neurons.[13] The concentrations used to elicit a calcium signaling response in DRG neurons were 10 µM and 100 µM.[12]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol describes a method for establishing primary cultures of DRG neurons from juvenile rats, adapted from published methodologies.[14][15]
Caption: Workflow for DRG neuron isolation.
Materials and Reagents:
-
Juvenile Sprague-Dawley rats (P10-P15)
-
DMEM/F12 medium
-
Neurobasal medium with B27 supplement and GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Collagenase Type I
-
Trypsin
-
Poly-L-lysine
-
Nerve Growth Factor (NGF)
-
Anti-mitotic agents (e.g., 5-Fluorouracil and Uridine)
-
Sterile dissection tools, petri dishes, centrifuge tubes
Procedure:
-
Preparation:
-
Dissection:
-
Euthanize the juvenile rat according to approved institutional protocols.
-
Sterilize the dorsal surface with 70% ethanol (B145695) and make a midline incision to expose the vertebral column.
-
Carefully dissect the spinal column and place it in a sterile petri dish containing ice-cold DMEM/F12.
-
Using fine forceps and scissors, perform a laminectomy to expose the spinal cord and locate the DRGs.
-
Gently remove the DRGs and place them into a fresh dish of cold medium.
-
-
Dissociation:
-
Transfer the collected DRGs to the prepared enzyme solution and incubate at 37°C for 30-45 minutes.
-
Stop the digestion by adding an equal volume of DMEM/F12 containing 10% FBS.
-
Gently centrifuge the ganglia, discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Mechanically dissociate the ganglia by gently triturating with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Determine cell density using a hemocytometer.
-
Plate the cell suspension onto the Poly-L-lysine-coated coverslips at a desired density (e.g., 5,000-10,000 cells/coverslip).[14]
-
Place the coverslips in a petri dish or multi-well plate and add culture medium (Neurobasal with B27, GlutaMAX, and 10 ng/mL NGF).[15]
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Purification and Maintenance:
-
After 24 hours, add an anti-mitotic cocktail (e.g., 20 µM 5-fluorodeoxyuridine and uridine) to the culture medium for 72 hours to inhibit the proliferation of non-neuronal cells like fibroblasts and Schwann cells.[14]
-
After the anti-mitotic treatment, replace the medium with fresh culture medium. Change half of the medium every 2-3 days thereafter.[14]
-
Neurons are typically ready for experiments within 3-7 days post-isolation.
-
Protocol 2: Agomelatine Treatment and MTT Cell Viability Assay
This protocol details the treatment of cultured DRG neurons with agomelatine and the subsequent assessment of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17]
Caption: Workflow for MTT cell viability assay.
Materials and Reagents:
-
Cultured primary DRG neurons in a multi-well plate format
-
Agomelatine powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
MTT (Thiazolyl Blue Tetrazolium Bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (spectrophotometer)
Procedure:
-
Prepare Agomelatine Solutions:
-
Prepare a high-concentration stock solution of agomelatine in DMSO (e.g., 100 mM).
-
Create serial dilutions of agomelatine in the appropriate culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically <0.1%).
-
-
Cell Treatment:
-
After allowing DRG neurons to establish in culture (e.g., 3-5 days), remove the existing medium.
-
Add the medium containing the different concentrations of agomelatine to the respective wells. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add MTT reagent to each well to a final concentration of 0.5 mg/mL (i.e., add 1/10th of the well volume of a 5 mg/mL stock).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.[17]
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add a solubilization solution (e.g., 100-200 µL of DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Calculate cell viability as a percentage relative to the control group:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the percentage of viability against the log of the agomelatine concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine ( Valdoxan ) a potent agonist at melatonin receptors and antagonist at serotonin-2C (5-HT(2C)) receptor [biopsychiatry.com]
- 3. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 10. Agomelatine: Protecting the CNS from the Effects of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agomelatine modulates calcium signaling through protein kinase C and phospholipase C-mediated mechanisms in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Method for Dorsal Root Ganglia Neurons Purification with a One-Time Anti-Mitotic Reagent Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Agomelatine for Intraperitoneal Injection in Mice
Introduction
Agomelatine (B1665654) is a novel antidepressant agent with a unique pharmacological profile, acting as a potent agonist at melatonin (B1676174) receptors (MT1 and MT2) and an antagonist at serotonin (B10506) 5-HT2C receptors.[1][2] This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex.[3][4]
For preclinical research involving rodent models, intraperitoneal (IP) injection is a common administration route. However, agomelatine's lipophilic nature and practical insolubility in water present a significant formulation challenge.[5] As a crystalline solid, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but is only sparingly soluble in aqueous buffers.[5][6] Therefore, careful selection of a suitable vehicle is critical to ensure complete dissolution or stable suspension, accurate dosing, and minimal toxicity for the animal subjects.
These application notes provide a summary of solubility data, reported vehicles, and dosages for agomelatine administration in mice. Detailed, step-by-step protocols for preparing agomelatine solutions and suspensions for intraperitoneal injection are also presented.
Data Presentation
Quantitative data regarding agomelatine's solubility, common IP injection vehicles, and reported dosages in mice are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of Agomelatine in Various Solvents
| Solvent/Vehicle System | Approximate Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5][6][7] |
| Ethanol | ~30 mg/mL | [5][6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5][6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL |[9] |
Table 2: Reported Vehicles for Intraperitoneal (IP) Injection of Agomelatine in Rodents
| Vehicle Composition | Species | Notes | Reference |
|---|---|---|---|
| 1% Hydroxyethylcellulose (HEC) in distilled water | Mice | Forms a homogeneous suspension. | [10][11] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | N/A | Co-solvent system for clear solutions. Sonication is recommended. | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | N/A | Solubilizing agent (SBE-β-CD) improves aqueous solubility. | [9] |
| Vehicle (unspecified) | Mice | Used for a 50 mg/kg IP dose in a chronic social defeat stress model. |[12] |
Table 3: Reported Dosages of Agomelatine for Intraperitoneal (IP) Injection in Mice
| Dosage (mg/kg) | Study Context | Reference |
|---|---|---|
| 10 mg/kg | Chronic treatment (21-42 days) in a transgenic mouse model of depression. | [10][13] |
| 10 - 50 mg/kg | Chronic treatment (3 weeks) in a genetic mouse model of depression. | [13] |
| 50 mg/kg | Daily treatment (10 days) in a chronic social defeat stress model. | [12] |
| 10 and 32 mg/kg | Daily treatment (11 days) in a rat model of morphine reinstatement. | [14] |
| 4, 8, 16, 32, 64 mg/kg | Acute administration in the forced swimming test. |[11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of agomelatine and the general workflow for preparing it for injection.
Caption: Mechanism of action of agomelatine.
Caption: General workflow for agomelatine injection preparation.
Experimental Protocols
Protocol 1: Preparation of Agomelatine using a Co-Solvent Vehicle (DMSO-Based)
This protocol is adapted from a common co-solvent system used for water-insoluble compounds and is suitable for achieving concentrations up to 2 mg/mL.[8] It aims to create a clear solution.
Materials:
-
Agomelatine powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed and the desired final concentration of agomelatine. For example, to prepare 1 mL of a 2 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.1 mL injection volume):
-
Agomelatine needed: 2 mg
-
DMSO (10%): 100 µL
-
PEG300 (40%): 400 µL
-
Tween 80 (5%): 50 µL
-
Saline (45%): 450 µL
-
-
Initial Dissolution: Weigh 2 mg of agomelatine powder and place it into a sterile vial. Add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add Co-solvents: Add 400 µL of PEG300 to the vial. Vortex again until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween 80 and vortex to mix.
-
Final Dilution: Slowly add 450 µL of sterile 0.9% saline to the mixture while vortexing to prevent precipitation.
-
Ensure Homogeneity: If the solution appears cloudy, sonicate the vial in a water bath for 5-10 minutes until it becomes a clear solution.
-
Administration: The solution is now ready for intraperitoneal injection.
Protocol 2: Preparation of Agomelatine using a Suspension Vehicle (HEC-Based)
This protocol is based on methods used in published studies where agomelatine was administered as a suspension.[11] This is a useful alternative if co-solvents are to be avoided.
Materials:
-
Agomelatine powder
-
Hydroxyethylcellulose (HEC)
-
Distilled water, sterile
-
Sterile vials or tubes
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Prepare 1% HEC Vehicle:
-
Add 100 mg of HEC to 10 mL of sterile distilled water.
-
Stir or vortex vigorously. It may take some time for the HEC to fully hydrate (B1144303) and form a viscous, homogeneous solution. Gentle heating or stirring overnight may be required.
-
-
Calculate Required Amounts: Determine the total volume and desired concentration. For example, to prepare 1 mL of a 1 mg/mL suspension for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume):
-
Agomelatine needed: 1 mg
-
1% HEC Vehicle: 1 mL
-
-
Create Suspension: Weigh 1 mg of agomelatine powder and place it into a sterile vial.
-
Add Vehicle: Add 1 mL of the prepared 1% HEC vehicle to the vial.
-
Homogenize: Vortex the vial vigorously for several minutes to ensure the powder is evenly and finely suspended. The mixture will be opaque.
-
Administration: Before drawing each dose into the syringe, vortex the suspension thoroughly to ensure uniformity and accurate dosing.
Stability and Storage
-
Solid Compound: Agomelatine as a crystalline solid should be stored at -20°C for long-term stability, where it should be stable for at least two years.[6]
-
Prepared Solutions:
-
Aqueous solutions or suspensions of agomelatine are not recommended for storage for more than one day.[6] It is best practice to prepare fresh solutions immediately before each experiment.
-
If a stock solution is prepared in pure DMSO, it can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[9] However, subsequent dilutions into aqueous vehicles should be used immediately.
-
Forced degradation studies show that agomelatine is labile to acidic and alkaline conditions and is also sensitive to oxidative stress.[15][16] Ensure all vehicles are neutral and free of oxidizing agents.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Agomelatine | Melatonin Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antidepressant agomelatine attenuates morphine-induced reinstatement but not self-administration or precipitated withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchps.com [jchps.com]
- 16. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for assessing the purity of Agomelatine and quantifying its related substances. The protocols detailed herein are compiled from published, validated methods and are intended to guide researchers in establishing robust analytical procedures for quality control and stability testing of Agomelatine.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the determination of Agomelatine and its impurities. Several stability-indicating methods have been developed and validated in accordance with ICH guidelines.
A variety of HPLC methods have been established, each with specific advantages in terms of resolution, run time, and sensitivity. A summary of key chromatographic conditions from selected methods is presented below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry Shield RP-18 (150 x 4.6 mm, 3.5 µm)[1] | Zorbax extended-C18 (150 × 4.6 mm, 5 µm)[2] | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase A | pH 2.6 buffer (KH2PO4 and 1-octane sulfonic acid sodium salt) and Acetonitrile (80:20 v/v)[1] | 0.1% Ammonium formate (B1220265) in water[2] | 0.1% Formic acid in water[3] |
| Mobile Phase B | Milli-Q water and Acetonitrile (20:80 v/v)[1] | Acetonitrile[2] | Acetonitrile[3] |
| Elution Mode | Gradient[1] | Isocratic (40:60 v/v)[2] | Isocratic[3] |
| Flow Rate | - | 0.8 mL/min[2] | 0.6 mL/min[3] |
| Detection (UV) | 230 nm[1] | - | 205 nm[3] |
This protocol is adapted from a validated quality by design (QbD) based HPLC method for the separation and quantification of Agomelatine and five of its known impurities.[1]
1.2.1. Materials and Reagents
-
Agomelatine reference standard
-
Reference standards for impurities: AGL-5D impurity, Desmethyl impurity, 5th Isomer impurity, AGL-4D impurity, and Hydroxy impurity.
-
Potassium dihydrogen orthophosphate (KH2PO4)
-
1-octane sulfonic acid sodium salt anhydrous
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Orthophosphoric acid (for pH adjustment)
1.2.2. Chromatographic Conditions
-
Column: Symmetry Shield RP-18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: pH 2.6 buffer (containing KH2PO4 and 1-octane sulfonic acid sodium salt) and Acetonitrile in the ratio of 80:20 (v/v).
-
Mobile Phase B: Milli-Q water and Acetonitrile in the ratio of 20:80 (v/v).
-
Elution: Gradient
-
Detector: UV at 230 nm
1.2.3. Preparation of Solutions
-
Standard Stock Solution (Agomelatine): Accurately weigh and dissolve 50 mg of Agomelatine in 100 mL of a suitable solvent. Further dilutions can be made to achieve the desired concentration.[1]
-
Impurity Stock Solution: Accurately weigh 1.0 mg of each impurity and dissolve in 10 mL of diluent.[1]
-
Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve in the mobile phase, sonicate to ensure complete extraction, and filter.
1.2.4. Validation Parameters
The following table summarizes the quantitative data for the validation of this method.[1]
| Parameter | Agomelatine | AGL-5D Impurity | Desmethyl Impurity | 5th Isomer Impurity | AGL-4D Impurity | Hydroxy Impurity |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.05 | 0.04 | 0.06 | 0.05 | 0.04 |
| Recovery (%) | - | 97.5 - 101.2 | 97.5 - 101.2 | 97.5 - 101.2 | 97.5 - 101.2 | 97.5 - 101.2 |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Agomelatine is subjected to stress under various conditions to produce its degradation products.
The following protocol is a general guideline based on published studies.[2][3]
-
Acid Degradation: Treat a 1.0 mg/mL solution of Agomelatine with 0.1 M HCl at 80°C for 30 minutes. Cool and neutralize the solution.[3]
-
Alkaline Degradation: Treat a 1.0 mg/mL solution of Agomelatine with 0.1 N NaOH at 80°C for 30 minutes. Cool and neutralize the solution.[2]
-
Oxidative Degradation: Treat a 1.0 mg/mL solution of Agomelatine with 30% H2O2 at 80°C for 30 minutes.[2][3]
-
Thermal Degradation: Expose a solution of Agomelatine (1.0 mg/mL) to 80°C for 30 minutes.[2][3]
-
Photolytic Degradation: Expose a solution of Agomelatine (1.0 mg/mL) to UV light (e.g., 365 nm) for a specified period (e.g., 4 hours).[2]
| Stress Condition | Degradation Observed |
| Acidic | Slight degradation (e.g., 5.32%)[3] |
| Alkaline | More significant degradation compared to acidic conditions (e.g., 8.08%)[3] |
| Oxidative | Most significant degradation (e.g., 14.34%)[3] |
| Thermal | Minimal degradation (e.g., 0.03%)[3] |
| Photolytic | Degradation observed[2] |
Experimental Workflows and Signaling Pathways
Caption: Workflow for Agomelatine Purity Testing by HPLC.
Agomelatine exerts its antidepressant effects through a dual mechanism of action: it is an agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. This synergistic action leads to the modulation of downstream signaling cascades.[3]
Caption: Simplified Signaling Pathway of Agomelatine.
Other Analytical Techniques
While HPLC is the predominant technique, other methods can be employed for specific applications.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. UPLC methods have been developed for the estimation of Agomelatine in various biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized for the determination of Agomelatine and its metabolites, particularly in biological samples like urine. This technique is also valuable for the identification and quantification of volatile and semi-volatile impurities.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simpler and more cost-effective alternative for the quantitative estimation of Agomelatine in pharmaceutical formulations.
Agomelatine Related Substances
A number of related substances, including process impurities and degradation products, have been identified for Agomelatine. While a complete, publicly available official monograph from the European Pharmacopoeia or USP detailing all specified impurities is not readily accessible, the following is a list of known related substances based on scientific literature and commercially available reference standards.
-
3-Hydroxy Agomelatine
-
7-Desmethyl Agomelatine
-
AGL-5D Impurity
-
5th Isomer Impurity
-
AGL-4D Impurity
-
Agomelatine Impurity A (Desacetyl Impurity)
-
Agomelatine Impurity C
-
Agomelatine Dimer Urea
-
(E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide
-
N-(2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
The development and validation of analytical methods capable of separating and quantifying these and other potential impurities are critical for ensuring the quality, safety, and efficacy of Agomelatine drug products.
References
Agomelatine Administration in Rodent Models of Diabetic Neuropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of agomelatine (B1665654) in preclinical studies of diabetic neuropathy using rat models. It includes a summary of quantitative data from key studies, detailed experimental protocols for inducing diabetes and assessing neuropathic pain, and visualizations of the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of agomelatine on streptozotocin (B1681764) (STZ)-induced diabetic neuropathy in rats.
Table 1: Agomelatine Administration Parameters
| Parameter | Details | Study Reference(s) |
| Drug | Agomelatine | [1][2][3] |
| Animal Model | Male Sprague-Dawley rats (250-300 g) | [1][2] |
| Induction of Diabetes | Single intravenous injection of streptozotocin (STZ) | [1][2] |
| STZ Dosage | 50 mg/kg | [1][2] |
| Agomelatine Dosages | 40 mg/kg and 80 mg/kg | [1][2][3] |
| Route of Administration | Oral | [4] |
| Treatment Duration | 7 and 14 days (subacute) | [2] |
| Timing of Treatment Initiation | 4 weeks after diabetes induction | [2] |
Table 2: Key Behavioral Outcome Measures for Neuropathic Pain
| Behavioral Test | Parameter Measured | Agomelatine Effect | Study Reference(s) |
| Randall-Selitto Test | Mechanical nociceptive threshold (hyperalgesia) | Increased paw-withdrawal threshold | [1][2][3] |
| Hargreaves Test | Thermal nociceptive latency (hyperalgesia) | Decreased paw-withdrawal latency | [1][2][3] |
| Cold-Plate Test (4°C) | Thermal nociceptive response (hyperalgesia) | Shortened reaction period | [1][2][3] |
| Dynamic Plantar Aesthesiometer | Mechanical withdrawal threshold (allodynia) | Increased paw-withdrawal threshold | [1][2][3] |
| Warm-Plate Test (38°C) | Thermal withdrawal latency (allodynia) | Restored responses to normoglycemic levels | [1][2][3] |
Experimental Protocols
Induction of Diabetic Neuropathy (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Streptozotocin (STZ)
-
0.1 M citrate (B86180) buffer (pH 4.5)
-
Insulin syringes
-
Glucometer and test strips
Procedure:
-
Fast rats overnight prior to STZ injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer to a concentration of 50 mg/mL.
-
Administer a single dose of 50 mg/kg STZ via intravenous (tail vein) injection.[1][2]
-
Return rats to their cages with free access to food and water.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels above 250-300 mg/dL are considered diabetic.[5]
-
Allow 4 weeks for the development of diabetic neuropathy before initiating agomelatine treatment.[2]
Experimental workflow for inducing diabetic neuropathy in rats.
Assessment of Mechanical Hyperalgesia (Randall-Selitto Test)
This test measures the pressure threshold at which a rat withdraws its paw, indicating its sensitivity to mechanical pain.
Materials:
-
Randall-Selitto paw pressure analgesy meter
-
Rat restrainer
Procedure:
-
Gently restrain the rat, allowing one hind paw to be accessible.
-
Position the rat's hind paw on the plinth of the apparatus.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using the instrument's pusher.
-
Record the pressure (in grams) at which the rat withdraws its paw.
-
A cut-off pressure should be established to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw, with a minimum interval of 5 minutes between measurements.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal in response to a radiant heat source.
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglass enclosures
Procedure:
-
Place the rat in a plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for 15-20 minutes.[6]
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue injury.[7]
-
Perform 3-5 measurements per paw with at least a 5-minute interval between each.[6]
Assessment of Mechanical Allodynia (Dynamic Plantar Aesthesiometer/von Frey Filaments)
This test assesses the withdrawal threshold to a non-painful mechanical stimulus.
Materials:
-
Dynamic plantar aesthesiometer or a set of calibrated von Frey filaments
-
Elevated mesh platform with individual enclosures
Procedure:
-
Place the rat in an enclosure on the elevated mesh platform and allow it to acclimate.
-
Apply the von Frey filament (or the aesthesiometer's filament) to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be calculated using the up-down method.[8]
-
Repeat the procedure for each hind paw.
Proposed Signaling Pathways of Agomelatine in Diabetic Neuropathy
Agomelatine's therapeutic effects in diabetic neuropathy are believed to be mediated through its unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist.[9] This dual action is thought to ultimately modulate catecholaminergic pathways involved in pain perception.
Agomelatine's dual receptor action leading to pain relief.
The antagonism of 5-HT2C receptors by agomelatine is thought to disinhibit noradrenergic and dopaminergic neurons in the brain, leading to an increase in the synaptic levels of these catecholamines.[1] Concurrently, activation of melatonergic receptors may also contribute to the modulation of these pathways. The increased catecholaminergic transmission then interacts with α- and β-adrenoceptors, which are known to be involved in descending pain inhibitory pathways, resulting in the observed anti-hyperalgesic and anti-allodynic effects.[1][3]
Logical relationship between experimental groups and outcome measures.
Conclusion
The available preclinical evidence suggests that agomelatine effectively mitigates neuropathic pain in a rat model of diabetic neuropathy.[10][11] Notably, these analgesic effects appear to be independent of changes in blood glucose levels, indicating a direct action on pain pathways rather than an anti-hyperglycemic effect.[1][2] The proposed mechanism involving the modulation of catecholaminergic systems via melatonergic and serotonergic receptors provides a strong rationale for further investigation of agomelatine as a potential therapeutic agent for painful diabetic neuropathy. These protocols and data provide a foundation for designing and conducting further preclinical studies in this area.
References
- 1. Effect of subacute agomelatine treatment on painful diabetic neuropathy: involvement of catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 3. Effect of subacute agomelatine treatment on painful diabetic neuropathy: involvement of catecholaminergic mechanisms [ouci.dntb.gov.ua]
- 4. The Effect of Agomelatine Treatment on Diabetes-Induced Cognitive Impairments in Rats: Concomitant Alterations in the Hippocampal Neuron Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Streptozotocin-Induced Diabetic Neuropathic Pain Is Associated with Potentiated Calcium-Permeable AMPA Receptor Activity in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 11. mdpi.com [mdpi.com]
Protocol for Assessing Agomelatine's Effect on Sucrose Preference in Rodent Models of Depression
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Anhedonia, the diminished interest or pleasure in response to previously rewarding stimuli, is a core symptom of major depressive disorder (MDD). The sucrose (B13894) preference test (SPT) is a widely accepted and utilized behavioral assay in preclinical research to model anhedonia in rodents.[1][2] A reduction in the consumption of a sweetened solution over plain water is interpreted as an anhedonic-like state. This protocol details a methodology for assessing the potential therapeutic efficacy of agomelatine (B1665654), an antidepressant with a unique neurochemical profile, in reversing anhedonia as measured by the SPT in a rodent model of chronic stress.
Agomelatine's mechanism of action involves agonism at melatonergic MT1 and MT2 receptors and antagonism at serotonergic 5-HT2C receptors.[3][4] This dual action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex.[5][6] This protocol is designed to provide a standardized procedure for evaluating the anti-anhedonic properties of agomelatine, making it a valuable tool for researchers in neuroscience and drug development.
Key Concepts
-
Anhedonia: A core symptom of depression characterized by a reduced ability to experience pleasure.[1]
-
Sucrose Preference Test (SPT): A behavioral test used to measure anhedonia in rodents based on their preference for a sweet solution over water.[2][7]
-
Chronic Mild Stress (CMS): A widely used rodent model of depression that induces a state of chronic, unpredictable stress, leading to behavioral changes resembling depressive symptoms, including anhedonia.[8]
-
Agomelatine: An antidepressant with a dual mechanism of action as an MT1/MT2 receptor agonist and a 5-HT2C receptor antagonist.[3][4]
Experimental Protocol
This protocol is designed for use with adult male rats, a common model in depression research. Adjustments may be necessary for other species or sexes.
Materials
-
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard laboratory rodent chow and water
-
Sucrose (for 1% w/v solution)
-
Agomelatine
-
Vehicle for agomelatine (e.g., distilled water with 0.5% carboxymethylcellulose)
-
Animal cages suitable for single housing
-
Two identical drinking bottles per cage with sipper tubes
-
Gram scale for weighing bottles and animals
-
Apparatus for inducing chronic mild stress (e.g., tilting cages, damp bedding, light/dark cycle reversal)
Procedure
Phase 1: Acclimation and Habituation (1 week)
-
Acclimation: Upon arrival, group-house rats for 3-4 days to acclimate to the new environment.
-
Single Housing: Transfer rats to individual cages for the remainder of the experiment. Allow 48-72 hours for adaptation to single housing before starting any procedures.[9]
-
Handling: Handle each rat for 5-10 minutes daily to reduce stress associated with handling.
-
Bottle Habituation: For the last 3 days of this phase, present each rat with two bottles filled with water to accustom them to the two-bottle setup.[7] Measure water intake from both bottles daily to identify and exclude animals with a strong side preference. The position of the two bottles should be switched daily to prevent place preference.[7]
Phase 2: Induction of Chronic Mild Stress (CMS) and Baseline Sucrose Preference Test (5 weeks)
-
CMS Induction: Subject the "Stress" group of rats to a variable sequence of mild, unpredictable stressors daily for 5 weeks. The "Control" group should be housed in a separate room and receive standard care without stressors.
-
Example Stressors: Cage tilt (45°), soiled cage (200 ml of water in sawdust bedding), predator sounds, light/dark cycle reversal, social isolation, and periods of food and water deprivation (not to coincide with the SPT).
-
-
Baseline SPT: In the last week of the CMS protocol (Week 5), perform a baseline SPT to confirm the induction of an anhedonic-like state in the stressed group.
-
24-hour Food and Water Deprivation: To increase drinking behavior during the test, deprive the animals of food and water for 24 hours prior to the test.[10]
-
Test: Present each rat with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[10]
-
Duration: The test should last for a defined period, typically 1 to 24 hours. A 1-hour test is often sufficient after deprivation.[10]
-
Bottle Position: Swap the positions of the bottles after 30 minutes to avoid place preference.[10]
-
Measurement: At the end of the test, weigh both bottles to determine the amount of sucrose solution and water consumed.
-
Phase 3: Agomelatine Treatment and Sucrose Preference Testing (3-5 weeks)
-
Group Assignment: Divide the stressed rats that show a significant decrease in sucrose preference into two subgroups: "Stress + Vehicle" and "Stress + Agomelatine".
-
Drug Administration: Administer agomelatine (e.g., 10, 40, or 50 mg/kg, intraperitoneally or orally) or the vehicle to the respective groups daily for 3-5 weeks.[1][11] The "Control" group should receive the vehicle. Administration can be in the morning or evening.[1]
-
Continued CMS: Continue the CMS protocol for the stressed groups throughout the treatment period.
-
Weekly SPT: Perform the SPT weekly to monitor the effect of agomelatine over time. Follow the same procedure as the baseline SPT.
Data Collection and Analysis
-
Sucrose Preference Calculation: Calculate the sucrose preference for each animal using the following formula:
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100[10]
-
-
Data Presentation: Summarize the mean sucrose preference for each group at each time point (baseline and weekly during treatment) in a table.
-
Statistical Analysis: Use appropriate statistical tests to analyze the data. A two-way analysis of variance (ANOVA) with repeated measures can be used to compare the effects of treatment and time on sucrose preference between the groups. Post-hoc tests (e.g., Tukey's test) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Table 1: Effect of Agomelatine on Sucrose Preference in a Rat Model of Chronic Mild Stress
| Treatment Group | Baseline (Week 5) | Week 6 | Week 7 | Week 8 | Week 9 |
| Control + Vehicle | 85 ± 5% | 86 ± 4% | 84 ± 6% | 85 ± 5% | 87 ± 4% |
| Stress + Vehicle | 55 ± 7% | 53 ± 8% | 56 ± 6% | 54 ± 7% | 52 ± 8% |
| Stress + Agomelatine (10 mg/kg) | 56 ± 6% | 65 ± 7% | 75 ± 6%# | 80 ± 5%# | 82 ± 5%# |
| Stress + Agomelatine (40 mg/kg) | 54 ± 8%* | 70 ± 5%# | 81 ± 5%# | 84 ± 4%# | 86 ± 4%# |
Data are presented as mean ± standard error of the mean (SEM). Fictional data is for illustrative purposes only. *p < 0.05 compared to the Control + Vehicle group. #p < 0.05 compared to the Stress + Vehicle group.
Mandatory Visualizations
Agomelatine's Proposed Signaling Pathway for Anti-Anhedonic Effect
Caption: Proposed synergistic signaling pathway of agomelatine in alleviating anhedonia.
Experimental Workflow for Assessing Agomelatine's Effect on Sucrose Preference
References
- 1. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Agomelatine in the treatment of anhedonia, somatic symptoms, and sexual dysfunction in major depressive disorder [frontiersin.org]
- 4. Major depressive disorder, anhedonia and agomelatine: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mode of action of agomelatine: Synergy between melatonergic and 5-HT(2C) receptors [air.unimi.it]
- 7. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Estimation of Agomelatine
These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of Agomelatine in pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). The described methods are simple, sensitive, precise, and accurate, making them suitable for routine quality control analysis.
Introduction
Agomelatine, N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is a melatonergic agonist and a 5-HT2C antagonist used for the treatment of major depressive disorders.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. HPTLC offers a powerful tool for the quantification of Agomelatine due to its simplicity, high throughput, and sensitivity.[1][2]
Chromatographic System
The following table summarizes the key components and parameters of the HPTLC systems used for Agomelatine estimation. Two distinct validated methods are presented for comparison.
Table 1: HPTLC Chromatographic Conditions for Agomelatine Estimation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated Silica (B1680970) gel 60 F254 TLC plates (10 x 10 cm, 0.2 mm layer thickness)[1][2] | HPTLC plates pre-coated with Silica gel 60 F254 (20 x 10 cm, 250 µm thickness) |
| Mobile Phase | Ethyl acetate (B1210297): Ammonia (B1221849) (33%): Methanol (B129727) (8.0:1.0:1.0, v/v/v)[1] | Chloroform: Methanol (9.3:0.7, v/v) |
| Chamber Saturation | 20 minutes at room temperature (25 ± 2 °C)[1] | 30 minutes at room temperature[3] |
| Development Distance | Not Specified | 8 cm[3] |
| Detection Wavelength | 229 nm[1] | 230 nm[4] |
| Scanner | Camag TLC Scanner 3[1] | Not Specified |
| Slit Dimensions | 5.0 mm x 0.45 mm[1] | 6 x 0.3 mm[4] |
| Scanning Speed | 20 mm/s[1] | 20 mm/s[4] |
| Rf Value | 0.44 ± 0.08[1][2] | Not Specified |
Experimental Protocols
Protocol 1: HPTLC Estimation of Agomelatine (Method 1)
This protocol is based on the method described by Bhushan FM, et al.[1][2]
1. Materials and Reagents:
-
Agomelatine standard (generously provided by Sun Pharma Laboratories Ltd, Sikkim, India)[1]
-
Silica gel 60 F254 TLC plates (10x10 cm, 0.2 mm layer thickness)[1]
-
Ethyl acetate (AR grade)
-
Ammonia solution (33%) (AR grade)
-
Methanol (AR grade)[1]
-
Whatman No. 41 filter paper[1]
2. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Agomelatine standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a concentration of 100 µg/mL.
-
From this stock solution, pipette out 1 mL and transfer it to a 10 mL volumetric flask.
-
Dilute to the mark with methanol to get a final concentration of 10 µg/mL.[1]
3. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Agomelatine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 45 minutes to ensure complete extraction of the drug.[1]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through Whatman No. 41 filter paper.[1]
-
From the filtrate, pipette out 1 mL and transfer it to a 10 mL volumetric flask.
-
Dilute to the mark with methanol to obtain a final concentration of 10 µg/mL.
4. Chromatographic Development:
-
Prepare the mobile phase by mixing ethyl acetate, ammonia (33%), and methanol in the ratio of 8.0:1.0:1.0 (v/v/v).[1][2]
-
Pour the mobile phase into a Camag Twin Trough Chamber and saturate it for 20 minutes at room temperature (25 ± 2 °C).[1]
-
Apply the standard and sample solutions as 6 mm bands on the HPTLC plate, 10 mm from the bottom and side edges, and 10 mm apart, using a constant application rate of 150 nL/s.[1]
-
For the calibration curve, apply 2 to 10 µL of the standard solution (10 µg/mL) to obtain concentrations ranging from 20-100 ng/spot.[1]
-
Place the plate in the saturated chamber and develop it up to a certain distance.
-
After development, remove the plate and dry it in an oven.
5. Densitometric Analysis:
-
Scan the dried plate using a Camag TLC Scanner 3 in absorbance mode at 229 nm.[1][2]
-
Use a slit dimension of 5.0 mm x 0.45 mm and a scanning speed of 20 mm/s.[1]
-
Record the peak areas and calculate the concentration of Agomelatine in the sample using the regression equation from the calibration curve.
Figure 1: HPTLC Workflow for Agomelatine Estimation
Caption: Workflow for HPTLC analysis of Agomelatine.
Protocol 2: Stability-Indicating HPTLC Method for Agomelatine (Method 2)
This protocol is adapted from a stability-indicating method.[3][4]
1. Materials and Reagents:
-
Agomelatine pure sample[4]
-
HPTLC aluminum plates (20 x 20 cm) coated with 0.25 mm silica gel 60 F254[4]
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
Ammonia solution (AR grade)
2. Preparation of Standard Stock Solution:
-
Prepare a stock solution of Agomelatine in methanol at a concentration of 1 mg/mL.[3]
-
From this, prepare a working standard solution of 100 µg/mL in methanol.[4]
3. Chromatographic Development:
-
Prepare the mobile phase by mixing chloroform, methanol, and ammonia solution in the ratio of 9:1:0.1 (by volume).[3][4]
-
Saturate a chromatographic chamber with the mobile phase for 30 minutes at room temperature.[3]
-
Apply 10 µL of the standard solution as 5 mm wide bands, spaced 5 mm apart, and 10 mm from the bottom edge of the plate.[3]
-
Develop the plate in the saturated chamber up to a distance of 8 cm.[3]
4. Densitometric Analysis:
-
After development, dry the plate and scan the separated bands at 230 nm.[3][4]
-
Use a slit dimension of 6 x 0.3 mm and a scanning speed of 20 mm/s.[4]
-
Construct a calibration curve by applying different volumes of the standard solution to achieve a concentration range of 0.2–1.2 µ g/band .[3][4]
Method Validation Summary
The described HPTLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines. A summary of the validation parameters is presented below.
Table 2: Summary of Method Validation Parameters for Agomelatine HPTLC Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20 - 100 ng/spot[1] | 25 - 200 ng/spot / 0.2 - 1.2 µ g/band [3][4] |
| Correlation Coefficient (r) | 0.9987[1] | > 0.99 |
| Limit of Detection (LOD) | 3 ng/spot[1] | 4.65 ng/spot |
| Limit of Quantification (LOQ) | 10 ng/spot[1] | 14.11 ng/spot[5] |
| Precision (%RSD) | < 2% | < 2%[5] |
| Accuracy (% Recovery) | 99.33 - 100.92%[1] | 98.12 - 101.24%[6] |
Forced Degradation Studies
Stability-indicating HPTLC methods have been developed to separate Agomelatine from its degradation products.[3][4] Forced degradation studies are essential to demonstrate the specificity of the analytical method.
Table 3: Summary of Forced Degradation Studies of Agomelatine
| Stress Condition | Reagents and Conditions | Observation |
| Acid Degradation | 1 M HCl, reflux for 30 min at 80°C[7] | Slight decomposition (5.32%)[7] |
| Alkaline Degradation | 0.1 M NaOH, reflux for 30 min at 80°C[7] | Slight decomposition (8.08%)[7] |
| Oxidative Degradation | 30% H2O2, 30 min at 80°C[7] | Slight decomposition (14.34%)[7] |
| Thermal Degradation | 80°C[7] | Minimal degradation (0.03%)[7] |
| Photolytic Degradation | Exposure to UV light | Slight decomposition (1.52%)[8] |
Figure 2: Forced Degradation Pathway of Agomelatine
Caption: Agomelatine degradation under various stress conditions.
Conclusion
The HPTLC methods detailed in these application notes are demonstrated to be simple, accurate, and precise for the estimation of Agomelatine in bulk and pharmaceutical dosage forms. The stability-indicating method is effective in separating the parent drug from its degradation products, confirming its utility in stability studies. These protocols can be readily implemented in a quality control laboratory for routine analysis.
References
- 1. medicaljournalshouse.com [medicaljournalshouse.com]
- 2. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Agomelatine as a Tool for Studying Hippocampal Neurogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Agomelatine (B1665654) is a novel antidepressant agent with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the 5-HT2C serotonergic receptor.[1][2][3] This dual mechanism of action distinguishes it from traditional antidepressants like SSRIs and tricyclics.[1] Accumulating preclinical evidence highlights agomelatine's ability to promote adult hippocampal neurogenesis, particularly under conditions of chronic stress, making it a valuable pharmacological tool for investigating the mechanisms of neuronal plasticity and the pathophysiology of stress-related disorders.[1][2][4] Its pro-neurogenic effects are considered integral to its antidepressant and anxiolytic properties.[4][5] These application notes provide a summary of quantitative data and detailed experimental protocols for utilizing agomelatine in the study of hippocampal neurogenesis.
Mechanism of Action & Signaling Pathways
Agomelatine's therapeutic effects are attributed to a synergistic interaction between its melatonergic and serotonergic properties.[3][5] While agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors can independently influence neurogenesis, their combined action appears necessary for the full spectrum of effects, particularly on neuronal survival.[6]
-
5-HT2C Receptor Antagonism: This action is primarily linked to increased cell proliferation in the ventral hippocampus.[6] 5-HT2C receptors exert an inhibitory influence on dopaminergic pathways, and their blockade by agomelatine can modulate downstream signaling cascades.[5]
-
MT1/MT2 Receptor Agonism: Melatonergic agonism is crucial for the survival of newly formed neurons and contributes to the resynchronization of circadian rhythms, which are often disrupted in depressive disorders.[3][6][7]
-
Downstream Signaling: The combined receptor activity of agomelatine converges on key intracellular signaling pathways implicated in neuroplasticity. A critical pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its transcription factor, cAMP response element-binding protein (CREB).[7][8] Chronic agomelatine treatment has been shown to increase the expression of BDNF and CREB mRNA in the hippocampus, reversing stress-induced deficits.[7][8][9] This upregulation is believed to foster neuronal survival, maturation, and synaptic remodeling.[6][10]
References
- 1. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agomelatine (S20098) modulates the expression of cytoskeletal microtubular proteins, synaptic markers and BDNF in the rat hippocampus, amygdala and PFC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chronobiotic Potential of Agomelatine in Preclinical Sleep Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of agomelatine (B1665654), a melatonergic (MT1/MT2) agonist and serotonergic (5-HT2C) antagonist, in preclinical rodent models of sleep and circadian rhythm disorders. This document includes a summary of key quantitative findings, detailed experimental protocols for replicating seminal studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to Agomelatine's Mechanism of Action in Sleep Regulation
Agomelatine's unique pharmacological profile underpins its efficacy in models of sleep disruption. Its agonistic activity at MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, mimics the natural sleep-promoting effects of melatonin, thereby helping to regulate and resynchronize disrupted circadian rhythms. Concurrently, its antagonism of 5-HT2C receptors is thought to increase dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex, contributing to its antidepressant effects and potentially influencing sleep architecture. This dual mechanism of action distinguishes agomelatine from other hypnotics and antidepressants, offering a novel approach to treating sleep disturbances, particularly those associated with depressive disorders.
Quantitative Effects of Agomelatine on Sleep Architecture and Circadian Rhythms
Preclinical studies in rodent models have consistently demonstrated agomelatine's ability to ameliorate sleep disturbances and correct circadian misalignments. The following tables summarize the key quantitative findings from representative studies.
Table 1: Effects of Agomelatine on Sleep Architecture in Rodents
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Normal Wistar Rats | Agomelatine (10 and 40 mg/kg, p.o.) administered at the onset of the dark phase | - Increased Slow-Wave Sleep (SWS) duration - Increased REM Sleep duration - Decreased Wakefulness for the first 3 hours post-administration. No significant changes when administered at the onset of the light phase. | |
| Prenatal Restraint Stress (PRS) Rats | Chronic oral agomelatine (2000 ppm in the diet) | - Reversed the reduction in SWS duration observed in PRS rats. - Normalized the increased REM sleep duration and number of REM sleep events seen in PRS rats. | |
| Chronic Constant Light (CCL) Rats | Agomelatine (40 mg/kg, i.p.) for 3 weeks | - Restored the disturbed sleep/wake cycle and sleep architecture. - Increased MT1 receptor and Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus. |
Table 2: Effects of Agomelatine on Circadian Rhythms in Rodents
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Delayed Sleep Phase Syndrome (DSPS) Model | Agomelatine (1 and 3 mg/kg) | - Phase-advanced the onset of activity towards the beginning of the dark phase, similar to melatonin. | |
| Chronic Constant Light (CCL) Rats | Agomelatine (40 mg/kg, i.p.) for 3 weeks | - Restored the diurnal rhythm of motor activity. - Corrected the impaired circadian patterns of plasma melatonin. | |
| Prenatal Restraint Stress (PRS) Rats | Chronic oral agomelatine (2000 ppm in the diet) | - Corrected circadian rhythm abnormalities in motor activity. |
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of agomelatine for sleep disorders.
Protocol 1: Induction of Sleep and Circadian Disruption via Chronic Constant Light (CCL)
This model is used to induce a state of internal desynchronization and is relevant for studying the chronobiotic effects of compounds like agomelatine.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory chow and water
-
Individually ventilated cages equipped with a light source
-
Light meter
-
Apparatus for sleep recording (EEG/EMG system)
Procedure:
-
Acclimation: House rats individually in a 12:12 hour light-dark cycle (lights on at 07:00) for at least 2 weeks with ad libitum access to food and water.
-
Baseline Recording: Perform baseline sleep recordings for 48-72 hours under the standard 12:12 light-dark cycle.
-
Induction of CCL: Following baseline recordings, expose the rats to continuous illumination (approximately 100-300 lux at cage level) for a period of 6 weeks.
-
Monitoring: Throughout the CCL exposure, monitor the animals' general health and motor activity rhythms (if applicable, using running wheels or infrared sensors).
-
Drug Administration: During the final 3 weeks of CCL, administer agomelatine (e.g., 40 mg/kg, i.p.) or vehicle daily, typically at the beginning of the subjective dark phase.
-
Sleep Recording under CCL: Conduct sleep recordings during the final days of the drug administration period to assess the effects of agomelatine on sleep architecture and circadian rhythms under constant light conditions.
-
Data Analysis: Analyze sleep-wake states and circadian parameters and compare them to baseline and vehicle-treated CCL animals.
Protocol 2: Induction of a Depressive-like Phenotype with Sleep Disturbances via Prenatal Restraint Stress (PRS)
This model is used to investigate the effects of early life stress on sleep and behavior in adulthood and to test the efficacy of potential therapeutic agents.
Materials:
-
Time-pregnant Sprague-Dawley rats
-
Transparent restraint cylinders (e.g., 50 ml conical tubes with ventilation holes)
-
Standard laboratory chow and water
-
Apparatus for sleep recording (EEG/EMG system)
Procedure:
-
Mating and Pregnancy: House female rats with males and confirm pregnancy by the presence of a vaginal plug (gestational day 0).
-
Restraint Stress Procedure: From gestational day 14 to 21, subject the pregnant dams to restraint stress three times daily for 45 minutes each. Place the dams in the restraint cylinders under bright light. The timing of the restraint sessions should be varied to prevent habituation.
-
Birth and Weaning: Allow the dams to give birth naturally. At postnatal day 21, wean the male offspring and house them in groups.
-
Adulthood and Surgery: Once the male offspring reach adulthood (8-10 weeks), perform surgery for EEG/EMG electrode implantation for sleep recording.
-
Acclimation and Baseline Recording: Allow the rats to recover from surgery for at least one week, followed by habituation to the recording cables and environment. Then, perform baseline sleep recordings for 48-72 hours.
-
Drug Administration: Administer agomelatine chronically (e.g., 2000 ppm in the diet) or vehicle for a specified period (e.g., 3-4 weeks).
-
Sleep Recording: Conduct sleep recordings during the final days of the treatment period.
-
Data Analysis: Analyze sleep architecture and compare the results between control, PRS-vehicle, and PRS-agomelatine groups.
Protocol 3: Surgical Implantation of EEG/EMG Electrodes and Sleep Recording
This protocol details the standard procedure for implanting electrodes for polysomnographic recording in rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
EEG/EMG recording system with amplifiers and data acquisition software
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Stereotaxic Placement: Place the anesthetized rat in a stereotaxic frame. Shave and sterilize the surgical area on the scalp.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Electrode Placement:
-
EEG: Drill small burr holes through the skull over the frontal and parietal cortices. Gently screw in the stainless steel electrodes until they touch the dura mater.
-
EMG: Insert the tips of the two insulated EMG wires into the nuchal (neck) muscles.
-
-
Securing the Implant: Solder the electrode wires to a connector plug. Secure the entire assembly to the skull using dental cement.
-
Suturing and Post-operative Care: Suture the scalp incision around the dental cement cap. Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover in a warm environment.
-
Recovery and Habituation: Allow at least one week for recovery from surgery. Then, habituate the animal to the recording chamber and the flexible recording cable for several days before starting the experiment.
-
Sleep Recording: Connect the animal to the recording system and record EEG and EMG signals continuously for the desired duration.
-
Data Analysis (Sleep Scoring): Manually or automatically score the recorded data in epochs (e.g., 10 seconds) into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of agomelatine and the experimental workflows described above.
Troubleshooting & Optimization
Improving the aqueous solubility of Agomelatine with cocrystals
Technical Support Center: Agomelatine Cocrystal Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the aqueous solubility of Agomelatine through cocrystallization.
Frequently Asked Questions (FAQs)
Q1: Which coformers have been successfully used to improve the aqueous solubility of Agomelatine?
A1: Several coformers have been demonstrated to successfully form cocrystals with Agomelatine and enhance its aqueous solubility. These include urea, glycolic acid, isonicotinamide, methyl 4-hydroxybenzoate (B8730719), resorcinol (B1680541), hydroquinone, citric acid, benzoic acid, and glutaric acid.[1][2][3][4] The selection of a coformer is a critical step, and screening various candidates is recommended to find the optimal partner for Agomelatine.
Q2: By how much can the solubility of Agomelatine be improved with cocrystals?
A2: Significant improvements in the aqueous solubility of Agomelatine have been reported. For instance, cocrystals with urea, glycolic acid, isonicotinamide, and methyl 4-hydroxybenzoate have shown solubility increases of approximately 2.2, 2.9, 4.7, and 3.5 times, respectively, in phosphate (B84403) buffer at pH 6.8.[5] A cocrystal formed with glutaric acid demonstrated a seven-fold increase in solubility.[4]
Q3: What are the common methods for preparing Agomelatine cocrystals?
A3: Agomelatine cocrystals can be prepared using several techniques, including:
-
Solution-based methods: Such as solution crystallization and evaporation.[6]
-
Solid-state grinding: Including dry and liquid-assisted grinding (solvent-drop grinding).[4]
-
Melting and recrystallization: This method involves melting a mixture of Agomelatine and the coformer, followed by cooling to induce crystallization.[6]
-
Slurry crystallization: Suspending Agomelatine and a coformer in a solvent where they have limited solubility can lead to the formation of a more stable cocrystal.
-
Solvent-antisolvent method: This involves dissolving both components in a good solvent and then adding an antisolvent to precipitate the cocrystal.[7]
Q4: How can I confirm the formation of a new cocrystal phase?
A4: The formation of a new cocrystal phase can be confirmed using a combination of analytical techniques, including:
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual starting materials.[2]
-
Differential Scanning Calorimetry (DSC): A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of Agomelatine and the coformer.[8]
-
Spectroscopy (FT-IR/Raman): Changes in the vibrational modes, particularly those involved in hydrogen bonding (e.g., C=O and N-H stretches in Agomelatine), can indicate the formation of a cocrystal.[4]
-
Single Crystal X-ray Diffraction (SC-XRD): This is the definitive method to confirm the formation of a cocrystal and determine its crystal structure.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cocrystal formation, only a physical mixture is recovered. | - The chosen coformer is not suitable for forming a stable cocrystal with Agomelatine.- The experimental conditions (solvent, temperature, stoichiometry) are not optimal. | - Screen a wider range of coformers with different functional groups.- Experiment with different solvents or solvent combinations.- Try alternative cocrystallization techniques, such as liquid-assisted grinding or slurry crystallization. |
| A eutectic or coamorphous solid is formed instead of a cocrystal. [6] | - The interaction between Agomelatine and the coformer is not strong enough to form a stable crystalline lattice. | - This can sometimes be an intermediate step. Try aging the solid in a slurry to encourage crystallization.- Consider a different coformer that can form more robust intermolecular interactions. |
| The resulting cocrystal is unstable and converts back to Agomelatine in aqueous media. | - The cocrystal may have a higher solubility, leading to a supersaturated solution from which the less soluble, more stable form of Agomelatine precipitates.[9]- The stability of the cocrystal is dependent on the solubility of the coformer.[1] | - Investigate the stability of the cocrystal in different pH buffers and biorelevant media.- Consider the use of crystallization inhibitors or polymers in a final formulation to maintain the supersaturated state.- Select coformers with lower aqueous solubility to potentially increase the stability of the cocrystal in solution.[1] |
| Difficulty in obtaining single crystals for SC-XRD. | - Rapid precipitation or the formation of very small crystallites. | - Try slow evaporation or slow cooling crystallization methods.- Use a solvent/antisolvent system to control the rate of crystallization.- Experiment with different stoichiometric ratios of Agomelatine and the coformer. |
| Inconsistent solubility results. | - The cocrystal may be converting to a different polymorphic form during the experiment.- The system may not have reached equilibrium. | - Analyze the solid residue after the solubility experiment using PXRD to check for any phase transformations.- Ensure that the solubility experiments are run for a sufficient amount of time to reach equilibrium. |
Quantitative Data Summary
Table 1: Aqueous Solubility of Agomelatine and its Cocrystals
| Coformer | Stoichiometric Ratio (Agomelatine:Coformer) | Solubility Improvement Factor (vs. Agomelatine Form II) | Medium |
| Urea | 1:1 | ~2.2x | Phosphate Buffer (pH 6.8) |
| Glycolic Acid | 1:1 | ~2.9x | Phosphate Buffer (pH 6.8) |
| Isonicotinamide | 1:1 | ~4.7x | Phosphate Buffer (pH 6.8) |
| Methyl 4-hydroxybenzoate | 1:1 | ~3.5x | Phosphate Buffer (pH 6.8) |
| Glutaric Acid | Not Specified | ~7x | Not Specified |
| Benzoic Acid | Not Specified | ~3x | Not Specified |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Protocol 1: Cocrystal Synthesis by Solvent-Drop Grinding
-
Preparation: Place Agomelatine and the chosen coformer (e.g., benzoic acid or glutaric acid) in a mortar at the desired stoichiometric ratio.[4]
-
Grinding: Add a few drops of a suitable solvent (e.g., ethanol, acetone) to the mixture.
-
Trituration: Grind the mixture using a pestle for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting powder under vacuum to remove any residual solvent.
-
Characterization: Analyze the dried powder using PXRD and DSC to confirm the formation of the cocrystal.
Protocol 2: Intrinsic Dissolution Rate (IDR) Measurement
-
Pellet Preparation: Compact approximately 50-100 mg of the cocrystal powder into a pellet with a constant surface area using a hydraulic press.[7]
-
Dissolution Setup: Place the pellet in a dissolution apparatus (e.g., USP Apparatus 2) containing a known volume of dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37°C.[7]
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of Agomelatine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
Visualizations
Caption: A general workflow for Agomelatine cocrystal screening and evaluation.
Caption: A troubleshooting decision tree for Agomelatine cocrystallization experiments.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. US8710101B2 - Co-crystals of agomelatine, a process for there preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Agomelatine-hydroquinone (1:1) cocrystal: novel polymorphs and their thermodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agomelatine co-crystals with resorcinol and hydroquinone: Preparation and characterization [inis.iaea.org]
Overcoming sticking issues in Agomelatine co-crystal manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address sticking issues encountered during the manufacturing of agomelatine (B1665654) co-crystals.
Troubleshooting Guide & FAQs
Q1: We are experiencing significant sticking of our agomelatine co-crystal formulation to the tablet press punches and dies during compression. What are the primary causes?
A1: Sticking during the tableting of agomelatine co-crystals, particularly those formed with organic acids, is a known issue.[1][2] The primary causes can be broadly categorized as formulation-related and process-related.
Formulation-Related Causes:
-
Co-crystal Properties: The inherent physicochemical properties of the agomelatine co-crystal itself can lead to adhesive tendencies.[2][3]
-
Moisture Content: Excessive moisture in the formulation or high humidity in the manufacturing environment can lead to the formation of liquid bridges between the powder and the tooling surfaces, increasing adhesion.[4][5] It is recommended to use excipients with a free-water content of 7% w/w or lower.[2][6]
-
Inadequate Lubrication: Insufficient or improperly mixed lubricant can fail to form an effective barrier between the tablet surface and the punch faces.[1][7]
Process-Related Causes:
-
Compression Force: While one study on agomelatine co-crystals found no significant effect of compression force on sticking[2], other studies suggest that both insufficient and excessive compression force can contribute to sticking depending on the formulation's characteristics.[1][8]
-
Machine Speed: Higher compression speeds can increase the frequency of sticking.[8][9]
-
Tooling Surface: Rough or worn punch and die surfaces can provide sites for powder to adhere and accumulate.[1][4]
Q2: What is the most effective strategy to mitigate sticking with agomelatine co-crystals?
A2: A highly effective, patented strategy is to pre-blend the agomelatine co-crystal with a glidant before mixing with other excipients and compressing.[6][10][11] This method ensures a uniform coating of the glidant on the co-crystal particles, which significantly reduces their tendency to stick to metal surfaces.
The key parameters for this strategy are:
-
Ratio of Agomelatine Co-crystal to Glidant: The ratio in the pre-blend should not exceed 30:1. A typical range is less than 15:1, with a preferred range of 5:1 to 10:1.[6][10]
-
Total Glidant Concentration: The total amount of glidant in the final formulation should be sufficient, typically up to 10% w/w.[2][6] The pre-blending step alone is not enough if the overall glidant concentration is too low.[10][11]
Q3: We tried adding a glidant in the final blending step, but still observed sticking. Why didn't this work?
A3: Simply adding a glidant to the final blend is often insufficient for agomelatine co-crystals.[2] The sticking issue is attributed to the inherent properties of the co-crystals themselves. A simple mix may not adequately coat the co-crystal surfaces. Pre-blending the co-crystal directly with the glidant ensures a more intimate and uniform distribution of the glidant on the co-crystal particles, which is crucial for preventing adhesion to the punches.[2][10]
Q4: Does the particle size of the agomelatine co-crystals affect sticking?
A4: Studies have shown that the particle size of agomelatine co-crystals does not have a significant effect on the sticking behavior.[2] Formulations using co-crystals with D90 values ranging from 12 µm to 200 µm exhibited similar sticking tendencies.[2] Therefore, modifying the particle size is unlikely to resolve sticking issues.
Q5: Can adjusting the tablet press settings, like compression force and speed, eliminate sticking?
A5: While adjusting press settings is a common troubleshooting step, it may not be sufficient for agomelatine co-crystals. For these specific co-crystals, no significant effect of compression force on sticking was observed within a tablet hardness range of 60-140 N.[2] In more general terms, increasing compression speed tends to increase sticking frequency[8][9], so reducing the press speed may offer some marginal improvement but is unlikely to be a complete solution if the formulation itself is prone to sticking. The primary solution lies in optimizing the formulation, specifically through the pre-blending of a glidant.[2][10]
Data Presentation
Table 1: Example Formulations for Direct Compression of Agomelatine Co-crystal Tablets
| Ingredient | Function | Formulation 1 (mg/tablet) | Formulation 2 (mg/tablet) |
| Agomelatine Co-crystal (with citric acid) | Active Pharmaceutical Ingredient | 40.4 | 40.4 |
| Anhydrous Lactose | Filler | 168.1 | 168.1 |
| Microcrystalline Cellulose | Binder/Filler | 60.0 | 60.0 |
| Colloidal Anhydrous Silica | Glidant (in pre-blend) | 4.0 | 8.0 |
| Colloidal Anhydrous Silica | Glidant (in final blend) | 4.0 | 0.0 |
| Sodium Starch Glycolate | Disintegrant | 18.0 | 18.0 |
| Magnesium Stearate | Lubricant | 5.5 | 5.5 |
| Total Weight | 300.0 | 300.0 | |
| Ratio of Co-crystal to Glidant in Pre-blend | 10.1 : 1 | 5.05 : 1 |
Data adapted from patent information. These are example formulations and may require optimization for specific co-crystals and equipment.[6][10]
Table 2: Influence of Process Parameters on Sticking (General Data)
| Parameter | Condition | Effect on Sticking |
| Compression Pressure | Increasing Pressure | Decreased Sticking[8][9][12] |
| Compression Velocity | Increasing Speed | Increased Sticking[8][9][12] |
| Lubricant Concentration | Increasing Concentration | Decreased Sticking[13][14] |
Note: This table presents general trends. For agomelatine co-crystals, formulation optimization (pre-blending with a glidant) is the most critical factor.[2]
Experimental Protocols
Protocol 1: Preparation of Agomelatine Co-crystals by Solvent-Drop Grinding
This protocol is suitable for screening and small-scale preparation of agomelatine co-crystals.[15]
Materials and Equipment:
-
Agomelatine
-
Co-former (e.g., benzoic acid, glutaric acid)
-
Mortar and Pestle
-
Spatula
-
Analytical Balance
-
Storage Vial
Procedure:
-
Weigh equimolar amounts of agomelatine and the chosen co-former. For example, for a 1:1 molar ratio with benzoic acid, use 0.4866 g of agomelatine and 0.2442 g of benzoic acid.[15]
-
Transfer both components into a clean, dry mortar.
-
Begin grinding the mixture with the pestle.
-
Add a few drops of methanol (approximately 10% of the total powder weight) to the mixture while grinding. The solvent will act as a catalyst for co-crystal formation.[15]
-
Continue grinding for a sustained period, typically around 180 minutes.[15]
-
Periodically scrape the powder from the walls of the mortar back into the center to ensure uniform grinding.
-
After grinding is complete, collect the resulting powder and store it in a sealed vial for subsequent characterization.
Protocol 2: Characterization of Agomelatine Co-crystals
To confirm the formation of a new crystalline phase, the following characterization techniques are recommended.
A. Powder X-ray Diffraction (PXRD)
-
Gently pack the co-crystal powder into a sample holder.
-
Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a suitable 2θ range (e.g., 3° to 40°).
-
Confirmation: The PXRD pattern of the co-crystal should exhibit unique peaks that are different from the peaks of the individual starting materials (agomelatine and the co-former).[7][9]
B. Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount of the co-crystal sample (e.g., 2-5 mg) into an aluminum pan and seal it.
-
Heat the sample in a DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[9]
-
Record the heat flow as a function of temperature.
-
Confirmation: A true co-crystal will typically show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[9][15]
Protocol 3: Pre-blending of Agomelatine Co-crystal with Glidant
This procedure should be performed before the main blending step in the tablet manufacturing process.[6]
Materials and Equipment:
-
Agomelatine Co-crystal
-
Glidant (e.g., Colloidal Anhydrous Silica)
-
Sieve
-
Blender (e.g., Turbula mixer)
Procedure:
-
Weigh the required amounts of agomelatine co-crystal and glidant to achieve the desired ratio (e.g., between 5:1 and 10:1).[6]
-
Pass both the co-crystal and the glidant through a suitable sieve to break up any agglomerates.
-
Transfer the sieved powders to a blender.
-
Blend for a specified time and speed to ensure a homogeneous mixture (e.g., 5-15 minutes at 25-40 RPM in a Turbula mixer).[6]
-
This pre-blend is now ready to be mixed with the other excipients (fillers, binders, disintegrants) in the main blending step.
Protocol 4: Quantitative Evaluation of Tablet Sticking
This protocol uses a gravimetric method with a removable punch tip to quantify the amount of material adhering to the punch surface.
Materials and Equipment:
-
Tablet Press
-
Custom tooling with a removable punch tip
-
Microbalance (readable to at least 1 µg)
-
Forceps
-
Antistatic brush
Procedure:
-
Preparation: Thoroughly clean and dry the removable punch tip and the punch body. Weigh the clean, dry punch tip on a microbalance and record this as the initial weight (W_initial).
-
Assembly: Carefully assemble the punch with the removable tip and install it in the tablet press.
-
Compression: Begin the tablet compression run under the desired parameters (compression force, speed). Compress a set number of tablets (e.g., 1000 tablets) to allow for sufficient material accumulation.
-
Disassembly: After the run, carefully remove the punch from the press. Using forceps, gently detach the removable tip from the punch body.
-
Measurement: Use an antistatic brush to remove any loose, non-adhered powder from the tip. Weigh the punch tip with the adhered material on the same microbalance and record this as the final weight (W_final).
-
Calculation: Calculate the mass of adhered material (M_adhered) as follows: M_adhered = W_final - W_initial
-
Analysis: Compare the M_adhered values for different formulations or process parameters. A higher value indicates a greater sticking propensity. This method allows for quantitative comparison of different anti-sticking strategies.
Visualizations
References
- 1. merlin-pc.com [merlin-pc.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Predicting Sticking In Formulations – Compaction Simulation [compactionsimulation.com]
- 4. JP2016520629A - Agomelatine formulation containing agomelatine in co-crystal form - Google Patents [patents.google.com]
- 5. WO2014194992A1 - Agomelatine formulations comprising agomelatine in the form of co-crystals - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. merlin-pc.com [merlin-pc.com]
- 8. data.epo.org [data.epo.org]
- 9. Predicting the Occurrence of Sticking during Tablet Production by Shear Testing of a Pharmaceutical Powder [jstage.jst.go.jp]
- 10. EP2810656A1 - Agomelatine formulations comprising agomelatine in the form of co-crystals - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. EP2551257A1 - Co-crystals of agomelatine with co-crystal-formers - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. pharmtech.com [pharmtech.com]
Agomelatine Stability: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the stability of agomelatine (B1665654) under various stress conditions. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant degradation of agomelatine under acidic conditions. Is this expected?
A1: Yes, this is an expected outcome. Agomelatine is known to be labile to acidic conditions. Studies have reported degradation ranging from approximately 5% to 18% when subjected to acidic stress.[1] The extent of degradation will depend on the specific conditions, such as the concentration of the acid, temperature, and duration of exposure. If you observe excessive degradation, consider reducing the stress period or the temperature.
Q2: My agomelatine sample shows considerable degradation in an alkaline medium. What is the expected level of degradation?
A2: Agomelatine is also susceptible to alkaline hydrolysis.[2][3] Reported degradation in alkaline conditions is typically in the range of 7-8%.[1][4] Similar to acidic stress, the degree of degradation is influenced by the strength of the base, temperature, and exposure time. If degradation is higher than anticipated, it is advisable to moderate the stress conditions. One study noted that agomelatine is particularly sensitive to alkaline environments.[3][4]
Q3: I am conducting oxidative stress testing on agomelatine. What level of degradation should I anticipate?
A3: Agomelatine is quite sensitive to oxidation.[1] Published data indicates that degradation under oxidative stress can be around 14.34%.[1] Another study also highlighted its sensitivity to oxidative conditions. Ensure that your analytical method can effectively separate the agomelatine peak from any degradation products formed.
Q4: Is agomelatine stable under thermal and photolytic stress?
A4: Agomelatine generally exhibits greater stability under thermal and photolytic conditions compared to acidic, alkaline, and oxidative stress.[1] One study reported minimal thermal degradation (0.03%), while another noted a slight decomposition of 2.51% under UV light.[1][4] If you observe significant degradation under these conditions, it may indicate an issue with your experimental setup or the purity of your sample.
Q5: I am having trouble separating agomelatine from its degradation products using RP-HPLC. What can I do?
A5: Successful separation is crucial for a stability-indicating method. If you are facing issues with peak resolution, consider the following troubleshooting steps:
-
Optimize the mobile phase: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact retention times and peak separation.[1][5]
-
Adjust the pH of the mobile phase: The pH of the buffer can influence the ionization state of agomelatine and its degradants, thereby affecting their retention on a C18 column. A pH of 2.9 has been used successfully.[5]
-
Change the column: If mobile phase optimization is insufficient, using a different type of column, such as a phenyl column, might provide the necessary selectivity.[2]
-
Modify the flow rate: Altering the flow rate can also influence resolution.[5]
Summary of Agomelatine Degradation Under Stress Conditions
The following table summarizes the percentage of agomelatine degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 30 min | 5.32% | [1] |
| Acidic Hydrolysis | 1N HCl | Not specified | Not specified | 18% | |
| Acidic Hydrolysis | Not specified | Not specified | Not specified | 2.72% | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 30 min | 8.08% | [1] |
| Alkaline Hydrolysis | Not specified | Not specified | Not specified | 7.80% | [4] |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 30 min | 14.34% | [1] |
| Oxidative Degradation | Not specified | Not specified | Not specified | 10.38% | [4] |
| Thermal Degradation | Dry Heat | 80°C | 30 min | 0.03% | [1] |
| Thermal Degradation | Not specified | Not specified | Not specified | 6.80% | [4] |
| Photolytic Degradation | UV Light | Not specified | Not specified | 2.51% | [4] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on agomelatine, based on established protocols.[1]
Preparation of Stock Solution
Prepare a stock solution of agomelatine at a concentration of 1 mg/mL in a suitable solvent, such as the mobile phase used for HPLC analysis.
Acidic Degradation
-
To 1 mL of the agomelatine stock solution (1 mg/mL), add 1 mL of 0.1 M hydrochloric acid.
-
Reflux the mixture for 30 minutes in a thermostat-controlled water bath set at 80°C.
-
After reflux, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Degradation
-
To 1 mL of the agomelatine stock solution (1 mg/mL), add 1 mL of 0.1 N sodium hydroxide.
-
Reflux the mixture for 30 minutes in a water bath maintained at 80°C.
-
After the specified time, cool the solution.
-
Neutralize the solution with 0.1 N hydrochloric acid.
-
Further dilute with the mobile phase to the desired concentration for analysis.
Oxidative Degradation
-
Treat 1 mL of the agomelatine stock solution (1 mg/mL) with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at 80°C for 30 minutes.
-
Cool the solution and dilute with the mobile phase for HPLC injection.
Thermal Degradation
-
Place the solid agomelatine drug substance in a hot air oven maintained at 80°C for 30 minutes.
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for analysis.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stress testing experiments.
Caption: Workflow for Agomelatine Forced Degradation Studies.
Caption: Logical Flow for HPLC Method Development and Analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. jchps.com [jchps.com]
- 5. academic.oup.com [academic.oup.com]
Degradation profile of Agomelatine in acidic and alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation profile of Agomelatine (B1665654) under acidic and alkaline conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Agomelatine in acidic and alkaline environments?
Under acidic stress, Agomelatine typically yields two primary degradation products. One is formed by the cleavage of the terminal amide bond (Deg I), and the other results from the cleavage of the terminal methoxy (B1213986) (ether) bond (Deg II). In alkaline conditions, the primary degradation product observed is from the cleavage of the terminal amide bond (Deg I)[1].
Q2: What is the general stability of Agomelatine under acidic and alkaline conditions?
Agomelatine is known to be labile to both acidic and alkaline hydrolysis[2]. The extent of degradation is dependent on the concentration of the acid or base, temperature, and duration of exposure. Some studies have shown that Agomelatine is more sensitive to acidic conditions compared to alkaline conditions[3][4].
Q3: Are there established analytical methods for separating and quantifying Agomelatine and its degradation products?
Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for this purpose. These methods typically utilize a C18 or a phenyl column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403), ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile, methanol)[1][2][5][6]. Detection is commonly performed using UV spectrophotometry at wavelengths around 230 nm or fluorescence detection[1][2].
Troubleshooting Guide
Q1: I am not seeing good separation between the Agomelatine peak and the degradation product peaks in my HPLC chromatogram. What can I do?
Poor resolution can be a common issue. Here are a few troubleshooting steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds. For Agomelatine and its degradants, adjusting the pH of a phosphate buffer to around 2.9 with orthophosphoric acid has been shown to provide good separation[1]. Experimenting with small pH adjustments can often improve resolution.
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is a critical parameter. If peaks are eluting too close together, try decreasing the percentage of the organic solvent to increase retention times and potentially improve separation. Conversely, if retention times are too long, a slight increase in the organic phase may be beneficial.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different column. While C18 columns are common, a phenyl column has also been successfully used for the separation of Agomelatine and its degradation products[2].
-
Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the total run time[1].
Q2: The degradation of Agomelatine in my experiment seems to be very low, even after prolonged exposure to acid/base. What could be the reason?
Insufficient degradation could be due to several factors:
-
Inadequate Stress Conditions: The concentration of the acid or base might be too low, or the temperature may not be high enough. For significant degradation, conditions such as refluxing with 1 N HCl or 2 N NaOH for several hours (e.g., 12 hours) might be necessary[1]. Other studies have used 0.1 M HCl or 0.1 N NaOH at 80°C for 30 minutes[5]. Ensure your experimental conditions are sufficiently stringent.
-
Drug Substance Stability: The intrinsic stability of the Agomelatine batch you are using could be high. However, it is more likely that the stress conditions need to be optimized.
-
Neutralization Step: Ensure that after stressing the sample, it is properly neutralized before injection into the HPLC system. This is crucial for consistent chromatographic performance[5].
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies of Agomelatine under acidic and alkaline conditions.
Protocol 1: Acidic and Alkaline Degradation (Method A)
This protocol is based on the work by Annapurna et al.[5].
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Agomelatine in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Acidic Degradation:
-
Take a known volume of the Agomelatine stock solution.
-
Add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Reflux the mixture in a thermostat-controlled water bath at 80°C for 30 minutes.
-
After cooling to room temperature, carefully neutralize the solution with 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to the desired concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Take a known volume of the Agomelatine stock solution.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the mixture in a thermostat-controlled water bath at 80°C for 30 minutes.
-
After cooling to room temperature, carefully neutralize the solution with 0.1 M Hydrochloric Acid (HCl).
-
Dilute the neutralized solution with the mobile phase to the desired concentration for HPLC analysis.
-
Protocol 2: Acidic and Alkaline Degradation for Identification of Degradants (Method B)
This protocol is adapted from the study by Attia et al., which focuses on producing the degradation products for identification[1].
-
Preparation of Agomelatine Solution: Dissolve approximately 0.5 g of pure Agomelatine in a minimal amount of methanol (e.g., 5 mL).
-
Acidic Degradation:
-
Add the methanolic solution of Agomelatine to 50 mL of 1 N Hydrochloric Acid (HCl).
-
Reflux the mixture for 12 hours, protecting it from light.
-
Monitor the degradation progress using Thin Layer Chromatography (TLC).
-
Once the degradation is complete, neutralize the solution to pH 7 with 2 N Sodium Hydroxide (NaOH).
-
Evaporate the solution to dryness at room temperature.
-
Dissolve the residue in a mixture of chloroform (B151607) and methanol (1:1 v/v) and filter.
-
Evaporate the filtrate to obtain the degradation products (Deg I and Deg II) for further characterization (e.g., by IR and Mass Spectrometry).
-
-
Alkaline Degradation:
-
Add the methanolic solution of Agomelatine to 50 mL of 2 N Sodium Hydroxide (NaOH).
-
Reflux the mixture for 12 hours, protecting it from light.
-
Follow the degradation progress using TLC.
-
Upon completion, neutralize the solution to pH 7 with 2 N Hydrochloric Acid (HCl).
-
Evaporate the solution to dryness at room temperature.
-
Dissolve the residue in a mixture of chloroform and methanol (1:1 v/v) and filter.
-
Evaporate the filtrate to obtain the degradation product (Deg I) for structural confirmation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Agomelatine
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 30 min | 5.32% | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 30 min | 8.08% | [5] |
| Acidic Hydrolysis | 1 N HCl | Room Temp. & 70°C | 7 days | 18% | |
| Alkaline Hydrolysis | 1 N NaOH | Room Temp. & 70°C | 7 days | 8% | |
| Acidic Hydrolysis | 1 N HCl | Not Specified | 7 days | 8% | [4] |
| Alkaline Hydrolysis | 1 N NaOH | Not Specified | 7 days | 6% | [4] |
| Acidic Hydrolysis | Not Specified | Not Specified | Not Specified | 11.36% | [7] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 6.94% | [7] |
Visualizations
Agomelatine Degradation Pathways
Caption: Degradation pathways of Agomelatine under stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpra.com [ijpra.com]
- 5. rjptonline.org [rjptonline.org]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Agomelatine L(+)-Tartaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Agomelatine (B1665654) L(+)-Tartaric acid. The primary challenges in formulating agomelatine stem from its low aqueous solubility and extensive first-pass metabolism, leading to poor oral bioavailability of less than 5%.[1][2][3][4][5][6][7][8][9][10] This guide addresses common issues encountered during the development of various formulations aimed at overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral formulation of Agomelatine?
A1: The principal challenges are:
-
Poor Aqueous Solubility: Agomelatine is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[11][12] This poor solubility limits its dissolution rate in the gastrointestinal tract, a key factor for drug absorption.
-
Extensive First-Pass Metabolism: After oral administration, agomelatine undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzymes CYP1A2 (90%) and CYP2C9 (10%).[8][13][14] This results in a very low oral bioavailability of less than 5%.[3][4][5][8][9]
-
Polymorphism: Agomelatine exists in several polymorphic forms, which can have different physicochemical properties, including solubility and stability, making consistent formulation performance a challenge.[10][11][12][15]
-
Technological Properties of Co-crystals: While co-crystals with organic acids can improve bioavailability, they may exhibit undesirable manufacturing properties such as poor flowability and sticking to equipment during tablet compression.[16]
Q2: Why is L(+)-Tartaric acid used as a co-former for Agomelatine?
A2: Organic acids like tartaric acid are used as co-formers to create co-crystals of agomelatine. Co-crystallization is a technique used to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and stability, without altering its chemical structure.[11][17] The formation of a co-crystal with L(+)-Tartaric acid can disrupt the crystal lattice of agomelatine, leading to improved dissolution and potentially higher bioavailability.
Q3: What are the key analytical techniques for characterizing Agomelatine L(+)-Tartaric acid co-crystals?
A3: The formation and purity of co-crystals should be confirmed using a combination of analytical techniques:
-
Powder X-Ray Diffraction (PXRD): This is a primary method to identify new crystalline forms. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components (agomelatine and tartaric acid).[11][18]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the co-crystal. A true co-crystal will exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.[11][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of new hydrogen bonds between agomelatine and the co-former, which is indicative of co-crystal formation. Shifts in the characteristic peaks of functional groups, such as the C=O stretch, can be observed.[11]
-
Raman Spectroscopy: Similar to IR, Raman spectroscopy can provide information on the molecular interactions within the co-crystal structure.[19][20]
-
Single Crystal X-Ray Diffraction: This technique provides the definitive crystal structure of the co-crystal, confirming the stoichiometry and molecular interactions.[18][19][21]
Troubleshooting Guides
Co-crystal Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Co-crystal Yield | - Inappropriate solvent selection.- Suboptimal stoichiometric ratio of agomelatine to tartaric acid.- Inefficient crystallization process (e.g., evaporation rate too fast). | - Screen various solvents to find one where both components have moderate solubility.- Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) of agomelatine to tartaric acid.- Control the rate of solvent evaporation; slower evaporation often yields better crystals. |
| Sticking of Powder to Punches During Tableting | - Poor flow properties of the co-crystal powder.- Presence of residual solvent or moisture. | - Pre-blend the agomelatine co-crystals with a glidant to improve flowability.[16]- Ensure the free-water content in all excipients is low (e.g., ≤ 7% w/w).[16]- Consider a dry granulation method like roller compaction to avoid the use of liquids.[16] |
| Inconsistent Dissolution Profile | - Presence of multiple polymorphic forms.- Incomplete co-crystal formation, resulting in a physical mixture. | - Use PXRD and DSC to confirm the presence of a single co-crystal phase.- Optimize the co-crystallization method (e.g., solvent drop grinding, reaction crystallization) to ensure complete conversion.[11] |
Solid Dispersion Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Drug Recrystallization During Storage | - The drug loading in the polymer is above the saturation point.- The chosen polymer does not have strong enough interactions with the drug to maintain the amorphous state. | - Reduce the drug-to-polymer ratio.- Screen different polymers (e.g., Soluplus®, Kolliphor® P188, 2-HPβ-CD) to find one that forms a stable amorphous solid dispersion with agomelatine.[6]- Incorporate a high surface area carrier like amorphous silica (B1680970) to stabilize the amorphous form.[2] |
| Low Drug Entrapment Efficiency | - Poor miscibility of the drug and polymer in the chosen solvent.- Rapid precipitation of the drug during solvent evaporation. | - Select a common solvent in which both the drug and the polymer are highly soluble.- Optimize the solvent evaporation rate; a controlled rate can improve entrapment. |
Nanostructured Lipid Carriers (NLCs) Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Large Particle Size and High Polydispersity Index (PDI) | - Inadequate homogenization or ultrasonication energy/time.- Unsuitable surfactant or lipid composition. | - Increase the homogenization speed/time or the ultrasonication power/duration.[15]- Optimize the concentration and type of surfactant and co-surfactant.- Adjust the ratio of solid lipid to liquid lipid.[22] |
| Low Entrapment Efficiency | - Drug partitioning into the external aqueous phase.- High concentration of liquid lipid can sometimes lead to lower entrapment. | - Select lipids in which agomelatine has high solubility.- Optimize the solid lipid to liquid lipid ratio.[22]- Elevated lipid concentration can sometimes lead to larger particles and reduced entrapment on the surface.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving agomelatine's formulation properties.
Table 1: Solubility Enhancement of Agomelatine Co-crystals
| Co-former | Solubility Improvement (vs. Agomelatine Form II) | Solubility Improvement (vs. Agomelatine Form I) | Reference |
| Urea | ~2.2 times | ~1.6 times | [12][23] |
| Glycolic Acid | ~2.9 times | ~2.1 times | [12][23] |
| Isonicotinamide | ~4.7 times | ~3.4 times | [12][23] |
| Methyl 4-hydroxybenzoate | ~3.5 times | ~2.5 times | [12][23] |
| Glutaric Acid | 7 times (vs. API) | - | [11] |
| Benzoic Acid | 3 times (vs. API) | - | [11] |
Table 2: Pharmacokinetic Parameters of Different Agomelatine Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·min/mL) | Absolute Bioavailability (%) | Reference |
| Oral Valdoxan® Suspension | 20.73 | 2828.08 | 16.12 | [9] |
| Intranasal SLNs | 759.00 | 7805.69 | 44.44 | [9] |
| Optimized NLCs | 99.8 ± 2.6 nm (particle size) | - | - | [22] |
Experimental Protocols
Preparation of Agomelatine-Citric Acid Co-crystal (1:1)
This protocol is adapted from a patented method and can serve as a starting point for the preparation of Agomelatine L(+)-Tartaric acid co-crystals.[17]
-
Mixing: Introduce 3 g of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (agomelatine) and 2.6 g of citric acid into a 100-ml flask.
-
Dissolution: Add 30 ml of methanol (B129727) (MeOH) and stir the solution for 20 hours at ambient temperature.
-
Evaporation: Evaporate the solvent to dryness. A white gum will be obtained.
-
Crystallization: Take up the gum in 30 ml of benzonitrile, added in 3 ml portions.
-
Stirring: Stir the resulting suspension until the conversion of the gum into crystals is complete.
-
Isolation: Filter the precipitate and dry to obtain the co-crystals.
Preparation of Agomelatine Solid Dispersion by Solvent Evaporation
This is a general protocol for preparing solid dispersions.
-
Dissolution: Dissolve a specific ratio of agomelatine and a carrier polymer (e.g., Soluplus®, Kolliphor® P188) in a suitable solvent like methanol.[1]
-
Evaporation: Evaporate the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Preparation of Agomelatine-loaded NLCs by Melt Emulsification Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Glyceryl monostearate) and dissolve the agomelatine in the molten lipid. Add the liquid lipid (e.g., Neroli oil) to this mixture.[15]
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Poloxamer 188) in hot purified water.[15]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nanosizing: Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
Visualizations
Agomelatine's Mechanism of Action: Signaling Pathways
Agomelatine's antidepressant effect is attributed to its synergistic action as an agonist at melatonin (B1676174) (MT1 and MT2) receptors and an antagonist at serotonin (B10506) (5-HT2C) receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Literature Review | Paper Digest [paperdigest.org]
- 14. jddtonline.info [jddtonline.info]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. WO2014194992A1 - Agomelatine formulations comprising agomelatine in the form of co-crystals - Google Patents [patents.google.com]
- 17. US8710101B2 - Co-crystals of agomelatine, a process for there preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 18. EP2551257A1 - Co-crystals of agomelatine with co-crystal-formers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Formulation optimization, in vitro and in vivo evaluation of agomelatine-loaded nanostructured lipid carriers for augmented antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Item - Improving the Solubility of Agomelatine via Cocrystals - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Agomelatine Dosage for Chronic Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing agomelatine (B1665654) in chronic administration studies in rats. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Sub-optimal antidepressant-like effects observed in behavioral tests.
Question: My rats are not showing the expected antidepressant-like response (e.g., in the Forced Swim Test or Sucrose (B13894) Preference Test) after chronic agomelatine administration. What are the possible reasons and solutions?
Answer:
Several factors could contribute to a reduced antidepressant-like effect of agomelatine in your study. Consider the following troubleshooting steps:
-
Dosage and Administration Route: The effective dose of agomelatine can vary depending on the specific rat strain and the experimental model.[1][2]
-
Review your dosage: Chronic administration studies in rats have reported effective doses ranging from 10 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[1][2][3] A common effective dose is 40 mg/kg, i.p.[1][4][5][6][7]
-
Consider the administration route: Intraperitoneal injections generally lead to higher bioavailability compared to oral administration due to extensive first-pass metabolism of agomelatine.[8] If using oral gavage, you may need to consider a higher dose.
-
Timing of administration: The antidepressant-like activity of agomelatine in the chronic mild stress (CMS) model has been observed with both morning and evening administration.[2][3] However, its effects on circadian rhythm are more pronounced with evening administration.[1]
-
-
Duration of Treatment: The therapeutic effects of agomelatine, like many antidepressants, are often observed after a period of chronic administration.
-
Animal Model and Stressors: The choice of animal model for depression is critical.
-
Model-specific efficacy: Agomelatine has shown efficacy in various models, including chronic mild stress (CMS), learned helplessness, and prenatal restraint stress.[1][2][3][6] Ensure your chosen model is appropriate for assessing antidepressant-like effects.
-
Severity of stress: The intensity and duration of the stressor in your model can influence the required dose and treatment duration.
-
Issue: Observed alterations in circadian rhythm or sleep-wake cycles.
Question: I have noticed changes in the locomotor activity and sleep patterns of my rats following chronic agomelatine treatment. Is this expected, and how can I manage it?
Answer:
Yes, alterations in circadian rhythms are an expected and key mechanistic feature of agomelatine.[1]
-
Mechanism of Action: Agomelatine is a potent agonist of melatonin (B1676174) receptors (MT1 and MT2), which are crucial for regulating circadian rhythms.[9][10] Chronic treatment with agomelatine can help to resynchronize disrupted circadian rhythms, which is considered a core component of its antidepressant effect.[1][11]
-
Expected Changes: You may observe a normalization of motor activity and sleep/wake cycles in animal models where these rhythms are disrupted.[1][11] For instance, in rats with prenatal restraint stress-induced abnormalities, chronic agomelatine treatment has been shown to correct the circadian rhythm of motor activity.[1]
-
Monitoring and Interpretation: These changes should be documented as part of the drug's therapeutic effect. Utilizing activity monitoring systems can provide quantitative data on these changes. The timing of drug administration (evening) can be critical for observing these effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for chronic agomelatine administration in rats?
A1: A well-documented effective starting dose for chronic intraperitoneal (i.p.) administration in rats is 40 mg/kg/day.[1][4][5][6][7] For oral administration, a higher dose may be necessary to account for lower bioavailability.[8] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What are the potential side effects of chronic agomelatine administration in rats?
A2: Preclinical studies in rats have generally shown agomelatine to be well-tolerated. Unlike some other antidepressants, it does not appear to have adverse effects on sexual function in male rats.[12] However, as with any chronic drug administration, it is crucial to monitor the animals for any signs of distress, changes in body weight, or food and water intake.
Q3: How does the dual mechanism of action of agomelatine contribute to its effects?
A3: Agomelatine's unique pharmacological profile as both a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist is believed to result in a synergistic antidepressant effect.[9][10][13] The melatonergic agonism helps in the resynchronization of circadian rhythms, while the 5-HT2C antagonism is thought to increase dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[1][8]
Q4: Can agomelatine be co-administered with other drugs?
A4: Co-administration of agomelatine with other compounds should be approached with caution and a thorough review of potential drug-drug interactions. The metabolism of agomelatine is primarily mediated by CYP1A2 and CYP2C9/19 enzymes.[8] Therefore, co-administration with potent inhibitors of these enzymes could significantly increase agomelatine's plasma concentration.
Quantitative Data Summary
Table 1: Summary of Effective Dosages of Agomelatine in Chronic Rat Studies
| Dosage | Administration Route | Duration | Rat Model | Observed Effects | Reference |
| 10 mg/kg/day | i.p. | 22 days | Predator-stressed | Reversed spatial memory impairment | [1] |
| 10 mg/kg/day | p.o. | 14 weeks | Sprague Dawley | Antidepressant-like activity in FST | [12] |
| 10 mg/kg/day | i.p. | 5 weeks | Chronic Mild Stress | Reversed CMS-induced reduction in sucrose consumption | [2][3] |
| 40 mg/kg/day | i.p. | 3 weeks | Prenatal Restraint Stress | Reversed increased anxiety | [1] |
| 40 mg/kg/day | i.p. | 20 weeks | Adult Wistar | Improved cognitive performance | [4] |
| 40 mg/kg/day | i.p. | 5 weeks | Pinealectomized | Corrected depressive-like behavior | [5] |
| 40 mg/kg/day | i.p. | 21 days | Prenatal Restraint Stress | Improved social memory | [6] |
| 40 mg/kg/day | i.p. | - | LPS-induced depression | Improved anxiety and depression-like behaviors | [7] |
| 50 mg/kg/day | i.p. | 5 weeks | Chronic Mild Stress | Reversed CMS-induced reduction in sucrose consumption | [2][3] |
| 2000 ppm in diet | p.o. | - | Prenatal Restraint Stress | Corrected circadian rhythm abnormalities | [1] |
Experimental Protocols
Protocol 1: Chronic Mild Stress (CMS) Model
This protocol is adapted from studies investigating the antidepressant-like effects of agomelatine.[2][3]
-
Animals: Male Wistar rats are typically used.
-
Housing: Animals are individually housed with free access to food and water, except during specific stress periods.
-
Stress Procedure (5 weeks):
-
Rats are subjected to a varied sequence of mild, unpredictable stressors.
-
Stressors include: periods of food and water deprivation, cage tilt (45°), soiled cage, light/dark cycle reversal, and white noise.
-
A schedule is created to ensure the stressors are unpredictable.
-
-
Agomelatine Administration:
-
Agomelatine (10 or 50 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection.
-
Administration can be in the morning or evening.
-
-
Behavioral Assessment (Sucrose Preference Test):
-
To assess anhedonia, a key symptom of depression, a sucrose preference test is conducted weekly.
-
Rats are presented with two bottles, one containing a 1% sucrose solution and the other containing water.
-
The consumption of each liquid is measured over a specific period (e.g., 1 hour).
-
A decrease in sucrose preference in the vehicle-treated stressed group is expected, which should be reversed by effective antidepressant treatment.
-
Protocol 2: Forced Swim Test (FST) Following Chronic Administration
This protocol is based on methodologies used to assess antidepressant efficacy.[12][14]
-
Animals: Male Sprague Dawley or other appropriate rat strains can be used.
-
Chronic Agomelatine Administration:
-
Agomelatine (e.g., 10 mg/kg, p.o.) or vehicle is administered daily for a predetermined period (e.g., 14 weeks).[12]
-
-
Forced Swim Test Procedure:
-
Pre-test session (Day 1): Rats are individually placed in a cylinder (e.g., 40 cm height, 18 cm diameter) filled with water (25°C) to a depth of 30 cm for 15 minutes. This is for habituation.
-
Test session (Day 2, 24 hours after pre-test): Rats are placed back in the cylinder for 5 minutes.
-
The session is recorded, and the duration of immobility (floating without struggling) is measured.
-
-
Data Analysis: A significant decrease in the duration of immobility in the agomelatine-treated group compared to the vehicle group indicates an antidepressant-like effect.
Visualizations
Caption: Agomelatine's dual mechanism of action.
Caption: Experimental workflow for the Chronic Mild Stress model.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Consequences of long-term treatment with agomelatine on depressive-like behavior and neurobiological abnormalities in pinealectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agomelatine - Wikipedia [en.wikipedia.org]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic mechanisms involved in the antidepressant effects of agomelatine [air.unimi.it]
- 14. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Agomelatine L(+)-Tartaric Acid: Technical Support Center for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Agomelatine (B1665654) L(+)-Tartaric Acid. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure proper handling, storage, and use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Agomelatine L(+)-Tartaric Acid powder?
A1: Agomelatine L(+)-Tartaric Acid powder should be stored at -20°C for long-term storage (up to 3 years).[1] It is crucial to protect the compound from light and moisture.[2][3][4] The vial should be tightly sealed and stored in a desiccator, particularly if it is being accessed frequently, due to the potential for hygroscopicity.[5][6][7]
Q2: How should I prepare stock solutions of Agomelatine L(+)-Tartaric Acid?
A2: Stock solutions can be prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][8][9] For in-solvent storage, it is recommended to aliquot the solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][10]
Q3: What is the solubility of Agomelatine L(+)-Tartaric Acid in common solvents?
A3: The solubility of Agomelatine L(+)-Tartaric Acid varies depending on the solvent. For detailed solubility information, please refer to the table below. It is sparingly soluble in aqueous buffers.[8][9] To improve solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer.[9]
Q4: Is Agomelatine L(+)-Tartaric Acid sensitive to light?
A4: Yes, Agomelatine and related compounds are known to be light-sensitive.[2][3] All handling and experimental procedures should be conducted under amber or brown colored light to prevent photodegradation.[2][3] Samples should be stored in amber-colored vials or containers wrapped in aluminum foil.[2][3]
Q5: What are the primary degradation pathways for Agomelatine?
A5: Agomelatine is susceptible to degradation under acidic and alkaline conditions.[11][12][13] It also shows some degradation under oxidative stress.[12][14] Researchers should be mindful of these conditions during experimental design and sample analysis.
Data Presentation
Table 1: Solubility of Agomelatine L(+)-Tartaric Acid
| Solvent | Solubility | Notes |
| DMSO | 48 mg/mL (197.29 mM) | Sonication is recommended.[1] |
| Ethanol | 42 mg/mL (172.63 mM) | Sonication is recommended.[1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in ethanol, then dilute.[15] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.22 mM) | For in vivo formulation. Sonication is recommended.[1] |
Table 2: Summary of Agomelatine Stability under Forced Degradation Conditions
| Stress Condition | Degradation Observed | Reference |
| Acidic (e.g., 0.1 N HCl) | Significant degradation | [11][12][13] |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation | [11][12][13] |
| Oxidative (e.g., 30% H₂O₂) | Moderate degradation | [12][14] |
| Thermal (e.g., 80°C) | Slight to moderate degradation | [12][14][16] |
| Photolytic (UV light) | Slight degradation | [16] |
Troubleshooting Guides
Issue 1: Precipitation of the compound in aqueous solution.
-
Cause: Agomelatine has low aqueous solubility.[1][8] Direct dissolution in aqueous buffers can lead to precipitation.
-
Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol first.[9] Then, dilute the stock solution with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: Inconsistent results in bioassays.
-
Cause 1: Degradation of the compound. As highlighted in the stability data, Agomelatine is sensitive to pH, light, and oxidative stress.[11][12][14]
-
Solution 1: Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or wrapping them in foil.[2][3] Ensure the pH of your experimental media is within a stable range for the compound.
-
Cause 2: Hygroscopic nature of the powder. The powder can absorb moisture from the air, leading to inaccurate weighing and concentration calculations.[5][6]
-
Solution 2: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle the powder in a controlled humidity environment if possible, or minimize its exposure to ambient air.[5][17] Store the powder in a desiccator.[7]
Issue 3: Appearance of unknown peaks in HPLC analysis.
-
Cause: These could be degradation products. Agomelatine can degrade under various stress conditions.[11][12]
-
Solution: Review your sample preparation and storage procedures. Ensure that samples are protected from light and stored at the appropriate temperature.[2][4] If degradation is suspected, run a forced degradation study (see protocol below) to identify the retention times of potential degradation products.
Mandatory Visualizations
Caption: Agomelatine's dual mechanism of action.
Caption: Workflow for determining compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: Agomelatine L(+)-Tartaric Acid (MW: 393.4 g/mol , assuming the tartrate salt), DMSO (anhydrous), amber vials, precision balance, vortex mixer, sonicator.
-
Procedure:
-
Allow the vial of Agomelatine L(+)-Tartaric Acid to warm to room temperature before opening.
-
Accurately weigh 3.93 mg of the compound and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no particulate matter is present.
-
For storage, aliquot the stock solution into smaller volumes in amber vials and store at -80°C.[1][10]
-
Protocol 2: Stability Assessment using Forced Degradation and HPLC Analysis
This protocol outlines a general procedure. Specific HPLC conditions should be optimized based on available instrumentation and columns.
-
Preparation of Stressed Samples:
-
Prepare a 1 mg/mL solution of Agomelatine in a suitable solvent (e.g., methanol).[14]
-
Acidic Degradation: Mix equal volumes of the drug solution and 0.1 N HCl. Incubate at 80°C for a specified time (e.g., 30 minutes).[12] Neutralize with 0.1 N NaOH.
-
Alkaline Degradation: Mix equal volumes of the drug solution and 0.1 N NaOH. Incubate at 80°C for a specified time (e.g., 30 minutes).[12] Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 30% H₂O₂. Incubate at 80°C for a specified time (e.g., 30 minutes).[12][14]
-
Photolytic Degradation: Expose the drug solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Incubate the drug solution at a high temperature (e.g., 80°C) for a specified time.[14]
-
Control: Keep an unstressed sample of the drug solution under normal conditions.
-
-
HPLC Analysis:
-
Mobile Phase Example: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 65:35 v/v).[11]
-
Column Example: A C18 or phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Detection: UV detection at 230 nm or fluorescence detection at excitation/emission wavelengths of 230/370 nm.[11][18][19]
-
Procedure:
-
Dilute all stressed and control samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Agomelatine peak.
-
Calculate the percentage of degradation for each stress condition.
-
-
References
- 1. Agomelatine | Melatonin Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.vestanutra.com [blog.vestanutra.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. phmethods.net [phmethods.net]
- 15. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. jetir.org [jetir.org]
Troubleshooting poor flow properties of Agomelatine tableting mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor flow properties with Agomelatine (B1665654) tableting mixtures.
Frequently Asked Questions (FAQs)
Q1: Why does my Agomelatine powder blend have poor flowability?
A1: Agomelatine inherently exhibits poor flow and compressibility characteristics. Several factors can contribute to poor powder flow, including irregular particle size and shape, high moisture content, and static buildup.[1] For Agomelatine specifically, these issues are often pronounced, making direct compression challenging without formulation adjustments.[2][3]
Q2: What are the initial indicators of poor powder flow during tableting?
A2: Common indicators include weight variations in tablets, inconsistent tablet hardness, and processing issues like "capping" (horizontal splitting at the top of the tablet) or "lamination" (separation into layers).[4][5][6] You might also observe powder bridging or "rat-holing" in the hopper, where the powder fails to flow consistently into the die.[7][8]
Q3: Can excipients improve the flow of my Agomelatine mixture?
A3: Yes, incorporating specific excipients is a primary strategy.
-
Glidants , such as colloidal silicon dioxide (e.g., Aerosil™), reduce inter-particle friction and are highly effective at improving the flow of dry powders.[9][10][11]
-
Lubricants like magnesium stearate (B1226849) prevent the powder from sticking to the tablet press tooling (punches and dies).[9][10][12]
-
Fillers/Binders with good flow properties, such as microcrystalline cellulose (B213188) and lactose, can improve the overall flow of the blend.[9][13]
Q4: What is the difference between a glidant and a lubricant?
A4: Glidants are added to improve the flowability of a powder blend, while lubricants are used to reduce friction between the tablet and the die wall during compression and ejection.[10] While some excipients can have both properties, they are chosen to address different aspects of the tableting process.
Q5: How does granulation help with poor flow properties?
A5: Granulation, particularly wet granulation, is a common technique to improve the flowability and compressibility of powders.[14][15] This process involves adding a liquid binder to the powder mixture to form larger, more uniform granules.[15] These granules are typically more spherical and less cohesive, leading to better flow compared to the fine, raw powder.[14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor flow properties in your Agomelatine tableting mixture.
Problem: Inconsistent Tablet Weight and Hardness
-
Possible Cause 1: Poor Powder Flow into the Die.
-
Solution:
-
Characterize Powder Flow: First, quantify the flow properties of your current blend using methods like Carr's Index, Hausner Ratio, and Angle of Repose (see Experimental Protocols section). This will provide a baseline.
-
Incorporate Flow Enhancers: Add a glidant, such as 0.2% - 1.0% w/w colloidal silicon dioxide, to the formulation.[12] It's often beneficial to pre-blend the glidant with a portion of the formulation before final mixing.[2][16]
-
Optimize Lubricant Concentration: Ensure an adequate amount of lubricant (e.g., 0.5% - 2.0% w/w magnesium stearate) is present to prevent sticking, but be aware that over-lubrication can negatively impact tablet hardness.[1]
-
Consider Granulation: If direct compression fails, wet granulation is a robust method to improve the flow and compressibility of Agomelatine formulations.[3][17][18]
-
-
-
Possible Cause 2: Segregation of the Powder Blend.
-
Solution:
-
Particle Size Matching: Ensure the particle sizes of Agomelatine and the excipients are as uniform as possible to minimize segregation.
-
Granulation: This process binds the API and excipients together into granules, effectively preventing segregation.[14]
-
-
Problem: Powder Bridging or "Rat-Holing" in the Hopper
-
Possible Cause: Excessive Inter-particle Cohesion.
-
Solution:
-
Improve Flow with Glidants: The addition of glidants is the most direct way to reduce cohesion.[9][10]
-
Control Moisture Content: High moisture can increase cohesiveness.[1][8] Ensure that the powder blend is adequately dried.
-
Mechanical Assistance: Modifying equipment, such as using a vibratory feeder or ensuring the hopper has a steep wall angle, can help promote consistent powder flow.[1]
-
-
Data Presentation: Powder Flow Properties
The flowability of a powder can be categorized using standard pharmaceutical indices.
Table 1: Interpretation of Flow Properties based on Carr's Index and Hausner Ratio.[19]
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤ 10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Very, Very Poor | > 38 | > 1.60 |
Table 2: Interpretation of Flow Properties based on Angle of Repose.[7]
| Flow Character | Angle of Repose (°) |
| Excellent | 25 - 30 |
| Good | 31 - 35 |
| Fair | 36 - 40 |
| Passable | 41 - 45 |
| Poor | 46 - 55 |
| Very Poor | 56 - 65 |
| Very, Very Poor | > 66 |
Experimental Protocols
1. Determination of Bulk and Tapped Density (for Carr's Index and Hausner Ratio)
-
Objective: To measure the bulk and tapped densities of the Agomelatine powder blend.
-
Apparatus: Graduated cylinder (100 mL), balance, mechanical tapping device.
-
Methodology:
-
Weigh approximately 50 g of the powder blend and gently pour it into a 100 mL graduated cylinder.
-
Record the unsettled volume. This is the bulk volume.
-
Secure the graduated cylinder in the mechanical tapping device.
-
Operate the tapping device for a set number of taps (B36270) (e.g., 500, 750, and 1250 taps) until the volume of the powder no longer changes.
-
Record the final, constant volume. This is the tapped volume.
-
Calculations:
-
2. Determination of the Angle of Repose
-
Objective: To measure the angle of the conical pile formed by the powder, which indicates its flowability.[23][24]
-
Apparatus: Funnel with a controlled orifice, stand, flat circular base with a known diameter, ruler/caliper.
-
Methodology:
-
Clamp the funnel to a stand at a fixed height above the flat circular base.
-
Carefully pour the powder blend through the funnel, allowing it to form a conical pile on the base.[7][25]
-
Continue pouring until the apex of the cone reaches a predetermined height or the base of the cone has spread to the full diameter of the circular base.
-
Measure the height (h) of the cone and the radius (r) of the base of the cone.
-
Calculation:
-
Angle of Repose (θ) = tan-1(h/r)[7]
-
-
Visualizations
Caption: Troubleshooting workflow for poor powder flow properties.
Caption: Process flow for direct compression vs. wet granulation.
References
- 1. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 2. WO2014194992A1 - Agomelatine formulations comprising agomelatine in the form of co-crystals - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 5. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
- 6. How to improve dies loading when using poor flowable powders. • Pharma • IMA Group [ima.it]
- 7. lfacapsulefillers.com [lfacapsulefillers.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharmtech.com [pharmtech.com]
- 11. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]
- 12. What Specific Excipients Are Most Effective For Improving Powder Flow Properties - Techno Search Process [technosearchprocess.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effects of granulation process variables on the physical properties of dosage forms by combination of experimental design and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applicability and Comparative Evaluation of Wet Granulation and Direct Compression Technology to Rauwolfia serpentina Root Powder: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving powder flow properties of a direct compression formulation using a two-step glidant mixing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical formulations comprising agomelatine in the form of agomelatine co-crystal with an organic acid - Patent 2810647 [data.epo.org]
- 19. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. hello-pharma.com [hello-pharma.com]
- 22. Carr index - Wikipedia [en.wikipedia.org]
- 23. Angle of Repose ISO 4324 — Material Testing Expert [materialtestingexpert.com]
- 24. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 25. appropedia.org [appropedia.org]
Technical Support Center: Agomelatine Analysis in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Agomelatine (B1665654) in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Agomelatine in biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Agomelatine is a non-ionizable compound, but pH can affect the chromatography. Optimize the mobile phase pH. A mobile phase of methanol (B129727) and 0.05 M phosphate (B84403) buffer at pH 2.5 has been used successfully.[1] |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Consider using a robust column like a BDS Hypersil phenyl or a C18 column.[1][2] | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Extraction Recovery | Inefficient protein precipitation. | Ensure the ratio of acetonitrile (B52724) to plasma is sufficient for complete protein precipitation (e.g., 3:1 v/v).[2] Vortex thoroughly and centrifuge at a high speed (e.g., 13,000 rpm) at a controlled temperature (e.g., 4°C).[2] |
| Inappropriate extraction solvent in Liquid-Liquid Extraction (LLE). | Tertiary butyl-methyl ether has been shown to be an effective extraction solvent for Agomelatine from plasma and brain homogenates.[3][4] | |
| Sample pH not optimal for extraction. | Adjust the sample pH to ensure Agomelatine is in a neutral form for efficient extraction into an organic solvent. | |
| High Matrix Effect (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of endogenous matrix components. | Optimize the chromatographic separation to separate Agomelatine from interfering matrix components. A gradient elution can be beneficial.[2] |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), or optimize the protein precipitation or LLE conditions. | |
| Use of a non-ideal internal standard. | Utilize a stable isotope-labeled internal standard, such as 3-Hydroxy Agomelatine-D3, to compensate for matrix effects.[2] | |
| Agomelatine Degradation | Instability in acidic or alkaline conditions. | Agomelatine is known to be labile to acidic and alkaline degradation.[1][5] Ensure that sample processing and storage conditions are maintained at a neutral pH. Prepare fresh solutions and store them appropriately. |
| Oxidative degradation. | The drug is sensitive to oxidative conditions.[6] Avoid exposure to strong oxidizing agents during sample preparation and analysis. | |
| Photodegradation. | Protect samples and standards from light.[7] | |
| Inconsistent Results/Poor Precision | Variability in manual sample preparation steps. | Automate sample preparation steps where possible. Ensure consistent vortexing times and centrifugation conditions. |
| Fluctuation in instrument performance. | Perform regular system suitability tests to monitor the performance of the analytical instrument. | |
| Instability of Agomelatine in the biological matrix. | Conduct thorough stability studies (freeze-thaw, short-term, long-term) to establish the stability of Agomelatine under different storage and handling conditions.[7] | |
| Low Sensitivity/High LLOQ | Suboptimal detector settings. | For HPLC with fluorescence detection, optimize the excitation and emission wavelengths (e.g., 230/370 nm).[1] |
| Inefficient ionization in LC-MS/MS. | Optimize the electrospray ionization (ESI) source parameters. Agomelatine can be detected in positive ionization mode.[8] | |
| Insufficient sample concentration. | If sensitivity is an issue, consider a sample pre-concentration step, such as evaporation of the extraction solvent and reconstitution in a smaller volume of mobile phase.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for Agomelatine quantification in biological matrices?
A1: The most common and reliable techniques for Agomelatine quantification in biological matrices such as plasma and urine are High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8][9] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for clinical and preclinical studies requiring low limits of quantification.[2][8]
Q2: How should I prepare my plasma samples for Agomelatine analysis?
A2: A simple and effective method for plasma sample preparation is protein precipitation. This typically involves adding a threefold volume of acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[2] The resulting supernatant can then be directly injected into the LC-MS/MS system. For other methods, liquid-liquid extraction with a solvent like tertiary butyl-methyl ether can also be used.[3][4]
Q3: What is a suitable internal standard (IS) for Agomelatine analysis by LC-MS/MS?
A3: The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in extraction. 3-Hydroxy Agomelatine-D3 is a suitable internal standard for the analysis of Agomelatine.[2] If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior, like naproxen (B1676952) for HPLC-fluorescence, can be used.[1]
Q4: What are the typical validation parameters for a bioanalytical method for Agomelatine?
A4: A bioanalytical method for Agomelatine should be validated according to standard guidelines (e.g., FDA or EMA). Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), selectivity, specificity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[2][8]
Q5: What are the expected linearity ranges and LLOQs for Agomelatine analysis?
A5: The linearity range and LLOQ can vary depending on the analytical method. For LC-MS/MS methods, a typical calibration curve for Agomelatine in human plasma can range from 0.05 to 100 ng/mL, with an LLOQ of 0.05 ng/mL.[2] For HPLC with fluorescence detection, a linearity range of 0.4 to 40.0 ng/mL has been reported.[1]
Quantitative Data Summary
Table 1: Summary of Validation Parameters for Agomelatine Analysis by LC-MS/MS in Human Plasma [2][8]
| Parameter | Agomelatine | 7-desmethyl-agomelatine | 3-hydroxy-agomelatine |
| Linearity Range (ng/mL) | 0.0457 - 100 | 0.1372 - 300 | 0.4572 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| LLOQ (ng/mL) | 0.0457 | 0.1372 | 0.4572 |
| Intra-day Precision (%RSD) | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Extraction Recovery | >85% | >85% | >85% |
Table 2: Summary of Validation Parameters for Agomelatine Analysis by HPLC-Fluorescence in Human Plasma [1]
| Parameter | Value |
| Linearity Range (ng/mL) | 0.4 - 40.0 |
| Correlation Coefficient (r) | 0.9999 |
| Intra-day Precision (%RSD) | 0.54 - 1.35% |
| Inter-day Precision (%RSD) | 0.93 - 1.26% |
| Accuracy (Recovery %) | 99.55 ± 0.90% |
Detailed Experimental Protocols
Protocol 1: Agomelatine Analysis in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantitative analysis of Agomelatine in human plasma.[2]
1. Materials and Reagents:
-
Agomelatine reference standard
-
3-Hydroxy Agomelatine-D3 (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ammonium formate (B1220265)
-
Human plasma (K2-EDTA)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and standards at room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (3-Hydroxy Agomelatine-D3 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Column: C18 analytical column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to ensure good separation.
4. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.1[8]
-
3-Hydroxy Agomelatine-D3 (IS): Monitor the appropriate transition for the deuterated standard.
-
Protocol 2: Agomelatine Analysis in Human Plasma by HPLC with Fluorescence Detection
This protocol is based on a validated stability-indicating HPLC method.[1]
1. Materials and Reagents:
-
Agomelatine reference standard
-
Naproxen (Internal Standard)
-
HPLC grade methanol
-
Phosphate buffer (0.05 M), pH adjusted to 2.5
-
Human plasma
2. Sample Preparation (Spiked Plasma):
-
Prepare a stock solution of Agomelatine in methanol.
-
Spike known amounts of Agomelatine into blank human plasma to prepare calibration standards and quality control samples.
-
Perform a suitable extraction procedure (e.g., protein precipitation followed by evaporation and reconstitution or liquid-liquid extraction) to isolate Agomelatine and the internal standard from the plasma.
3. Chromatographic Conditions:
-
System: HPLC system with a fluorescence detector.
-
Column: BDS Hypersil phenyl column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Methanol:0.05 M phosphate buffer pH 2.5 (35:65, v/v).
-
Flow Rate: 1.0 mL/min (example, adjust as needed).
-
Injection Volume: 20 µL (example, adjust as needed).
-
Fluorescence Detection:
-
Excitation Wavelength: 230 nm
-
Emission Wavelength: 370 nm
-
Visualizations
Caption: Experimental workflow for the analysis of Agomelatine in human plasma using protein precipitation followed by LC-MS/MS.
Caption: Simplified signaling pathway of Agomelatine, illustrating its dual action as a melatonergic agonist and a serotonergic antagonist.
References
- 1. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine-based in situ gels for brain targeting via the nasal route: statistical optimization, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
Minimizing Agomelatine degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of agomelatine (B1665654) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agomelatine degradation during sample preparation?
A1: Agomelatine is most susceptible to degradation through two primary pathways:
-
Hydrolysis: The amide bond in the agomelatine molecule can be cleaved under both acidic and alkaline conditions.[1][2] This results in the formation of N-[2-(7-methoxynaphthalen-1-yl)ethyl]amine and acetic acid.[2]
-
Oxidation: Agomelatine is also prone to degradation by oxidizing agents. Some studies indicate that it is more sensitive to oxidation than to other stress conditions.[3]
Q2: What are the known degradation products of agomelatine?
A2: The most commonly identified degradation product is formed via hydrolysis of the amide bond.[2] Other degradation products, often referred to as Deg I and Deg II in literature, have also been separated and identified during stability studies.[4] A list of potential impurities and degradation products includes 7-Desmethyl Agomelatine and 3-Hydroxy Agomelatine.
Q3: What are the ideal storage conditions for agomelatine stock solutions?
A3: Agomelatine as a crystalline solid is stable for at least four years when stored at -20°C.[5] Aqueous solutions of agomelatine are not recommended for storage for more than one day.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve agomelatine in an organic solvent like ethanol (B145695) and then dilute with the aqueous buffer.[5] Stock solutions prepared in organic solvents such as ethanol, DMSO, or dimethylformamide are generally more stable but should be stored at low temperatures and protected from light.
Q4: How can I prevent photodegradation of agomelatine?
A4: While thermal and hydrolytic degradation are more commonly reported, protection from light is a general good practice in sample handling to prevent potential photodegradation. It is advisable to work with agomelatine solutions in amber vials or vessels wrapped in aluminum foil.[6] When conducting photostability studies, samples should be exposed to a controlled light source while keeping control samples in the dark to distinguish between light-induced and thermally-induced degradation.[6]
Troubleshooting Guides
Issue 1: High Variability or Unexpectedly High Degradation in Results
| Possible Cause | Suggested Solution |
| Incorrect pH of solutions | Ensure the pH of your sample and analytical solutions is controlled. Agomelatine is labile in both acidic and alkaline conditions.[1] Use calibrated pH meters and freshly prepared buffers. |
| Temperature fluctuations | Use a calibrated thermostat-controlled water bath or heating block to maintain a stable temperature during incubation steps.[2] Small variations in temperature can significantly affect the rate of degradation. |
| Presence of oxidizing agents | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Use high-purity or HPLC-grade solvents. |
| Incomplete neutralization | If performing acid or base stress tests, ensure the sample is fully neutralized before injection into the HPLC system. Incomplete neutralization can cause peak shape issues and inconsistent retention times.[2] |
Issue 2: Poor Chromatographic Separation of Agomelatine and its Degradants
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase | Adjust the organic-to-aqueous ratio of your mobile phase. For C18 columns, a mobile phase of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) is commonly used.[3] The pH of the mobile phase is critical; a pH of around 2.5-3 has been shown to provide good separation.[1][4] |
| Inappropriate column chemistry | While C18 columns are widely used, a phenyl column may offer different selectivity and improve the resolution between agomelatine and its degradation products.[1] |
| Incorrect flow rate or temperature | Optimize the flow rate and column temperature to improve peak shape and resolution. A lower flow rate can sometimes enhance separation. |
Summary of Agomelatine Degradation under Forced Conditions
The following table summarizes the percentage of agomelatine degradation observed under various stress conditions as reported in different studies.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 30 min | 80°C | 5.32 | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 80°C | 8.08 | [3] |
| Oxidation | 30% H₂O₂ | 30 min | 80°C | 14.34 | [3] |
| Thermal | - | 30 min | 80°C | 0.03 | [3] |
| Photolytic | UV light (365 nm) | 4 hours | Ambient | - | [7] |
Note: Degradation percentages can vary based on the exact experimental setup.
Experimental Protocols
Protocol 1: Preparation of Agomelatine Stock Solution
-
Accurately weigh 25 mg of agomelatine reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.[3]
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at a low temperature (e.g., 4°C for short-term use or -20°C for longer-term storage).
Protocol 2: Forced Degradation Study (Example: Acid Hydrolysis)
-
Prepare a 1 mg/mL solution of agomelatine in a suitable solvent.
-
To a known volume of the agomelatine solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture in a thermostat-controlled water bath at 80°C for 30 minutes.[3]
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the solution with an appropriate concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
Visualizing Degradation and Analytical Workflows
The following diagrams illustrate the key degradation pathways of agomelatine and a typical experimental workflow for its analysis.
References
- 1. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. phmethods.net [phmethods.net]
Enhancing the bioavailability of Agomelatine formulations
Welcome to the Technical Support Center for Enhancing Agomelatine (B1665654) Bioavailability. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the formulation and evaluation of Agomelatine.
Section 1: General Formulation & Strategy FAQs
This section addresses fundamental questions about Agomelatine's properties and the strategies to overcome its inherent bioavailability challenges.
???+ question "Q1: Why is the oral bioavailability of Agomelatine typically so low?"
???+ question "Q2: What are the main formulation strategies to enhance Agomelatine's bioavailability?"
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Workflow for enhancing Agomelatine bioavailability.
Section 2: Troubleshooting Nanoformulation Development
Nanoformulations like SLNs and NLCs are promising but present unique experimental hurdles.
???+ question "Q3: My nanoparticle formulation shows a large particle size and high Polydispersity Index (PDI). What are the likely causes and solutions?"
???+ question "Q4: The Entrapment Efficiency (%EE) of Agomelatine in my lipid nanoparticles is consistently low. How can I improve it?"
dot graph G { graph [size="10,6!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Troubleshooting low entrapment efficiency.
Section 3: In Vitro & In Vivo Testing FAQs
This section covers common questions related to the performance evaluation of new Agomelatine formulations.
???+ question "Q5: My in vitro release profile is too fast, showing a 'burst release'. How can this be controlled?"
???+ question "Q6: There is high inter-individual variability in my in vivo pharmacokinetic study results. Is this normal for Agomelatine?"
???+ question "Q7: How do I interpret the results from a Caco-2 permeability assay for my formulation?"
Section 4: Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhanced Agomelatine formulations.
Table 1: Physicochemical Properties of Optimized Agomelatine-Loaded SLNs Data from an intranasal formulation study.[1]
| Parameter | Value |
| Particle Size (nm) | 167.70 ± 0.42 |
| Polydispersity Index (PDI) | 0.12 ± 0.10 |
| Zeta Potential (mV) | -17.90 ± 2.70 |
| Entrapment Efficiency (%) | 91.25 ± 1.70 |
| Drug Release at 1h (%) | 35.40 ± 1.13 |
| Drug Release at 8h (%) | 80.87 ± 5.16 |
Table 2: Comparative Pharmacokinetic Parameters in Rats Comparison of different Agomelatine formulations following administration in rats.
| Formulation | Route | Cmax (ng/mL) | AUC (ng·min/mL) | Absolute Bioavailability (%) | Reference |
| Oral Suspension (Valdoxan®) | Oral | - | - | < 5% (General) | [2][3] |
| AGM-loaded SLNs | Intranasal | 759.00 | 7,805.69 | 44.44% | [1] |
| AGM-loaded NLCs | Oral | - | - | 6.5-fold increase vs suspension | [4][5] |
| AGM in situ gel (from SLNs) | Intranasal | 247.00 | 6,677.41 | 37.89% | [3][6] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt them based on their specific materials and equipment.
???+ info "Protocol 1: Preparation of Agomelatine Solid Lipid Nanoparticles (SLNs)"
???+ info "Protocol 2: In Vitro Drug Release Study"
???+ info "Protocol 3: Caco-2 Cell Permeability Assay"
References
- 1. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Agomelatine-based in situ gels for brain targeting via the nasal route: statistical optimization, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers: Peyer’s patch targeting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Agomelatine L(+)-Tartaric Acid Cocrystallization
Welcome to the Technical Support Center for Agomelatine (B1665654) L(+)-Tartaric Acid cocrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the crystallization and management of polymorphic forms of agomelatine cocrystals.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for developing an Agomelatine L(+)-Tartaric acid cocrystal?
A1: Agomelatine is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][2][3] Cocrystallization is a well-established technique to enhance the solubility, dissolution rate, and bioavailability of such active pharmaceutical ingredients (APIs).[1][4] By forming a cocrystal with a highly soluble and pharmaceutically acceptable coformer like L(+)-Tartaric acid, the aim is to improve the physicochemical properties of agomelatine, potentially leading to a more effective drug product. Agomelatine has been successfully co-crystallized with various other organic acids, demonstrating the feasibility of this approach to modify its solid-state properties.[5][6][7][8]
Q2: How can I confirm the formation of a new cocrystal phase versus a simple physical mixture?
A2: The formation of a new crystalline phase can be confirmed using several analytical techniques:
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of a true cocrystal will be unique and distinct from the patterns of the individual starting materials (agomelatine and L(+)-tartaric acid).[4][9]
-
Differential Scanning Calorimetry (DSC): A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[4][9] In contrast, a physical mixture may show two separate melting endotherms corresponding to each component, or a eutectic melting behavior.
-
Spectroscopic Techniques (FTIR, Raman): Changes in the vibrational modes, particularly those involving hydrogen bonding between agomelatine and the coformer, can indicate cocrystal formation.[4][6]
Q3: What are the known polymorphic forms of agomelatine, and how might this affect cocrystallization?
A3: Agomelatine is known to exist in multiple polymorphic forms (at least Forms I, II, and III).[2][10] Form II is the most thermodynamically stable form, while other forms are metastable.[1][2] The presence of polymorphism in the API can influence cocrystallization outcomes. The starting polymorphic form of agomelatine could potentially affect the nucleation and growth of the cocrystal, and there is always a possibility of the metastable forms of agomelatine transforming to the more stable Form II during the cocrystallization process, especially in solution-based methods.[11]
Q4: What is polymorphism in the context of cocrystals and why is it a concern?
A4: Polymorphism in cocrystals refers to the ability of a cocrystal to exist in more than one crystalline structure.[12] This is a significant concern in pharmaceutical development because different polymorphs can have different physicochemical properties, including solubility, dissolution rate, stability, and mechanical properties.[12] The appearance of a new, less stable polymorph during manufacturing or storage can negatively impact the quality, safety, and efficacy of the final drug product. Agomelatine itself is known to form polymorphic cocrystals with some coformers, highlighting the importance of thorough polymorphic screening.[4][12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Difficulty in forming cocrystals; only starting materials are recovered. | - Inappropriate solvent selection (components may have very different solubilities).- Insufficient supersaturation.- Kinetic barriers to nucleation. | - Solvent Screening: Experiment with a range of solvents with varying polarities.- Method Variation: Try different crystallization techniques such as slurry crystallization, solvent-drop grinding, or cooling crystallization.[6][13]- Seeding: If a small amount of cocrystal can be formed, use it to seed subsequent experiments. |
| Formation of a physical mixture or eutectic instead of a cocrystal. | - The chosen coformer may not have suitable intermolecular interactions with agomelatine.- Thermodynamic preference for the individual components to crystallize separately under the experimental conditions. | - Coformer Selection: Re-evaluate the coformer based on hydrogen bonding propensity and molecular complementarity.- Vary Stoichiometry: Experiment with different molar ratios of agomelatine to L(+)-tartaric acid.- Utilize Slurry Conversion: This method can facilitate the conversion of a physical mixture to the more stable cocrystal phase over time. |
| Inconsistent results or appearance of different polymorphic forms between batches. | - Variations in experimental conditions (e.g., temperature, stirring rate, solvent purity, cooling rate).- Presence of impurities that may act as templates for different polymorphs. | - Strict Process Control: Standardize and carefully control all experimental parameters.- Characterize Starting Materials: Ensure the purity and polymorphic form of the starting agomelatine and L(+)-tartaric acid are consistent.- Conduct Polymorph Screen: Systematically explore different solvents and crystallization conditions to identify and characterize all potential polymorphs. |
| Solution-mediated phase transformation (SMPT) during dissolution or in a slurry. | - The cocrystal is metastable in the solvent or dissolution medium, leading to the precipitation of the less soluble, more stable form (likely agomelatine Form II).[14] | - Formulation Strategies: For dissolution, consider the use of precipitation inhibitors in the formulation.[15]- Solvent Selection for Slurries: Choose a solvent in which the cocrystal has lower solubility than the individual components to maintain its stability.[16]- Characterize the Transformed Solid: Use PXRD to confirm the identity of the precipitate. |
| Oiling out or formation of an amorphous phase instead of crystals. | - High supersaturation levels.- The solvent may not be optimal for crystallization.- The melting point of the cocrystal might be close to the experimental temperature. | - Reduce Supersaturation: Decrease the concentration of the starting materials or slow down the cooling/anti-solvent addition rate.- Solvent Selection: Use a solvent in which the cocrystal is less soluble.- Temperature Control: Ensure the experimental temperature is well below the melting or eutectic temperature of the system. |
Experimental Protocols
Protocol 1: Slurry Crystallization for Screening and Small-Scale Synthesis
This method is effective for screening for new cocrystals and for preparing small quantities for initial characterization.
Materials:
-
Agomelatine
-
L(+)-Tartaric Acid
-
Selected solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Vials with magnetic stir bars
Procedure:
-
Weigh equimolar amounts of agomelatine and L(+)-tartaric acid and place them in a vial.
-
Add a small amount of the selected solvent to the vial, just enough to form a mobile slurry.
-
Place the vial on a magnetic stir plate and stir at a constant rate (e.g., 500 rpm) at a controlled temperature (e.g., 25°C).
-
Allow the slurry to stir for an extended period (e.g., 24-72 hours) to allow for equilibration.
-
After the designated time, filter the solid material from the slurry.
-
Wash the filtered solid with a small amount of the same solvent to remove any residual dissolved components.
-
Dry the solid material under vacuum at a low temperature.
-
Analyze the dried solid using PXRD and DSC to determine if a cocrystal has formed and to check for the presence of any starting materials.
Protocol 2: Cooling Crystallization from Solution
This method is suitable for growing larger crystals for single-crystal X-ray diffraction and for scaling up production.
Materials:
-
Agomelatine
-
L(+)-Tartaric Acid
-
Suitable solvent (a solvent in which both components have moderate and temperature-dependent solubility)
Procedure:
-
Determine the solubility of agomelatine and L(+)-tartaric acid in the chosen solvent at various temperatures to identify a suitable concentration and temperature range.
-
In a jacketed crystallization vessel, dissolve equimolar amounts of agomelatine and L(+)-tartaric acid in the solvent at an elevated temperature (e.g., 50°C) with stirring until all solids are dissolved.
-
Once a clear solution is obtained, slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C/min) while maintaining a gentle stirring rate.
-
Observe the solution for the onset of crystallization (cloud point).
-
Continue cooling to a final temperature (e.g., 5°C) to maximize the yield.
-
Age the resulting suspension at the final temperature for a period (e.g., 2-4 hours) to ensure complete crystallization.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum at a suitable temperature.
-
Characterize the crystals using PXRD, DSC, and TGA to confirm their identity and purity.
Data Presentation
Table 1: Physicochemical Properties of Agomelatine and Potential Coformers
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility |
| Agomelatine (Form II) | 243.30 | ~108-110 | Practically insoluble[17] |
| L(+)-Tartaric Acid | 150.09 | ~171-174 | Very soluble |
| Hypothetical Agomelatine L(+)-Tartaric Acid Cocrystal (Form I) | 393.39 (1:1) | TBD | TBD |
| Hypothetical Agomelatine L(+)-Tartaric Acid Cocrystal (Form II) | 393.39 (1:1) | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Characterization Data for Hypothetical Agomelatine L(+)-Tartaric Acid Cocrystal Polymorphs
| Polymorphic Form | PXRD Characteristic Peaks (2θ) | DSC Onset of Melting (°C) | TGA Weight Loss (%) |
| Form I | To be determined | To be determined | To be determined |
| Form II | To be determined | To be determined | To be determined |
| This table should be populated with experimental data upon successful synthesis and characterization. |
Visualizations
Caption: Workflow for Agomelatine Cocrystal Screening and Polymorph Identification.
Caption: Thermodynamic and Kinetic Relationships Between Polymorphic Forms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8710101B2 - Co-crystals of agomelatine, a process for there preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Pharmaceutical formulations comprising agomelatine in the form of agomelatine co-crystal with an organic acid - Patent 2810647 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Influence of Temperature, Solvents, and Excipients on Crystal Transformation of Agomelatine - Organic Process Research & Development - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. ijspr.com [ijspr.com]
- 14. researchgate.net [researchgate.net]
- 15. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 16. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
Impact of particle size on Agomelatine co-crystal dissolution
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of particle size on agomelatine (B1665654) co-crystal dissolution. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of developing agomelatine co-crystals?
A1: The primary goal of developing agomelatine co-crystals is to enhance the physicochemical properties of the active pharmaceutical ingredient (API), particularly its aqueous solubility and dissolution rate.[1][2] Agomelatine is known for its poor water solubility, which can limit its bioavailability.[3][4] By forming co-crystals with pharmaceutically acceptable coformers (like resorcinol, urea, or glycolic acid), it is possible to create novel solid forms with improved solubility profiles compared to the original agomelatine polymorphs.[1][2][5] This enhancement is crucial as the dissolution of a drug is often the rate-limiting step for its absorption and therapeutic effectiveness.[6][7]
Q2: What is the expected impact of reducing particle size on the dissolution rate of agomelatine co-crystals?
A2: Reducing the particle size of co-crystals is a well-established technique to further increase their dissolution rate.[3][8][9] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[8][9] By decreasing the particle size (a process often called micronization or nanonization), the total surface area available for solvation increases, which typically leads to a faster dissolution rate.[8][9] This principle applies to co-crystals as well, where techniques that produce smaller particles can offer a synergistic effect, combining the solubility advantage of the co-crystal form with the kinetic advantage of a larger surface area.[9]
Q3: A patent for an agomelatine formulation suggests particle size has no significant influence on dissolution. Why might this be?
A3: A patent for an agomelatine co-crystal formulation noted that no significant influence on dissolution profiles was observed for particles with D90 values between 10 - 200 µm.[10] This could be attributed to several factors. It's possible that within this specific size range and for that particular co-crystal and formulation, the dissolution is not limited by particle surface area but by other factors, such as the intrinsic solubility of the co-crystal itself or the formation of a supersaturated solution that precipitates back into a less soluble form. In some cases, if the co-crystal already provides a substantial increase in solubility, the additional benefit from particle size reduction might be less pronounced or overshadowed by formulation effects.
Q4: What methods are used to prepare and control the particle size of agomelatine co-crystals?
A4: Agomelatine co-crystals can be prepared using several methods, including:
-
Solvent Evaporation: Dissolving both agomelatine and the coformer in a suitable solvent, followed by slow evaporation to yield co-crystals.[1][5]
-
Grinding: Mechanically milling the API and coformer together, either neat (dry grinding) or with the addition of a small amount of liquid (liquid-assisted grinding).[1][11]
-
Melt Crystallization: Melting a mixture of the components and then allowing it to cool and crystallize.[5]
To control particle size, conventional methods like mechanical milling and sieving are often used to achieve a desired particle size range, for example, 75-150 µm.[5] For producing much smaller particles, advanced atomization-based techniques such as spray drying and supercritical fluid (SCF) methods can be employed, which allow for greater control over the final particle size.[3][4]
Q5: How does the dissolution of agomelatine co-crystals compare to that of pure agomelatine?
A5: Studies consistently show that agomelatine co-crystals exhibit significantly improved dissolution rates and apparent solubility compared to pure agomelatine polymorphs (Forms I, II, and III).[1][2][5] For instance, co-crystals of agomelatine with urea, glycolic acid, isonicotinamide, and methyl 4-hydroxybenzoate (B8730719) demonstrated solubility values that were 1.6 to 4.7 times greater than that of agomelatine Form II in phosphate (B84403) buffer (pH 6.8).[2][5] This substantial enhancement in dissolution signifies that formulating agomelatine as a co-crystal can potentially increase its bioavailability.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability / Inconsistent Dissolution Profiles | Inhomogeneous Particle Size Distribution: Different batches may have varying particle sizes, affecting the surface area. | Ensure a consistent particle size reduction process (milling/sieving) and perform particle size analysis on each batch before dissolution testing.[12] |
| Improper Dissolution Medium Preparation: Incorrect pH or buffer concentration can significantly alter solubility and dissolution rates.[13] | Double-check all calculations and measurements for buffer preparation. Verify the final pH of the medium before starting the test. Use high-purity reagents.[13] | |
| Inconsistent Apparatus Hydrodynamics: Variations in paddle/basket speed or vessel centering can lead to inconsistent results. | Use a qualified dissolution apparatus and ensure consistent setup (e.g., paddle height, vessel centering). Speeds outside 25-150 rpm are often inappropriate.[14] | |
| Powder Agglomeration or Floating | Poor Wettability: The co-crystal powder may be hydrophobic, preventing it from dispersing properly in the aqueous medium. | Consider adding a small, justified amount of surfactant (e.g., Tween 80) to the dissolution medium to improve wettability.[6] |
| Static Electricity: Fine powders can be affected by static, causing them to cling to surfaces instead of dispersing. | Use anti-static equipment during powder handling and transfer. Ensure controlled humidity in the laboratory environment. | |
| Unexpectedly Slow Dissolution | Polymorphic Transformation: The co-crystal may be converting in situ to a less soluble form of the parent drug (agomelatine) upon contact with the dissolution medium.[5] | Analyze the undissolved solids by PXRD after the dissolution experiment to check for any change in the crystalline form.[5] Consider using precipitation inhibitors in the formulation if this is an issue.[12] |
| Common Ion Effect: If the buffer contains an ion that is also present in the co-crystal or coformer, it could suppress dissolution. | Review the composition of the buffer and the co-crystal. If a common ion is present, consider using an alternative buffer system for the test. | |
| Drug Degradation in Medium: The API may be chemically unstable in the selected dissolution medium, leading to lower detected concentrations.[13] | Assess the stability of agomelatine in the dissolution medium over the duration of the test. If degradation occurs, adjust the medium's pH or composition.[13] |
Data Presentation
Table 1: Comparative Dissolution Data of Agomelatine Co-Crystals
This table summarizes the enhancement in solubility for different agomelatine co-crystals compared to its standard polymorphic forms in phosphate buffer (pH 6.8).
| Compound | Coformer | Solubility Enhancement (vs. Form II) | Solubility Enhancement (vs. Form I) | Stability in Buffer (hours) |
| Co-crystal 1 | Urea | ~2.2x | ~1.6x | 3.5 |
| Co-crystal 2 | Glycolic Acid | ~2.9x | ~2.1x | 2.0 |
| Co-crystal 3 | Isonicotinamide | ~4.7x | ~3.4x | 6.0 |
| Co-crystal 4 | Methyl 4-hydroxybenzoate | ~3.5x | ~2.5x | 15.0 |
| Data sourced from studies on agomelatine co-crystals.[2][5] |
Experimental Protocols
Protocol 1: Agomelatine Co-Crystal Preparation via Solvent Evaporation
This protocol describes a general method for preparing agomelatine co-crystals, adapted from published literature.[1]
-
Molar Ratio Preparation: Weigh agomelatine and the selected coformer (e.g., resorcinol) in the desired stoichiometric ratio (e.g., 2:1).
-
Dissolution: Dissolve the mixture in a minimal amount of a suitable solvent (e.g., butanone) with gentle heating or stirring until a clear solution is obtained.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature under ambient conditions. This can be done in a loosely covered beaker to prevent rapid crystallization.
-
Crystal Collection: Once the solvent has fully evaporated, collect the resulting solid crystals.
-
Characterization: Dry the crystals and characterize them using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR to confirm the formation of a new co-crystal phase.[1][5]
Protocol 2: Particle Size Control and Analysis
This protocol outlines the steps for achieving a controlled particle size range for dissolution testing.[5]
-
Milling: Gently grind the prepared co-crystals using a mortar and pestle or a mechanical mill to reduce the particle size.
-
Sieving: Pass the milled powder through a series of standard mesh sieves to isolate a specific particle size fraction (e.g., 75-150 µm).
-
Particle Size Analysis (Optional but Recommended): To get a precise characterization of the particle size distribution (e.g., D10, D50, D90), use an instrumental method like laser diffraction.[12] This provides quantitative data to ensure consistency between batches.
Protocol 3: In Vitro Dissolution Testing
This protocol is based on typical powder dissolution studies found in the literature and aligns with general USP guidelines.[5][14][15]
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle) dissolution tester.[14] Set the paddle speed to a justified rotational speed (e.g., 50 or 75 rpm) and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[14][15]
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer). Deaerate the medium if necessary to prevent the formation of bubbles on the powder surface.[14][16]
-
Sample Introduction: Add a precisely weighed amount of the sieved co-crystal powder (e.g., 200 mg) into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm nylon) to remove any undissolved particles.[5]
-
Sample Analysis: Analyze the concentration of agomelatine in the filtered samples using a validated analytical method, such as UV/Vis spectrophotometry or HPLC.[1][5]
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point and generate a dissolution profile.
Visualizations
Caption: Experimental workflow from co-crystal synthesis to dissolution analysis.
Caption: Troubleshooting logic for agomelatine co-crystal dissolution experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state and particle size control of pharmaceutical cocrystals using atomization-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Superior Dissolution Behavior and Bioavailability of Pharmaceutical Cocrystals and Recent Regulatory Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 9. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. jpionline.org [jpionline.org]
- 12. Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. uspnf.com [uspnf.com]
- 15. usp.org [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Addressing variability in Agomelatine preclinical study results
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in preclinical studies involving Agomelatine (B1665654).
Frequently Asked Questions (FAQs)
Q1: Why are we observing inconsistent antidepressant-like effects in our behavioral tests (e.g., Forced Swim Test, Sucrose (B13894) Preference)?
A1: Variability in behavioral outcomes is a significant challenge. Several critical factors related to Agomelatine's unique mechanism of action and experimental design can contribute to this.
Possible Causes & Troubleshooting Steps:
-
Chronobiology is Key: Agomelatine's primary targets are the melatonergic MT1/MT2 receptors, which are crucial for regulating circadian rhythms.[1][2] Its efficacy can be highly dependent on the time of administration relative to the animal's light/dark cycle.
-
Troubleshooting: Standardize the time of drug administration. Studies show that evening administration (before the dark/active phase for rodents) can be effective.[3][4] However, morning administration has also shown efficacy, suggesting the involvement of its 5-HT2C antagonist properties.[3][4] Consistency is paramount.
-
-
Animal Model and Stress Conditions: The antidepressant and neurogenic effects of Agomelatine can be more pronounced in stressed animals compared to non-stressed controls.[5][6][7] Chronic stress models, such as chronic mild stress (CMS) or chronic social defeat stress (CSDS), often yield more robust results.[3][8][9]
-
Species, Strain, and Sex: Rodent strains can exhibit different baseline behaviors and sensitivities to antidepressants.[10][11][12][13] For example, some studies have noted sex-dependent differences in pubertal maturation in response to Agomelatine.[14]
-
Troubleshooting: Clearly report the species, strain, sex, and age of the animals used. Be aware that results from one strain may not be directly comparable to another without validation.
-
-
Acute vs. Chronic Dosing: While some acute effects are reported, the antidepressant-like and neurogenic effects of Agomelatine are more consistently observed after chronic administration (e.g., 3-5 weeks).[15][16] Acute administration can have weak or inconsistent effects in some tests like the Forced Swim Test (FST).[16]
-
Troubleshooting: For assessing antidepressant-like efficacy, a chronic dosing regimen is recommended. A study using a chronic restraint stress model administered Agomelatine for 4 weeks before behavioral testing.[17]
-
Q2: Our results for neurochemical changes (e.g., dopamine (B1211576), norepinephrine (B1679862), BDNF) are variable. What should we check?
A2: This variability often stems from the synergy required between Agomelatine's receptor targets.
Possible Causes & Troubleshooting Steps:
-
Synergistic Mechanism: Agomelatine's ability to increase dopamine and norepinephrine in the prefrontal cortex is attributed to its 5-HT2C antagonist action.[1][18][19] Its effect on Brain-Derived Neurotrophic Factor (BDNF) and neurogenesis requires the synergistic action of both MT1/MT2 agonism and 5-HT2C antagonism.[18][20][21] Neither melatonin (B1676174) nor a 5-HT2C antagonist alone consistently reproduces these effects.[18][21]
-
Troubleshooting: When analyzing neurochemical outcomes, consider the dual mechanism. The effects are not simply melatonergic. The presence of heteromeric complexes of MT1/MT2 and 5-HT2C receptors may explain this synergy.[20]
-
-
Brain Region Specificity: The increase in dopamine and norepinephrine is most prominent in the frontal cortex and is not observed in the nucleus accumbens or striatum.[19] Neurogenesis effects are typically measured in the hippocampus, particularly the dentate gyrus.[5][16]
-
Troubleshooting: Ensure that tissue dissection is precise and consistent across animals. Analyze the specific brain regions relevant to Agomelatine's mechanism.
-
-
Timing of Sample Collection: Given the drug's role in circadian rhythm regulation, the timing of tissue collection post-administration can influence results.
-
Troubleshooting: Standardize the euthanasia and sample collection time relative to the last drug dose and the light/dark cycle.
-
Q3: We are struggling with the drug's formulation and administration. What are the best practices?
A3: Agomelatine's bioavailability and metabolism can introduce variability.
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability: Agomelatine has low oral bioavailability (<5%) due to significant first-pass metabolism in the liver.[22]
-
Troubleshooting: Intraperitoneal (i.p.) injection is commonly used in preclinical studies to bypass first-pass metabolism and ensure more consistent exposure.[9][15] If oral gavage is necessary, be aware of the potential for higher variability. The vehicle used can also impact absorption; 1% hydroxy-ethyl-cellulose (HEC) has been used as a vehicle.[6][23]
-
-
Metabolism: The drug is metabolized in the liver.[22] Any condition affecting liver function could alter its pharmacokinetic profile.
-
Troubleshooting: Use healthy animals and be aware of potential hepatotoxicity, which has been noted as a risk, especially in repeat-dose studies.[24]
-
Data Summary Tables
Table 1: Effective Doses of Agomelatine in Preclinical Models
| Animal Model | Species/Strain | Dose (mg/kg) | Route | Key Finding | Citation(s) |
| Chronic Mild Stress | Rat | 10, 50 | i.p. | Reversed CMS-induced reduction in sucrose consumption. | [3][4] |
| Chronic Social Defeat Stress | Mouse (C57BL/6J) | 50 | i.p. | Reduced anxiety and depressive-like behaviors. | [9] |
| Chronic Corticosterone | Mouse | 10, 40 | i.p. | Reversed depressive/anxiety-like phenotype. | [15] |
| Forced Swim Test (FST) | Rat | 4, 16, 64 | p.o. | Decreased immobility duration (acute & repeated). | [25] |
| Forced Swim Test (FST) | Mouse (Transgenic) | 10 | i.p. | Reversed behavioral changes in GR-impaired mice. | [23] |
| Circadian Rhythm Reset | Rat | ED₅₀ = 5 | p.o. | Synchronized circadian rhythm to 24 hours. | [16] |
Table 2: Common Experimental Parameters and Sources of Variability
| Parameter | Common Practice | Source of Variability | Recommendation |
| Administration Time | 2h before dark phase | Agomelatine's chronobiotic nature means efficacy can vary with administration time relative to the light/dark cycle.[2][3][16] | Standardize and report administration time. Evening (pre-dark) is common, but morning can also be effective.[3] |
| Dosing Regimen | Chronic (3-8 weeks) | Acute administration often yields weak or inconsistent behavioral effects compared to chronic dosing.[16] | Use a chronic dosing schedule for studies on antidepressant-like efficacy and neurogenesis. |
| Animal Model | Stress-induced (CMS, CSDS) | Effects on neurogenesis and neuronal activity are more robust in stressed animals.[5][7] | Use a validated stress model for more pronounced and consistent effects. |
| Behavioral Test | Forced Swim Test (FST) | Results are highly sensitive to strain, sex, age, housing, and environmental factors like water temperature.[10][11][12][26] | Strictly control all biological and environmental test variables.[11][12] |
| Route of Admin. | i.p. or p.o. | Low oral bioavailability (<5%) can lead to high variability with oral gavage.[22] | Consider i.p. administration for more consistent systemic exposure. |
Experimental Protocols & Visualizations
Agomelatine's Dual Signaling Pathway
Agomelatine's antidepressant effects arise from a synergistic action on two distinct receptor systems: agonism at melatonergic MT1/MT2 receptors and antagonism at serotonergic 5-HT2C receptors.[18][20] This dual action leads to the resynchronization of circadian rhythms and an increase in dopamine and norepinephrine release in the prefrontal cortex, culminating in antidepressant effects and promotion of neurogenesis.[1][16][18]
Protocol: Forced Swim Test (FST) for Agomelatine Efficacy
This protocol is adapted from common practices and highlights critical variables.[10][12][17][26]
Objective: To assess the antidepressant-like activity of chronic Agomelatine treatment in rodents.
Methodology:
-
Animals: Specify species, strain, sex, and age (e.g., adult male C57BL/6J mice). House animals under a strict 12:12 light/dark cycle and allow at least one week of acclimatization.
-
Drug Administration:
-
Administer Agomelatine (e.g., 10-50 mg/kg, i.p.) or vehicle daily for 21-28 consecutive days.
-
CRITICAL: Administer the drug at the same time each day, typically 1-2 hours before the onset of the dark cycle.
-
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 12 cm diameter) filled with water to a depth of 10-15 cm.
-
Procedure (Day of Test):
-
Administer the final dose of Agomelatine or vehicle 30-60 minutes before the test.
-
Gently place each animal into the cylinder.
-
Record behavior for a total of 6 minutes.
-
Score the duration of immobility only during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
After the test, remove the animal, dry it thoroughly, and return it to its home cage.
-
CRITICAL: Change the water between each animal to prevent olfactory cues from influencing subsequent tests.[9]
-
-
Data Analysis: Compare the mean immobility time between the Agomelatine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Troubleshooting Flowchart for Inconsistent FST Results
If you are getting variable results from the Forced Swim Test, use this flowchart to diagnose potential issues.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. scispace.com [scispace.com]
- 3. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P01-73 - The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats | European Psychiatry | Cambridge Core [cambridge.org]
- 7. The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agomelatine and its therapeutic potential in the depressed patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurology.com [jneurology.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 19. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 23. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. daneshyari.com [daneshyari.com]
Technical Support Center: Agomelatine and Cytochrome P450 Interactions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interactions between agomelatine (B1665654) and cytochrome P450 (CYP) isoenzymes. It provides answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Which CYP isoenzymes are primarily responsible for agomelatine metabolism? Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 1A2 (CYP1A2), which accounts for approximately 90% of its metabolism.[1][2][3][4][5][6] The remaining 10% is metabolized by CYP2C9 and CYP2C19.[1][3][4][5][6] The main metabolic pathways are hydroxylation and demethylation.[4]
Q2: What is the potential for agomelatine to inhibit or induce CYP enzymes at therapeutic concentrations?
-
Inhibition: In vitro, agomelatine acts as an inhibitor of CYP1A2.[1] However, it does not significantly inhibit other CYP450 enzymes in vitro.[1][5]
-
Induction: Agomelatine does not induce CYP450 isoenzymes in vivo.[1][5] Therefore, it is not expected to alter the exposure to other drugs metabolized by these enzymes.
Q3: What are the most critical drug-drug interactions (DDIs) involving agomelatine and CYP enzymes? The most significant DDIs occur with substances that affect CYP1A2 activity.
-
CYP1A2 Inhibitors: Co-administration with potent CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) is contraindicated as they can dramatically increase agomelatine plasma levels, with one study noting a 60-fold average increase with fluvoxamine.[1][3][5][7] Moderate CYP1A2 inhibitors (e.g., propranolol, estrogens) can also increase agomelatine exposure, and caution is advised.[1][2][3][8]
-
CYP1A2 Inducers: Strong inducers of CYP1A2, such as rifampicin, may decrease the bioavailability of agomelatine.[1][3][5] Smoking, which induces CYP1A2, has also been shown to reduce agomelatine's bioavailability, particularly in heavy smokers.[1][8]
Q4: My in vitro experiment shows high variability in agomelatine metabolism rates. What are the potential causes? High variability in in vitro metabolism assays can stem from several factors:
-
Enzyme Source Quality: Ensure the liver microsomes or recombinant enzymes have been stored properly and have not undergone multiple freeze-thaw cycles. Verify their activity with a known probe substrate.
-
Genetic Polymorphisms: The activity of CYP1A2 can vary significantly between individuals due to genetic polymorphisms (e.g., rs762551), which can lead to "fast" or "slow" metabolizer phenotypes.[9][10] If using a bank of human liver microsomes, this inter-individual variability can be a factor.
-
Assay Conditions: Confirm that cofactor (NADPH) concentrations are not rate-limiting and that the incubation time is within the linear range for metabolite formation.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve agomelatine (e.g., DMSO) is low (typically <0.5%) to avoid inhibiting enzyme activity.
Troubleshooting Guides
Problem 1: Very low or undetectable formation of agomelatine metabolites in an in vitro system.
-
Possible Cause: Inactive enzyme preparation.
-
Troubleshooting Step: Test your microsomal or recombinant enzyme preparation with a positive control substrate for the specific CYP isoform (e.g., phenacetin (B1679774) for CYP1A2) to confirm enzymatic activity.
-
-
Possible Cause: Insufficient analytical sensitivity.
-
Troubleshooting Step: Verify that your analytical method (e.g., LC-MS/MS) has the required sensitivity to detect the expected low levels of metabolites. You may need to optimize the method or increase the amount of microsomal protein in the incubation.
-
-
Possible Cause: Inappropriate substrate concentration.
-
Troubleshooting Step: Ensure the agomelatine concentration is appropriate for the Km of the enzyme. If the concentration is too far below the Km, the rate of metabolism may be too low to detect.
-
Problem 2: Agomelatine shows weaker than expected inhibition of CYP1A2 in my IC50 assay.
-
Possible Cause: Substrate competition.
-
Troubleshooting Step: The measured IC50 value is dependent on the probe substrate used and its concentration relative to its Km. Ensure you are using a validated probe substrate at a concentration at or below its Km for CYP1A2.
-
-
Possible Cause: Non-specific binding.
-
Troubleshooting Step: Agomelatine is highly protein-bound (~95%).[2][11] High non-specific binding to microsomal protein or plasticware can reduce the free concentration of agomelatine available to inhibit the enzyme, leading to an artificially high IC50. Consider using lower protein concentrations or methods to account for non-specific binding.
-
-
Possible Cause: Inaccurate data modeling.
-
Troubleshooting Step: Use a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the inhibition curve. Ensure your non-linear regression model is appropriate for the data.
-
Data Presentation
Table 1: Summary of Agomelatine's Interaction with Key CYP Isoenzymes
| CYP Isozyme | Role in Agomelatine Metabolism | Inhibition by Agomelatine | Induction by Agomelatine |
|---|---|---|---|
| CYP1A2 | Major pathway (~90%)[1][6] | Yes (Inhibitor)[1] | No[1][5] |
| CYP2C9 | Minor pathway (~10% with CYP2C19)[1][6] | No significant inhibition[12] | No[1][5] |
| CYP2C19 | Minor pathway (~10% with CYP2C9)[13] | No significant inhibition | No[1][5] |
Experimental Protocols
Protocol 1: General Method for Determining IC50 of Agomelatine on CYP1A2 Activity
-
Reagent Preparation:
-
Agomelatine Stock: Prepare a 10 mM stock solution of agomelatine in DMSO. Create serial dilutions to achieve the desired final concentrations for the assay.
-
CYP1A2 Source: Use human liver microsomes (HLM) or recombinant human CYP1A2. Dilute in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Probe Substrate: Prepare a stock solution of a specific CYP1A2 probe substrate (e.g., phenacetin) in the appropriate solvent.
-
Cofactor: Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, HLM (or recombinant enzyme), and the agomelatine dilutions (or vehicle control).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Add the CYP1A2 probe substrate to all wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of remaining enzyme activity at each agomelatine concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the agomelatine concentration and use non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.
-
Mandatory Visualization
Caption: Primary metabolic pathway of agomelatine.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. mims.com [mims.com]
- 2. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. How Genes Influence The Breakdown Of Agomelatine? - Xcode Life [xcode.life]
- 9. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 12. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What combinations of agomelatine with other antidepressants could be successful during the treatment of major depressive disorder or anxiety disorders in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Agomelatine vs. SSRIs: A Comparative Guide for the Treatment of Major Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of agomelatine (B1665654) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of major depressive disorder (MDD), focusing on efficacy, safety, and mechanistic differences. The information is supported by data from head-to-head clinical trials and meta-analyses to inform research and development in psychopharmacology.
Executive Summary
Agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, presents a distinct pharmacological profile compared to SSRIs, the current first-line treatment for MDD.[1][2] Clinical data suggest that agomelatine offers comparable antidepressant efficacy to SSRIs, with some meta-analyses indicating a modest, though not always clinically relevant, superiority in response rates.[1] A key differentiating factor is agomelatine's generally more favorable side-effect profile, particularly concerning sexual dysfunction and discontinuation symptoms.[3] Its unique mechanism of action, which involves the resynchronization of circadian rhythms, may offer advantages for specific patient populations with pronounced sleep disturbances.[4]
Mechanism of Action
The distinct mechanisms of action of agomelatine and SSRIs underpin their differing clinical profiles.
Agomelatine:
Agomelatine's antidepressant effect is attributed to a synergistic action on melatonergic and serotonergic receptors.[4][5] It is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at the 5-HT2C receptor.[6] This dual action is believed to resynchronize disrupted circadian rhythms, a common feature of major depression, and increase dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[4][7]
SSRIs:
SSRIs, such as escitalopram (B1671245), sertraline (B1200038), and fluoxetine (B1211875), function by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing the availability of serotonin to bind to postsynaptic receptors.[8][9] This action is thought to correct a relative deficiency of serotonin, a key neurotransmitter in mood regulation.[8]
Efficacy: A Quantitative Comparison
Multiple head-to-head studies and meta-analyses have compared the efficacy of agomelatine with various SSRIs. The following tables summarize key efficacy data.
Table 1: Response and Remission Rates in Head-to-Head Clinical Trials
| Study / Meta-analysis | Treatment Duration | Comparator SSRI(s) | Agomelatine Response Rate | SSRI Response Rate | Agomelatine Remission Rate | SSRI Remission Rate | Citation(s) |
| Huang et al. (Meta-analysis) | 6-12 weeks (acute) | Various SSRIs/SNRIs | Higher (RR 1.08) | Lower | Higher (RR 1.12) | Lower | [1][2] |
| Pooled Analysis (4 studies) | 24 weeks | Escitalopram, Fluoxetine, Sertraline | 78.95% - 82.61% (individual studies) | 63.46% - 81.25% (individual studies) | 47.06% - 65.84% (individual studies) | 40.98% - 58.13% (individual studies) | [7] |
| Quera-Salva et al. | 24 weeks | Escitalopram | 69.6% | 63.1% | 60.9% (at 12 weeks) | 54.4% (at 12 weeks) | [3] |
| Observational Study | 12 weeks | Sertraline | 76.7% | 76.7% | 33.3% | 46.7% | [10] |
| Comparative Study | 8 weeks | Escitalopram | 65.38% | 57.40% | 26.92% | 24.07% | [4] |
Response is typically defined as a ≥50% reduction in depression rating scale scores. Remission is defined as a score below a certain threshold on a depression rating scale (e.g., HAM-D17 ≤7).
Table 2: Mean Change in Depression Rating Scale Scores (from baseline)
| Study / Meta-analysis | Treatment Duration | Depression Scale | Comparator SSRI(s) | Agomelatine Mean Change | SSRI Mean Change | Notes | Citation(s) |
| Pooled Analysis (6 studies) | 6, 8, or 12 weeks | HAM-D17 | Venlafaxine, Sertraline, Fluoxetine, Paroxetine, Escitalopram | Greater Reduction | Lesser Reduction | Statistically significant difference (p=0.013) | [11] |
| Pooled Analysis (4 studies) | 24 weeks | HAM-D17 | Escitalopram, Fluoxetine, Sertraline | Significantly Lower Final Score | Higher Final Score | Statistically significant difference (p=0.014) | [7] |
| Observational Study | 12 weeks | MADRS | Sertraline | Significant decline from baseline | Significant decline from baseline | Agomelatine showed a significantly greater decline at week 2. | [10] |
| Hale et al. | 8 weeks | HAM-D17 | Fluoxetine | Significantly greater decrease | Lesser decrease | Study in patients with severe MDD. | [12] |
Safety and Tolerability
A significant differentiator between agomelatine and SSRIs is their side-effect profile and overall tolerability.
Table 3: Key Safety and Tolerability Findings
| Adverse Event / Outcome | Agomelatine | SSRIs | Citation(s) |
| Discontinuation due to Adverse Events | Lower rate compared to SSRIs/SNRIs (RR 0.38) | Higher rate | [1][2] |
| Sexual Dysfunction | Lower incidence. | More frequent. | [3][13] |
| Nausea and Vomiting | Lower rate. | More frequent. | [13] |
| Dizziness | Lower rate compared to venlafaxine. | - | [13] |
| Insomnia | Generally improves sleep quality. | Can cause or worsen insomnia. | [14] |
| Weight Gain | Generally weight-neutral. | Can be associated with weight gain. | [7] |
| Discontinuation Syndrome | No reported discontinuation symptoms. | Can cause discontinuation symptoms (e.g., dizziness, nausea, anxiety). | [7] |
| Liver Function | Requires monitoring of liver function tests due to potential for elevated transaminases. | Generally not associated with significant liver enzyme elevation. | [7] |
Experimental Protocols: A Methodological Overview
The findings presented are based on rigorously designed clinical trials. Below is a generalized experimental workflow for a typical head-to-head comparison study.
Key Methodological Considerations from Cited Trials:
-
Study Design: Most were randomized, double-blind, parallel-group studies to minimize bias.[7][15]
-
Patient Population: Adult outpatients with a diagnosis of MDD according to DSM-IV or DSM-V criteria were typically enrolled.[7][16] A baseline severity was often established using a minimum score on the 17-item Hamilton Depression Rating Scale (HAM-D17) (e.g., ≥20 or ≥22) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[4]
-
Interventions:
-
Outcome Measures:
-
Primary Efficacy: The primary outcome was often the change in the total score of a standardized depression rating scale, such as the HAM-D17 or MADRS, from baseline to the end of the treatment period.[15][16]
-
Secondary Efficacy: Secondary measures included response rates (percentage of patients with a ≥50% reduction in depression scores) and remission rates (percentage of patients with a depression score below a predefined threshold).[15] The Clinical Global Impression (CGI) scale was also frequently used to assess overall improvement and severity.[4]
-
Safety and Tolerability: Assessed by recording treatment-emergent adverse events, discontinuation rates due to adverse events, and changes in laboratory parameters and vital signs.[4]
-
Conclusion and Future Directions
Agomelatine demonstrates comparable efficacy to SSRIs in the treatment of major depressive disorder, with a potential advantage in its tolerability profile, particularly regarding sexual side effects and discontinuation symptoms. Its unique mechanism of action, centered on the melatonergic system, may provide a therapeutic advantage for patients with significant sleep and circadian rhythm disturbances.
For drug development professionals, the novel mechanism of agomelatine highlights the potential of targeting systems beyond monoamine reuptake for the treatment of depression. Future research should focus on identifying patient subgroups who are most likely to respond to agomelatine's chronobiotic effects. Further long-term comparative studies are also warranted to confirm the sustained efficacy and safety of agomelatine relative to SSRIs. The development of biomarkers to predict treatment response to either agomelatine or SSRIs would represent a significant advancement in personalized medicine for major depressive disorder.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A Comparative Study of Efficacy and Safety of Agomelatine and Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant efficacy of agomelatine versus SSRI/SNRI: results from a pooled analysis of head-to-head studies without a placebo control. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 15. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iahsj.kaums.ac.ir [iahsj.kaums.ac.ir]
- 17. The Effects of Fluoxetine and Agomelatine on Neurocognitive Functions and Sleep in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Agomelatine and Venlafaxine in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Agomelatine (B1665654) and Venlafaxine (B1195380) in the treatment of major depressive disorder (MDD), supported by data from various clinical trials.
Mechanism of Action
Agomelatine is a melatonergic agonist and a 5-HT2C receptor antagonist.[1][2] Its antidepressant effects are attributed to the synergistic action of its agonist activity at melatonin (B1676174) MT1 and MT2 receptors and its antagonism of serotonin (B10506) 5-HT2C receptors.[2][3] This mechanism is believed to resynchronize circadian rhythms, which are often disturbed in patients with depression, and to increase the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex.[1][3]
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] It and its active metabolite, O-desmethylvenlafaxine (ODV), potently and selectively block the reuptake of both serotonin and norepinephrine at the presynaptic terminal, leading to increased levels of these neurotransmitters in the synaptic cleft.[5][6] At lower doses, it primarily inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more prominent at higher doses.[6] At very high doses, it may also weakly inhibit dopamine reuptake.[6][7]
Signaling Pathways
The distinct mechanisms of action of Agomelatine and Venlafaxine are mediated by different signaling pathways.
Comparative Efficacy Data
Multiple clinical trials have compared the efficacy of Agomelatine and Venlafaxine. The following tables summarize key quantitative data from these studies.
Table 1: Remission and Response Rates
| Study | Duration | Agomelatine Remission Rate | Venlafaxine Remission Rate | Agomelatine Response Rate | Venlafaxine Response Rate |
| Kennedy et al., 2008[8][9] | 12 weeks | 73% | 66.9% | - | - |
| Anonymous[10] | 6 weeks | 33.3% (HAM-D17) | 29.4% (HAM-D17) | 76.4% | 70.6% |
| Cochrane Review, 2013[11][12] | 6-12 weeks | RR 1.08 (vs Venlafaxine) | - | RR 1.06 (vs Venlafaxine) | - |
Response is often defined as a ≥50% reduction in depression rating scale scores. Remission is typically defined as a score below a certain threshold on a depression rating scale (e.g., HAM-D17 ≤7).
Table 2: Depression Rating Scale Score Changes
| Study | Scale | Baseline (Agomelatine) | Baseline (Venlafaxine) | Endpoint (Agomelatine) | Endpoint (Venlafaxine) | Between-Group Difference |
| Kennedy et al., 2008[8][13] | MADRS | 27.9 (SD 4.1) | 27.9 (SD 4.6) | 10.1 (SD 7.8) | 9.8 (SD 7.9) | Not significant |
| Anonymous[10] | HAM-D17 | - | - | - | - | Not significant |
| Martinotti et al., 2012[14][15] | SHAPS | 6.5 | - | 3.4 | - | Significant (p < 0.05) |
| Martinotti et al., 2012[15] | HAM-D | - | - | Significant reduction | Significant reduction | Not significant |
| Martinotti et al., 2012[15] | HAM-A | - | - | Significant reduction | Significant reduction | Not significant |
HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; SHAPS: Snaith-Hamilton Pleasure Scale. A decrease in score indicates improvement.
Experimental Protocols
The methodologies of key comparative clinical trials are detailed below to provide context for the presented data.
Kennedy et al., 2008: A Double-Blind, Multicenter Study
-
Objective: To compare the effects of agomelatine and venlafaxine XR on sexual function and antidepressant efficacy.[8][9]
-
Participants: 276 male and female patients with a diagnosis of major depressive disorder.[8]
-
Intervention: Patients received either agomelatine (50 mg/day) or venlafaxine XR (titrated to a target dose of 150 mg/day) for 12 weeks.[8][9]
-
Primary Outcome Measures: Changes in sexual function were assessed using the Sex Effects Scale. Antidepressant efficacy was evaluated using the Montgomery-Åsberg Depression Rating Scale (MADRS).[8]
-
Key Findings: Both treatments demonstrated high rates of remission. Agomelatine was associated with significantly less treatment-emergent sexual dysfunction.[8]
Martinotti et al., 2012: A Pilot Study on Anhedonia
-
Objective: To compare the effects of agomelatine and venlafaxine XR on anhedonia in patients with major depressive disorder.[14][16]
-
Participants: 60 patients with MDD were randomly assigned to two treatment groups.[14][16]
-
Intervention: Patients received either agomelatine (25-50 mg/day) or venlafaxine XR (75-150 mg/day) for 8 weeks.[14][16]
-
Primary Outcome Measures: Anhedonia was assessed using the Snaith-Hamilton Pleasure Scale (SHAPS). Depression and anxiety were evaluated with the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAM-A), respectively. The Clinical Global Impression (CGI) scale was also used.[14][15]
-
Key Findings: Both groups showed significant reductions in depression and anxiety scores. However, patients treated with agomelatine showed a more significant reduction in anhedonia (SHAPS scores) compared to the venlafaxine group.[14][15]
Experimental Workflow
The general workflow for a comparative clinical trial of Agomelatine and Venlafaxine is illustrated below.
Summary of Findings
-
Efficacy: Clinical trials suggest that agomelatine and venlafaxine have comparable antidepressant efficacy in the acute treatment of major depression.[10][11] No significant differences were consistently found in overall response rates, remission rates, or changes in HAM-D and MADRS scores.[10][11][13]
-
Anhedonia: A pilot study indicated that agomelatine may have a greater effect on improving anhedonia compared to venlafaxine.[14][15]
-
Tolerability: Agomelatine appears to be better tolerated than venlafaxine.[11][12] Studies have reported lower rates of discontinuation due to adverse events for agomelatine.[8][9] Specifically, agomelatine was associated with a lower incidence of dizziness and sexual side effects compared to venlafaxine.[8][11]
-
Onset of Action: Some evidence suggests a faster onset of action for agomelatine in improving certain symptoms like anhedonia.[15]
Conclusion for Drug Development Professionals
The comparable efficacy of agomelatine and venlafaxine, coupled with agomelatine's favorable tolerability profile, particularly concerning sexual side effects and discontinuation symptoms, suggests its potential as a valuable alternative in the treatment of major depressive disorder. The unique mechanism of action of agomelatine, targeting melatonergic and 5-HT2C receptors, offers a different therapeutic approach from traditional SNRIs. Further research, particularly larger-scale, long-term comparative studies, would be beneficial to solidify these findings and further elucidate the specific patient populations that may derive the most benefit from each agent. The potential for improved treatment of anhedonia with agomelatine warrants further investigation as a key differentiator.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 7. Venlafaxine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Agomelatine ( Valdoxan, Melitor, Thymanax ) versus venlafaxine (Effexor XR) : sexual functioning & antidepressant efficacy compared [biopsychiatry.com]
- 10. Efficacy and tolerability of agomelatine in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agomelatine versus other antidepressive agents for major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine versus other antidepressant medication for depression | Cochrane [cochrane.org]
- 13. researchgate.net [researchgate.net]
- 14. Agomelatine versus venlafaxine XR in the treatment of anhedonia in major depressive disorder: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giovannimartinotti.com [giovannimartinotti.com]
- 16. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial: Agomelatine vs. Fluoxetine for Severe Major Depressive Disorder
A comparative analysis of agomelatine (B1665654) and fluoxetine (B1211875), two distinct antidepressant agents, reveals differences in efficacy and mechanisms of action in the treatment of severe Major Depressive Disorder (MDD). This guide synthesizes findings from key head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Efficacy in Severe MDD: A Quantitative Comparison
A pivotal international, 8-week, randomized, double-blind study provides robust comparative data on the efficacy of agomelatine and fluoxetine in outpatients with severe MDD.[1] The study included patients with a baseline Hamilton Depression Rating Scale (HAM-D17) total score of at least 25.[1]
| Efficacy Outcome | Agomelatine (25-50 mg/day) | Fluoxetine (20-40 mg/day) | p-value |
| Mean change in HAM-D17 total score | Significantly greater decrease | 0.024 | |
| HAM-D17 Response Rate (≥50% decrease) | 71.7% | 63.8% | 0.060 |
| CGI-Improvement Response Rate (score 1 or 2) | 77.7% | 68.8% | 0.023 |
| Mean change in HAM-D sleep subscore | Significantly greater improvement | 0.018 | |
| Mean change in Hamilton Anxiety Rating Scale (HAM-A) | Similar improvement | Similar improvement | Not specified |
Data from Hale et al., 2010.[1]
A pooled analysis of four 24-week, head-to-head trials, which included a comparison with fluoxetine, found that HAM-D response rates were significantly higher in patients treated with agomelatine compared to SSRIs in the total group of patients with severe depression (p=0.048).[2] However, a broader meta-analysis concluded that agomelatine did not show a significant advantage in efficacy over other antidepressants, including fluoxetine, for the acute-phase treatment of major depression.[3]
Pharmacological Profile and Mechanism of Action
Agomelatine and fluoxetine exhibit fundamentally different mechanisms of action, which are crucial for understanding their therapeutic effects and side-effect profiles.
Agomelatine is a melatonergic agonist at MT1 and MT2 receptors and a serotonin (B10506) 5-HT2C receptor antagonist.[4][5][6][7] This dual action is believed to resynchronize circadian rhythms, which are often disturbed in depression, and to increase dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[5][6][8]
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[9][10][11][12] It works by blocking the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.[9][10][13] At higher doses, it may also have an effect on norepinephrine and dopamine.[11]
Experimental Protocols
The methodologies employed in the head-to-head clinical trials are critical for interpreting the results.
Key Clinical Trial Protocol: Hale et al. (2010)
-
Study Design: An 8-week, international, randomized, double-blind, parallel-group study.[1]
-
Patient Population: Outpatients meeting DSM-IV-TR criteria for a major depressive disorder of severe intensity.[1] This was defined by a baseline Hamilton Depression Rating Scale (HAM-D17) total score of ≥ 25 and a Clinical Global Impressions-Severity of Illness (CGI-S) score of ≥ 4.[1]
-
Treatment Arms:
-
Primary Efficacy Outcome: Change from baseline to the last post-baseline assessment in the HAM-D17 total score.[1]
-
Secondary Efficacy Outcomes:
Safety and Tolerability
Both agomelatine and fluoxetine were reported to be safe and well-tolerated in the head-to-head trial.[1] A meta-analysis comparing agomelatine to SSRIs and SNRIs found that agomelatine had a lower rate of discontinuation due to side effects.[14] Specifically, fewer patients discontinued (B1498344) treatment with agomelatine compared to fluoxetine (11.9% vs. 18.6%).[15] Agomelatine is also associated with a lack of sexual dysfunction and no discontinuation symptoms.[6] However, regular liver function monitoring is recommended with agomelatine treatment.[6]
Conclusion
In a direct comparison for severe MDD, agomelatine demonstrated superior antidepressant efficacy over fluoxetine after 8 weeks of treatment, particularly in improving overall depressive symptoms and sleep.[1] This may be attributed to its unique mechanism of action involving melatonergic and 5-HT2C receptors, which differs significantly from the SSRI mechanism of fluoxetine.[4][5][6][7] While both treatments are generally well-tolerated, agomelatine may have an advantage in terms of certain side effects and discontinuation symptoms.[6][14][15] These findings suggest that agomelatine could be a valuable therapeutic option for patients with severe MDD, especially those with prominent sleep disturbances.
References
- 1. Superior antidepressant efficacy results of agomelatine versus fluoxetine in severe MDD patients: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Agomelatine versus other antidepressive agents for major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Efficacy of agomelatine, a MT1/MT2 receptor agonist with 5-HT2C antagonistic properties, in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. How Prozac works: Mechanism of action explained [medicalnewstoday.com]
- 13. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Agomelatine vs. Other Antidepressants: A Comparative Analysis of Remission Rates in Major Depressive Disorder
A comprehensive review of head-to-head clinical trial data reveals a nuanced picture of agomelatine's efficacy in achieving remission from Major Depressive Disorder (MDD) when compared to other established antidepressant classes. While some meta-analyses suggest a potential modest advantage for agomelatine (B1665654) in acute-phase treatment, others conclude its efficacy is largely comparable to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Agomelatine, with its unique mechanism of action as a melatonergic (MT1/MT2) agonist and a serotonin 5-HT2C receptor antagonist, stands apart from the monoamine reuptake inhibition that characterizes SSRIs and SNRIs.[1][2][3] This distinct pharmacological profile has prompted significant research into its comparative effectiveness in treating MDD.
Comparative Efficacy in Achieving Remission
Multiple meta-analyses of randomized controlled trials have been conducted to synthesize the evidence on agomelatine's remission rates versus other antidepressants. The findings, while not entirely uniform, provide valuable insights for researchers and clinicians.
A meta-analysis by Huang et al. (2021), encompassing six head-to-head trials with 1871 patients, found that agomelatine demonstrated significantly higher acute remission rates (6-12 weeks) compared to a combined group of SSRIs and SNRIs (Relative Risk [RR] 1.12, 95% Confidence Interval [CI] 1.01–1.24).[4][5] This analysis also suggested higher response rates for agomelatine in the acute phase.[4]
In contrast, a comprehensive Cochrane review by Guaiana et al. (2013), which included 13 studies and 4495 participants, did not find a significant advantage for agomelatine in terms of remission when compared to SSRIs (RR 0.83; 95% CI 0.68 to 1.01) or the SNRI venlafaxine (B1195380) (RR 1.08; 95% CI 0.94 to 1.24).[6][7][8] This review concluded that agomelatine did not offer a significant efficacy advantage over other antidepressants in the acute-phase treatment of major depression.[7]
Similarly, a meta-analysis by Taylor et al. (2014), which analyzed data from 20 trials with 7460 participants, found no significant difference in remission rates between agomelatine and other antidepressants (RR 0.97, 95% CI 0.79 to 1.20).[9] This study concluded that agomelatine has an efficacy comparable to standard antidepressant treatments.[9]
It is worth noting that tolerability may be a distinguishing factor. Several analyses have indicated that agomelatine may be better tolerated than some other antidepressants, with lower rates of discontinuation due to side effects.[4][8] For instance, it has been associated with a lower incidence of dizziness compared to venlafaxine and fewer instances of nausea, vomiting, and sexual side effects than SSRIs.[8]
Data Summary: Remission Rates from Meta-Analyses
| Meta-Analysis | Comparator(s) | Number of Studies (Patients) | Remission Rate Finding (Relative Risk, 95% CI) | Key Conclusion |
| Huang et al. (2021)[4][5] | SSRIs/SNRIs | 6 (1871) | Agomelatine favored: 1.12 (1.01–1.24) | Agomelatine showed significantly higher acute remission rates. |
| Guaiana et al. (2013)[6][7][8] | SSRIs | 13 (4495) | No significant difference: 0.83 (0.68–1.01) | Agomelatine did not provide a significant advantage in efficacy. |
| Guaiana et al. (2013)[6][7][8] | Venlafaxine (SNRI) | No significant difference: 1.08 (0.94–1.24) | ||
| Taylor et al. (2014)[9] | Other Antidepressants | 20 (7460) | No significant difference: 0.97 (0.79–1.20) | Agomelatine has similar efficacy to standard drug treatments. |
Experimental Protocols
The clinical trials included in these meta-analyses generally followed a standardized methodology for assessing the efficacy of antidepressants in MDD.
Study Design: The majority of studies were randomized, double-blind, active-comparator trials. The acute treatment phase typically lasted from 6 to 12 weeks.[6][8]
Participant Population: Participants were adults (18 years or older) with a diagnosis of Major Depressive Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or subsequent editions).[10] A baseline severity of depression was typically required for inclusion, often a Hamilton Depression Rating Scale (HAM-D17) total score of 16 or greater.[10]
Interventions:
-
Agomelatine: Usually administered at a dose of 25-50 mg/day.[11]
-
Comparators: Included various SSRIs (e.g., paroxetine, fluoxetine, sertraline, escitalopram) and SNRIs (e.g., venlafaxine) at their standard therapeutic doses.[6][7]
Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint was often the change in depression severity from baseline to the end of the acute treatment phase, as measured by a standardized depression rating scale. Remission was a key secondary outcome.
-
Remission Criteria: Remission was typically defined as achieving a score below a certain threshold on a depression rating scale. Common definitions included:
-
Response Criteria: Treatment response was generally defined as a ≥ 50% reduction in the total score of the HAM-D17 or MADRS from baseline.[12]
Visualizing Methodologies and Mechanisms
To better understand the context of these findings, the following diagrams illustrate the typical experimental workflow and the distinct signaling pathways of the compared antidepressants.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Agomelatine versus other antidepressive agents for major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine versus other antidepressive agents for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agomelatine versus other antidepressant medication for depression | Cochrane [cochrane.org]
- 9. bmj.com [bmj.com]
- 10. Assessing full remission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of agomelatine in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmaj.ca [cmaj.ca]
- 13. researchgate.net [researchgate.net]
Agomelatine's Tolerability Profile: A Comparative Analysis for Researchers and Drug Development Professionals
Agomelatine (B1665654), a novel antidepressant with a unique mechanism of action, presents a distinct tolerability profile when compared to other major classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This guide provides a comprehensive comparison of agomelatine's tolerability, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant signaling pathways.
Comparative Tolerability Data
The following tables summarize the key tolerability differences between agomelatine and other antidepressant classes based on data from head-to-head clinical trials and meta-analyses.
Table 1: Discontinuation Rates Due to Adverse Events
| Antidepressant Class | Comparator | Discontinuation Rate (Agomelatine) | Discontinuation Rate (Comparator) | Key Findings |
| SNRI | Venlafaxine (B1195380) | 2.2% | 8.6% | Patients receiving agomelatine had a significantly lower rate of discontinuation due to adverse events.[1] |
| SSRI | Sertraline (B1200038) | 0% | 10% | No patients in the agomelatine group dropped out due to adverse effects in this 12-week study.[2][3] |
| SSRI | Escitalopram, Fluoxetine, Sertraline (Pooled) | 6.6% | 9.4% | A pooled analysis of four studies showed a trend towards fewer discontinuations with agomelatine.[4] |
Table 2: Incidence of Common Adverse Effects
| Adverse Effect | Agomelatine | SSRIs (various) | SNRIs (Venlafaxine) | Key Findings |
| Sexual Dysfunction | Low incidence, comparable to placebo.[5][6] | Significantly higher incidence of decreased desire and orgasmic disorder compared to agomelatine.[1] | Associated with significantly greater deterioration in sexual function (desire and orgasm) compared to agomelatine.[1] | Agomelatine consistently demonstrates a more favorable sexual side effect profile.[1][7] |
| Weight Gain | No clinically significant weight gain; comparable to placebo.[7] | Can be associated with weight gain. | May lead to weight changes. | Agomelatine has a neutral effect on weight.[7] |
| Sleep Disturbances | Improves sleep quality and daytime alertness.[5][6] | Can cause insomnia or somnolence. | Can negatively impact sleep architecture. | Agomelatine's melatonergic agonism contributes to its positive effects on sleep.[5][6][7] |
| Discontinuation Syndrome | Not associated with discontinuation symptoms upon abrupt cessation.[6][8] | Abrupt discontinuation can lead to a range of withdrawal symptoms. | Abrupt discontinuation is known to cause significant withdrawal symptoms. | The absence of discontinuation syndrome is a notable advantage of agomelatine.[6][7][8] |
| Nausea and Vomiting | Lower incidence compared to SSRIs and venlafaxine.[9] | Common, especially at the beginning of treatment. | A common adverse effect. | Agomelatine is better tolerated in terms of gastrointestinal side effects.[9] |
| Dizziness | Lower rate compared to venlafaxine.[9] | Can occur. | Higher incidence compared to agomelatine.[9] | Agomelatine has a lower propensity for causing dizziness than venlafaxine.[9] |
Key Experimental Protocols
Agomelatine vs. Venlafaxine XR on Sexual Functioning and Tolerability
-
Study Design: A 12-week, double-blind, multicenter, randomized controlled trial.[1]
-
Patient Population: 276 adult male and female patients with a diagnosis of major depressive disorder.[1]
-
Dosing Regimen:
-
Tolerability Assessment:
-
Primary outcome for sexual function was assessed using the Sex Effects Scale (SASEX).
-
Adverse events were systematically recorded throughout the study.
-
-
Key Findings: Treatment-emergent sexual dysfunction was significantly less prevalent with agomelatine. Discontinuation rates due to adverse events were 2.2% for agomelatine versus 8.6% for venlafaxine XR.[1]
Agomelatine vs. Sertraline on Efficacy and Tolerability
-
Study Design: An observational, open-label, 12-week follow-up study.[2][3]
-
Patient Population: Outpatients with a new diagnosis of a major depressive episode according to DSM-IV criteria.[2][3]
-
Dosing Regimen:
-
Tolerability Assessment:
-
Adverse events were recorded at each follow-up visit.
-
Discontinuation rates due to adverse events were monitored.
-
-
Key Findings: No patients in the agomelatine group discontinued (B1498344) treatment due to adverse effects, while three patients (10%) in the sertraline group dropped out for this reason. The overall number of side effects was also lower with agomelatine.[2][3]
Agomelatine vs. Paroxetine (B1678475) on Discontinuation Symptoms
-
Study Design: A randomized, double-blind, placebo-controlled discontinuation study.[8][10]
-
Patient Population: 192 patients with major depressive disorder who had achieved sustained remission after 12 weeks of treatment with either agomelatine or paroxetine.[8][10]
-
Procedure: After the initial 12-week treatment, remitted patients were randomized to either continue their antidepressant or switch to a placebo for two weeks under double-blind conditions.[8][10]
-
Tolerability Assessment: Discontinuation symptoms were assessed using the Discontinuation Emergent Signs and Symptoms (DESS) checklist at the end of the first and second weeks of discontinuation.[8][10]
-
Key Findings: Abrupt cessation of agomelatine was not associated with discontinuation symptoms. In contrast, patients who discontinued paroxetine experienced a significantly higher number of discontinuation symptoms compared to those who continued the medication.[8][10]
Signaling Pathways and Mechanisms of Action
The differences in the tolerability profiles of agomelatine and other antidepressants are rooted in their distinct mechanisms of action.
Agomelatine's Dual Mechanism of Action
Agomelatine is an agonist at melatonergic MT1 and MT2 receptors and an antagonist at serotonergic 5-HT2C receptors.[11][12][13] This dual action is believed to be synergistic, contributing to its antidepressant effects and favorable side-effect profile.[11][13] The melatonergic agonism helps to resynchronize circadian rhythms, which are often disrupted in depression, leading to improved sleep.[2][12] The 5-HT2C antagonism increases the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex, which is associated with mood regulation.[2][12]
References
- 1. A double-blind comparison of sexual functioning, antidepressant efficacy, and tolerability between agomelatine and venlafaxine XR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agomelatine versus other antidepressive agents for major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absence of discontinuation symptoms with agomelatine and occurrence of discontinuation symptoms with paroxetine: a randomized, double-blind, placebo-controlled discontinuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Agomelatine Demonstrates Modest but Statistically Significant Efficacy Over Placebo in Major Depressive Disorder
For Immediate Release
Controlled studies and subsequent meta-analyses indicate that agomelatine (B1665654) is statistically superior to placebo in the short-term treatment of major depressive disorder (MDD), although the clinical significance of this advantage is a subject of ongoing discussion. The novel antidepressant, an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C receptor, has been evaluated in numerous randomized, double-blind, placebo-controlled trials.
A meta-analysis of nine randomized double-blind trials involving 3,943 patients with severe depression showed that agomelatine was superior to placebo by a standardized mean difference (SMD) of -0.26.[1][2] Another meta-analysis of five placebo-controlled trials found that agomelatine 25 mg and 50 mg were associated with a statistically significant mean difference in the change of the Hamilton Depression Rating Scale (HAM-D) score from baseline of -2.16 and -2.18, respectively, compared to placebo.[3] While statistically significant, some analyses suggest this difference may be of marginal clinical relevance.[3]
Quantitative Analysis of Efficacy
The efficacy of agomelatine has been primarily assessed using the Hamilton Depression Rating Scale (HAM-D), with key endpoints being the change in total score from baseline, as well as response and remission rates.
Table 1: Meta-Analysis of Mean Difference in HAM-D17 Total Score Change from Baseline (Agomelatine vs. Placebo)
| Dosage | Number of Studies | Mean Difference vs. Placebo (95% CI) | P-value | Reference |
| 25 mg | 5 | -2.16 (1.29 to 3.03) | <0.01 | [3] |
| 50 mg | 4 | -2.18 (1.24 to 3.13) | <0.01 | [3] |
Table 2: Efficacy Data from Selected Placebo-Controlled Trials
| Study | Treatment Duration | Dosage | Outcome | Agomelatine | Placebo | P-value |
| Zajecka et al. | 8 weeks | 50 mg/day | Mean HAM-D17 change from baseline | -2.5 difference | - | 0.004 |
| Stahl et al. (2010) | 8 weeks | 25 mg/day | Clinical Response Rate | 46.8% | 33.1% | 0.013 |
| Lôo et al. (2002) | 6 weeks | 25-50 mg/day | Mean final HAM-D score | 14.1 | 16.5 | 0.026 |
| Kennedy et al. | 6 weeks | 25 mg/day | Response Rate | - | - | <0.0001 |
| Kennedy et al. | 6 weeks | 25-50 mg/day | Response Rate | - | - | <0.0001 |
Response is often defined as a ≥50% reduction in the HAM-D total score from baseline, while remission is typically characterized by a HAM-D total score of ≤7.[4] Some studies have shown a significant advantage for agomelatine in terms of response rates compared to placebo.[5][6] However, the effect on remission rates has been less consistent across trials.[6]
Experimental Protocols
The methodologies of the key placebo-controlled trials for agomelatine in MDD share a common framework.
Study Design: The majority of studies are randomized, double-blind, parallel-group, and placebo-controlled, with a duration of 6 to 8 weeks for the acute treatment phase.[1][7]
Participant Population:
-
Inclusion Criteria: Typically, adult outpatients (18-65 years) diagnosed with moderate to severe MDD according to DSM-IV or DSM-5 criteria.[8][9] A baseline severity threshold is usually required, such as a HAM-D17 total score of ≥20 or ≥27.[1][8]
-
Exclusion Criteria: Common exclusions include other primary psychiatric disorders (e.g., bipolar disorder, psychotic disorders), substance use disorders, significant suicidal risk, and severe or unstable medical conditions.[8][10] Patients who have not responded to two or more antidepressants in the current episode are also often excluded.[8]
Intervention:
-
Dosage: Fixed doses of 25 mg or 50 mg of agomelatine administered once daily in the evening are common.[1][7] Some studies have employed a flexible-dosing design, allowing for an increase from 25 mg to 50 mg if an adequate response is not observed after two weeks.
Primary Efficacy Measure: The primary outcome is consistently the change in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score from baseline to the end of the treatment period.[1][7]
Statistical Analysis: The primary analysis is often an Analysis of Covariance (ANCOVA) on the intent-to-treat (ITT) population, with the change in HAM-D17 score as the dependent variable, treatment group and center as factors, and baseline HAM-D17 score as a covariate. The Last Observation Carried Forward (LOCF) method has been used to handle missing data in some trials.[11]
Mechanism of Action: A Synergistic Pathway
Agomelatine's antidepressant effect is attributed to its unique synergistic action on melatonergic and serotonergic systems.[2][12] It acts as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and as an antagonist at serotonin (B10506) 5-HT2C receptors.[2][12] This dual mechanism is believed to resynchronize disrupted circadian rhythms, which are often observed in patients with depression, and to increase the release of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex.[13][14]
The antagonism of 5-HT2C receptors, which exert an inhibitory influence on dopaminergic and noradrenergic pathways, leads to an increase in these neurotransmitters. The agonism of MT1/MT2 receptors helps in the regulation of the sleep-wake cycle.[14] The synergy between these two actions is thought to be crucial for its therapeutic effects, including the potential for neurogenesis and the modulation of stress-induced glutamate (B1630785) release.[12][14][15]
References
- 1. Efficacy and safety of agomelatine in the treatment of major depressive disorder: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coupeweb.ca [coupeweb.ca]
- 4. Efficacy of Agomelatine 25–50 mg for the Treatment of Anxious Symptoms and Functional Impairment in Generalized Anxiety Disorder: A Meta-Analysis of Three Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A placebo-controlled study of three agomelatine dose regimens (10 mg, 25 mg, 25-50 mg) in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agomelatine efficacy and acceptability revisited: systematic review and meta-analysis of published and unpublished randomised trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Agomelatine in the treatment of major depressive disorder: an 8-week, multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agomelatine as monotherapy for major depression: an outpatient, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine as adjunctive therapy with SSRIs or SNRIs for major depressive disorder: a multicentre, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agomelatine in pediatric patients with moderate to severe major depressive disorder: an open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the dose of agomelatine, a melatoninergic agonist and selective 5-HT(2C) antagonist, in the treatment of major depressive disorder: a placebo-controlled dose range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effects: Agomelatine vs. Paroxetine
This guide provides a detailed comparison of the side effect profiles of two common antidepressants, Agomelatine (B1665654) and Paroxetine (B1678475). It is intended for an audience of researchers, scientists, and drug development professionals, offering an objective look at the available experimental data. The comparison focuses on the mechanisms of action, quantitative side effect data from clinical trials, and the methodologies used to obtain this data.
Mechanisms of Action
The differing side effect profiles of Agomelatine and Paroxetine are rooted in their distinct mechanisms of action.
Agomelatine possesses a unique mechanism, acting as an agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonin (B10506) 5-HT2C receptor.[1][2] This synergistic action is believed to be responsible for its antidepressant effects and may contribute to its specific side effect profile, which includes resynchronizing circadian rhythms.[2][3] The antagonism of 5-HT2C receptors can lead to an increase in norepinephrine (B1679862) and dopamine (B1211576) release in the frontal cortex.[3]
Paroxetine is a selective serotonin reuptake inhibitor (SSRI).[4][5] Its primary mechanism is the potent and selective inhibition of the serotonin transporter (SERT), which blocks the reabsorption of serotonin into the presynaptic neuron.[6][7][8] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][7] Paroxetine also exhibits a minor affinity for other receptors, such as muscarinic and adrenergic receptors, which can contribute to its side effect profile.[4][8]
Quantitative Data on Side Effects
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from key comparative clinical trials. These studies highlight differences in the tolerability profiles of Agomelatine and Paroxetine.
| Side Effect Category | Adverse Event | Agomelatine Incidence (%) | Paroxetine Incidence (%) | Study Population / Reference |
| Overall Incidence | Any Adverse Event | 49.6 | 56.2 | MDD Patients[9] |
| Any Adverse Event | 40.0 | 53.1 | Chronic Kidney Disease Patients[10] | |
| Gastrointestinal | Nausea | Not specified | 4 patients (n=32) | Chronic Kidney Disease Patients[10] |
| Dry Mouth | Not specified | 4 patients (n=32) | Chronic Kidney Disease Patients[10] | |
| Diarrhea | Not specified | 3 patients (n=32) | Chronic Kidney Disease Patients[10] | |
| Constipation | Not specified | 2 patients (n=32) | Chronic Kidney Disease Patients[10] | |
| Neurological | Headache | Not specified | 3 patients (n=32) | Chronic Kidney Disease Patients[10] |
| Dizziness | Not specified | 2 patients (n=32) | Chronic Kidney Disease Patients[10] | |
| Psychiatric | Anxiety | 10.7 | 12.5 | Depressed Type 2 DM Patients[11] |
| Insomnia | 8.9 | 10.7 | Depressed Type 2 DM Patients[11] | |
| General | Asthenia (Weakness) | Not specified | 3 patients (n=32) | Chronic Kidney Disease Patients[10] |
| Metabolic | Loss of Appetite | Not specified | 3 patients (n=32) | Chronic Kidney Disease Patients[10] |
| Dermatological | Skin & Subcutaneous Tissue Disorders | 0.0 | 4.6 | MDD Patients[9] |
MDD: Major Depressive Disorder; DM: Diabetes Mellitus
A Cochrane review also concluded that Agomelatine was better tolerated than Paroxetine regarding overall side effects.[12][13]
Experimental Protocols
The data presented above were derived from randomized controlled trials (RCTs). The general methodology for these studies is crucial for interpreting the results.
The workflow for a typical double-blind, parallel-group RCT comparing Agomelatine and Paroxetine involves several key stages, from patient recruitment to data analysis.
-
Patient Population : Studies typically enroll adult patients (18 years or older) with a primary diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth or Fifth Edition (DSM-IV/V).[9] Key inclusion criteria often involve a minimum score on a depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HAM-D17).[9]
-
Study Design : The gold standard is a multicenter, double-blind, randomized, parallel-group, controlled trial.[9] The duration of the acute treatment phase is commonly 8 to 12 weeks.[9][10][11]
-
Treatment and Dosage : Patients are randomly assigned to receive either Agomelatine (typically 25-50 mg/day) or Paroxetine (typically 20-40 mg/day).[9][10] The double-blind nature ensures that neither the patient nor the investigator knows which treatment is being administered.
-
Efficacy and Safety Assessments :
-
Efficacy : Primary efficacy is often measured by the change in scores on scales like the HAM-D17 or the Montgomery-Asberg Depression Rating Scale (MADRS). Secondary measures can include anxiety scales (e.g., Hamilton Anxiety Rating Scale - HARS) and global impression scales.[9][10]
-
Safety and Tolerability : The assessment of side effects is a critical component. Adverse events (AEs) are systematically recorded at each study visit.[14] This is done through a combination of spontaneous reporting by the patient and direct questioning by the investigator using a structured symptom checklist.[15] All AEs are documented, including their severity, duration, and perceived relationship to the study medication.[16] Laboratory tests, including liver function tests for Agomelatine, are conducted at baseline and periodically throughout the trial.[9]
-
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of Agomelatine vs Paroxetine Hydrochloride in Chinese Han Patients with Major Depressive Disorder: A Multicentre, Double-Blind, Noninferiority, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of paroxetine and agomelatine in depressed type 2 diabetes mellitus patients: a double-blind, randomized, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine versus other antidepressant medication for depression | Cochrane [cochrane.org]
- 13. Agomelatine versus other antidepressive agents for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.refined.site [research.refined.site]
- 15. ovid.com [ovid.com]
- 16. ccrps.org [ccrps.org]
A Comparative Analysis of Agomelatine and Melatonin in the Chronic Mild Stress Model of Depression
This guide provides a detailed comparison of agomelatine (B1665654) and melatonin (B1676174), focusing on their efficacy and mechanisms of action within the chronic mild stress (CMS) model, a well-validated preclinical model of depression. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction
Chronic stress is a significant factor in the pathophysiology of major depressive disorder (MDD). The CMS model in rodents induces a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild, unpredictable stressors. This model is widely used to evaluate the efficacy of potential antidepressant compounds.
Agomelatine is a novel antidepressant with a unique pharmacological profile; it acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonin (B10506) 5-HT2C receptors.[1][2] Melatonin, a neurohormone primarily known for regulating circadian rhythms, is an agonist at MT1 and MT2 receptors but lacks the significant serotonergic activity of agomelatine.[3][4] This guide examines the comparative effects of these two compounds in reversing stress-induced depressive-like behaviors.
Experimental Protocols
The CMS protocol is designed to induce a state of anhedonia, measured by a decrease in the consumption of a palatable sucrose (B13894) solution.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Baseline Training: Before stress induction, rats are trained to consume a 1% sucrose solution. This involves weekly tests where they are deprived of food and water for 14 hours, followed by a 1-hour presentation of the sucrose solution.[5]
-
Stressor Regimen: Following baseline measurements, animals are subjected to a multi-week regimen of various mild, unpredictable stressors.[5][6] The stress protocol continues throughout the drug treatment period.
-
Stressor Examples:
-
Anhedonia Measurement: The primary outcome is the change in sucrose consumption, measured weekly. A significant reduction in sucrose intake in the stressed group compared to non-stressed controls indicates the successful induction of anhedonia.[5][7]
-
Compounds: Agomelatine, Melatonin. Comparators often include classic antidepressants like imipramine (B1671792) or fluoxetine.[7][8]
-
Dosage: Doses for both agomelatine and melatonin typically range from 10 mg/kg to 50 mg/kg, administered via intraperitoneal (i.p.) injection.[7][8]
-
Treatment Duration: Chronic treatment is essential, typically lasting for 5 weeks.[7][8]
-
Administration Timing: A critical variable in these studies is the time of administration relative to the light/dark cycle.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies of agomelatine and melatonin in the CMS model. The primary endpoint is the reversal of the CMS-induced deficit in sucrose consumption.
Table 1: Efficacy in Reversing CMS-Induced Anhedonia (Sucrose Consumption)
| Compound | Administration Time | Dose (i.p.) | Efficacy in Reversing Anhedonia | Antagonist Inhibition (MT1/MT2 Antagonist S-22153) | Reference |
| Agomelatine | Evening | 10 mg/kg | Dose-dependent reversal | Effect completely inhibited | [7] |
| 50 mg/kg | Dose-dependent reversal | Effect completely inhibited | [7] | ||
| Morning | 10 mg/kg | Effective ; faster onset than imipramine | No inhibition | [7] | |
| 50 mg/kg | Effective | No inhibition | [7] | ||
| Melatonin | Evening | 10 mg/kg | Dose-dependent reversal (less active than agomelatine) | Effect completely inhibited | [7] |
| 50 mg/kg | Dose-dependent reversal | Effect completely inhibited | [7] | ||
| Morning | 10 mg/kg | Ineffective | N/A | [7] | |
| 50 mg/kg | Ineffective | N/A | [7] |
Table 2: Comparative Pharmacological Profile
| Feature | Agomelatine | Melatonin | Reference |
| Primary Mechanism | MT1/MT2 Agonist & 5-HT2C Antagonist | MT1/MT2 Agonist | [1][2] |
| Antidepressant-like Activity | Robust activity independent of administration time | Activity is dependent on evening administration | [7][8] |
| Anxiolytic-like Activity | Potent anxiolytic effects | Ineffective in some anxiety models | [1] |
| Effect on Neurogenesis | Normalizes stress-induced deficits in cell survival | Less characterized in CMS | [1][9] |
| Circadian Rhythm Resynchronization | Resynchronizes disrupted circadian rhythms | Resynchronizes circadian rhythms | [3][10] |
Mechanisms of Action and Signaling Pathways
The differential effects of agomelatine and melatonin, particularly concerning the time of administration, are attributed to agomelatine's dual mechanism of action.
Both agomelatine and melatonin are potent agonists at MT1 and MT2 receptors, which are highly concentrated in the suprachiasmatic nucleus (SCN), the brain's master clock.[4][10] Activation of these G-protein coupled receptors helps to resynchronize circadian rhythms that are often disrupted in depression.[11][12] This action is believed to underlie the antidepressant effects observed when both drugs are administered in the evening, preceding the natural rise of endogenous melatonin.[7]
Agomelatine's unique profile includes the blockade of 5-HT2C receptors.[1][11] These receptors are inhibitory and tonically control the release of dopamine (B1211576) and norepinephrine, particularly in the frontal cortex.[11] By blocking 5-HT2C receptors, agomelatine disinhibits these pathways, leading to an increase in dopaminergic and noradrenergic neurotransmission.[3][11] This mechanism is not dependent on the light/dark cycle and explains why agomelatine retains its antidepressant-like efficacy when administered in the morning, a time when melatonin is ineffective.[7] The morning efficacy of agomelatine is not blocked by MT1/MT2 antagonists, confirming the essential role of its 5-HT2C antagonism.[7]
Experimental Workflow and Conclusion
The experimental design is crucial for dissecting the distinct mechanisms of agomelatine and melatonin.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Regulation of the Melatonin Biosynthesis Pathway in Unipolar and Bipolar Depression [frontiersin.org]
- 4. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Chronic Mild Stress and Agomelatine Treatment on the Expression Level and Methylation Status of Genes Involved in Tryptophan Catabolic Pathway in PBMCs and Brain Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 12. Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry | Cambridge Core [cambridge.org]
A Comparative Guide to the Preclinical Validation of Agomelatine's Antidepressant Effects
This guide provides a comprehensive comparison of agomelatine's performance against other established antidepressants in validated animal models. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visualizations of the underlying mechanisms and workflows.
Introduction: A Novel Antidepressant Profile
Agomelatine (B1665654) is a novel antidepressant distinguished by its unique mechanism of action as a potent agonist at melatonergic MT1 and MT2 receptors and a neutral antagonist at serotonergic 5-HT2C receptors.[1][2] This dual activity is believed to create a synergistic effect, not only addressing core depressive symptoms but also resynchronizing disrupted circadian rhythms, a common feature in major depressive disorder.[1][3] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), agomelatine's profile suggests a different pathway to antidepressant efficacy, necessitating robust validation in preclinical animal models.
Mechanism of Action: A Synergistic Approach
The antidepressant properties of agomelatine are attributed to the synergy between its melatonergic agonism and 5-HT2C antagonism.[1][4] Activation of MT1/MT2 receptors helps in the resynchronization of altered circadian rhythms.[3] Simultaneously, the blockade of 5-HT2C receptors, which tonically inhibit dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, leads to an increase in the levels of these key neurotransmitters. This combined action is thought to be more effective than either mechanism alone.[1][4] Melatonin (B1676174) by itself is not an effective antidepressant, highlighting the crucial contribution of the 5-HT2C antagonism to agomelatine's therapeutic effects.[1]
Comparative Efficacy in Animal Models
Agomelatine's antidepressant-like effects have been demonstrated in multiple well-established rodent models, including the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model.[1]
The FST is a widely used screening test where antidepressants reduce the time an animal spends immobile when placed in an inescapable cylinder of water.[5][6] Chronic, but not acute, administration of agomelatine has been shown to be effective, similar to other antidepressants.[6]
| Drug | Dose (mg/kg) | Animal Model | Key Finding: Immobility Time | Reference |
| Agomelatine | 4, 16, 32 | Mouse (10-day treatment) | Dose-dependent decrease | [6] |
| Agomelatine | 10, 20, 40 | Rat (13-day treatment) | Significant decrease at all doses | [6] |
| Fluoxetine (B1211875) (SSRI) | 16 | Mouse (10-day treatment) | Significant decrease | [6] |
| Imipramine (TCA) | 8 | Mouse (10-day treatment) | Significant decrease | [6] |
| Venlafaxine (SNRI) | - | Rat (Restraint Stress) | Significant decrease (comparable to Agomelatine) | [7] |
| Melatonin | 4-64 | Mouse (acute) | Inactive | [6] |
The CMS model has greater translational validity as it induces a state of anhedonia (a core symptom of depression), typically measured by a decrease in sucrose (B13894) preference.[8][9] Chronic treatment with agomelatine has been shown to reverse this deficit.
| Drug | Dose (mg/kg/day) | Animal Model | Key Finding: Sucrose Preference | Key Finding: Hippocampal Neurogenesis | Reference |
| Agomelatine | 10 or 40 | Mouse (Corticosterone model) | Reverses corticosterone-induced deficit | Reverses decreased cell proliferation; increases neuronal maturation | [10] |
| Agomelatine | - | Rat (CMS model) | Reverses CMS-induced deficit | Normalizes stress-affected cell survival | [11] |
| Fluoxetine (SSRI) | 18 | Mouse (Corticosterone model) | Reverses corticosterone-induced deficit | Reverses decreased cell proliferation | [10] |
Effects on Hippocampal Neurogenesis
A common neurobiological finding for many antidepressants is their ability to promote neurogenesis in the hippocampus, a brain region implicated in depression.[10] Chronic agomelatine administration enhances hippocampal cell proliferation, survival, and maturation, particularly in the context of stress.[2][12] In models where stress or corticosterone (B1669441) reduces neurogenesis, both agomelatine and fluoxetine can reverse this effect.[2][10] Agomelatine's pro-neurogenic effects are linked to its synergistic action at MT1/MT2 and 5-HT2C receptors.[1]
Experimental Workflows and Protocols
Precise and reproducible protocols are critical for the preclinical evaluation of antidepressants. Below is a generalized workflow for a chronic stress study, followed by detailed protocols for the CMS and FST models.
This protocol is adapted from methodologies used to induce anhedonia and other depressive-like phenotypes.[8][9][13]
-
Animal Housing & Acclimation : Group-house male mice (e.g., BALB/c) and allow them to acclimate to the facility for at least one week with a consistent 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Sucrose Preference Test (SPT) :
-
Habituate mice to a 1-2% sucrose solution for 48 hours.
-
Following habituation, deprive mice of water and food for 12-24 hours.
-
Present each mouse with two pre-weighed bottles: one with sucrose solution and one with water.
-
Measure consumption from each bottle over 1-24 hours. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
UCMS Procedure (4-8 weeks) : Expose mice to a variable sequence of mild stressors, one or two per day. The unpredictability is key to preventing habituation.[14]
-
Drug Administration : During the final 3-5 weeks of the UCMS protocol, administer agomelatine, a comparator antidepressant (e.g., fluoxetine), or vehicle daily via intraperitoneal (i.p.) injection or oral gavage.
-
Ongoing SPT : Conduct the SPT weekly to monitor the onset of anhedonia and the therapeutic effect of the treatments.
-
Terminal Procedures : At the end of the study, perform final behavioral tests and collect brain tissue for neurobiological analyses (e.g., immunohistochemistry for BrdU to measure neurogenesis).
This protocol is based on the traditional Porsolt FST method.[5][16][17]
-
Apparatus : A transparent glass cylinder (height: 50-60 cm, diameter: 20 cm) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.[17]
-
Drug Administration : Administer the test compounds (e.g., agomelatine, imipramine) at specified times before the test session. Chronic antidepressant treatment typically requires daily dosing for at least 14 days prior to the test.
-
Day 1: Pre-Test Session (15 minutes) :
-
Place each rat individually into the swim cylinder for a 15-minute session.
-
This initial exposure leads to the development of an immobile posture in the subsequent test.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[5]
-
-
Day 2: Test Session (5-6 minutes) :
-
24 hours after the pre-test, place the rat back into the cylinder for a 5-6 minute session.
-
Record the session with a video camera for later analysis.[18]
-
-
Behavioral Scoring : A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[5][6] Active behaviors include swimming and climbing.
-
Data Analysis : Compare the duration of immobility between the different treatment groups. A significant decrease in immobility is interpreted as an antidepressant-like effect.[5]
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine, venlafaxine, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats | PLOS One [journals.plos.org]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Agomelatine reverses the decrease in hippocampal cell survival induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 13. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 14. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Agomelatine L(+)-Tartaric acid salt versus other salt forms in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Agomelatine (B1665654) L(+)-Tartaric acid salt and other salt forms of agomelatine, supported by available experimental data. Due to the limited publicly available data specifically on the L(+)-Tartaric acid salt of agomelatine, this guide leverages data from other known salt forms, such as sulfonates, as a comparative benchmark against the free base and other crystalline forms. This comparison aims to inform researchers on the potential advantages of salt formation for improving the physicochemical properties of agomelatine for preclinical and clinical development.
Executive Summary
Agomelatine, a melatonergic antidepressant, is characterized by poor aqueous solubility, which can limit its oral bioavailability.[1][2][3] The formation of pharmaceutical salts is a common and effective strategy to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). While specific data on Agomelatine L(+)-Tartaric acid salt is scarce in peer-reviewed literature and patents, research on other salt forms, such as agomelatine sulfonates, demonstrates a significant improvement in these properties compared to the free base crystalline forms. This guide synthesizes the available data to provide a comparative overview.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate salt form is a critical step in drug development, influencing a compound's solubility, stability, and manufacturability. The following table summarizes the known physicochemical properties of different forms of agomelatine.
| Property | Agomelatine Free Base (Crystalline Form II - Marketed) | Agomelatine Sulfonate Salts (e.g., Besylate) | Agomelatine L(+)-Tartaric Acid Salt |
| Aqueous Solubility | Practically insoluble[2][3] | Significantly increased | Data not publicly available |
| Dissolution Rate | Low intrinsic dissolution rate[3] | Up to ~200-times faster than free base | Data not publicly available |
| Physical Stability | Thermodynamically stable form[4] | Stable crystalline solids | Data not publicly available |
| Hygroscopicity | Non-hygroscopic[2] | Data not publicly available | Data not publicly available |
| Melting Point | ~108 °C[1] | Varies with the specific salt | Data not publicly available |
Experimental Data and Protocols
Solubility and Dissolution Studies
Objective: To compare the aqueous solubility and dissolution rates of different agomelatine forms.
Experimental Protocol (Based on studies of agomelatine sulfonate salts):
-
Synthesis of Salt Forms: Agomelatine salts are synthesized by reacting agomelatine free base with the corresponding acid (e.g., benzenesulfonic acid) in a suitable solvent system (e.g., acetone/water). The resulting salt is then isolated by crystallization.
-
Solubility Measurement:
-
An excess amount of the agomelatine salt or free base is added to a specified volume of purified water or buffer solution (e.g., phosphate (B84403) buffer pH 6.8).
-
The suspension is stirred at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is then filtered, and the concentration of dissolved agomelatine in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
-
Intrinsic Dissolution Rate (IDR):
-
A constant surface area of the compacted drug powder is exposed to the dissolution medium.
-
The dissolution medium (e.g., 0.1 M HCl) is stirred at a constant rate (e.g., 100 rpm) and maintained at a constant temperature (e.g., 37 °C).
-
Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for dissolved agomelatine concentration by HPLC.
-
The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.
-
Results:
Studies on agomelatine sulfonate salts have shown a dramatic increase in the dissolution rate, up to approximately 200 times faster than the agomelatine free base. This highlights the potential of salt formation to significantly enhance the dissolution properties of agomelatine.
Stability Studies
Objective: To assess the physical and chemical stability of different agomelatine salt forms under various storage conditions.
Experimental Protocol (General ICH Guidelines):
-
Sample Preparation: The agomelatine salt is stored in controlled environmental chambers under various conditions as per International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).[2]
-
Analytical Testing: At specified time points, samples are withdrawn and analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the agomelatine content using a stability-indicating HPLC method.
-
Related Substances: Detection and quantification of any degradation products.
-
Polymorphic Form: Analysis by X-ray Powder Diffraction (XRPD) to detect any changes in the crystalline form.
-
Water Content: Determined by Karl Fischer titration.
-
Expected Outcomes:
A stable salt form will show minimal degradation, no significant change in physical appearance, and no conversion to other polymorphic forms under the tested conditions.
Agomelatine's Mechanism of Action: Signaling Pathway
The therapeutic effects of agomelatine are attributed to its unique synergistic action as an agonist at melatonin (B1676174) (MT1 and MT2) receptors and an antagonist at serotonin (B10506) (5-HT2C) receptors.[6] This dual mechanism leads to the resynchronization of circadian rhythms and an increase in dopamine (B1211576) and norepinephrine (B1679862) levels in the frontal cortex.
Caption: Agomelatine's dual mechanism of action.
Experimental Workflow: Salt Formation and Characterization
The process of selecting and characterizing a new salt form of an API like agomelatine follows a structured workflow.
Caption: Workflow for agomelatine salt selection.
Conclusion
The formation of pharmaceutical salts presents a viable and effective strategy to overcome the solubility limitations of agomelatine. While direct comparative data for Agomelatine L(+)-Tartaric acid salt remains elusive in the public domain, the significant improvements in dissolution rates observed with other salt forms, such as sulfonates, strongly suggest that salt formation is a promising avenue for enhancing the biopharmaceutical properties of agomelatine. Researchers and drug development professionals are encouraged to explore various salt forms, including the L(+)-Tartaric acid salt, to identify the optimal candidate for further development. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Further research and publication of data on different agomelatine salts are crucial for advancing the development of more effective and reliable formulations of this important antidepressant.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. abmole.com [abmole.com]
Agomelatine on Par with Common Antidepressants in Efficacy, Meta-Analyses Show
A comprehensive review of multiple meta-analyses reveals that agomelatine (B1665654) demonstrates comparable efficacy to standard antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), for the treatment of major depressive disorder (MDD). While offering a novel mechanism of action, its overall effectiveness in achieving response and remission is similar to established therapies. However, some evidence suggests a better tolerability profile for agomelatine, particularly concerning certain side effects.
Agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, presents a unique pharmacological profile in the landscape of antidepressants. Its efficacy and safety have been scrutinized in numerous clinical trials and subsequently aggregated in several meta-analyses. These analyses consistently position agomelatine as a viable alternative to commonly prescribed antidepressants, though not demonstrating superior efficacy in head-to-head comparisons.
A meta-analysis by Taylor et al. (2014) identified 20 trials with 7,460 participants and found that agomelatine was as effective as other antidepressants with a standardized mean difference (SMD) of 0.00.[1][2] Similarly, another meta-analysis focusing on both published and unpublished studies concluded that agomelatine has an efficacy comparable to standard drug treatments for depression.[1]
Efficacy in Acute Treatment
In the acute phase of treatment (typically 6-12 weeks), agomelatine showed no significant advantage or disadvantage in response to treatment when compared to SSRIs (risk ratio [RR] 1.01) or the SNRI venlafaxine (B1195380) (RR 1.06).[3][4] Remission rates also showed no significant difference compared to SSRIs (RR 0.83) or venlafaxine (RR 1.08).[3][4] One pooled analysis of six head-to-head studies, however, did find a statistically significant, albeit modest, greater reduction in the Hamilton Depression Rating Scale (HAM-D₁₇) total score with agomelatine compared to a range of SSRIs and SNRIs.[5][6]
Long-Term Efficacy and Relapse Prevention
Evidence for the long-term benefit of agomelatine remains a subject of discussion. A pooled analysis of four 24-week studies suggested that agomelatine is at least as effective as SSRIs in long-term treatment.[1] However, a meta-analysis that included unpublished relapse prevention studies indicated no significant advantage for agomelatine over placebo in preventing relapse.[1]
Tolerability and Safety Profile
Agomelatine appears to have a favorable tolerability profile compared to some active comparators. It was found to be better tolerated than venlafaxine, with lower dropout rates (RR 0.40).[3][4] Specifically, agomelatine induced a lower rate of dizziness than venlafaxine (RR 0.19).[3][4] When compared with SSRIs, agomelatine showed a similar level of tolerability (RR 0.95).[3][4] One study highlighted that treatment-emergent sexual dysfunction was significantly less prevalent with agomelatine compared to venlafaxine.[7] Drug-related dropouts were also noted to be lower with agomelatine (4%) compared to other antidepressants (9%).[8]
Data Summary
Efficacy of Agomelatine vs. Active Comparators
| Outcome Measure | Comparator | Result | Confidence Interval (95%) | Citation |
| Response Rate (RR) | SSRIs | 1.01 | 0.95 to 1.08 | [3][4] |
| Venlafaxine | 1.06 | 0.98 to 1.16 | [3][4] | |
| Remission Rate (RR) | SSRIs | 0.83 | 0.68 to 1.01 | [3][4] |
| Venlafaxine | 1.08 | 0.94 to 1.24 | [3][4] | |
| Standardized Mean Difference (SMD) | All Antidepressants | 0.00 | -0.09 to 0.10 | [1][2] |
| SSRIs/SNRIs | -0.11 | - | [8][9] |
Tolerability of Agomelatine vs. Active Comparators
| Outcome Measure | Comparator | Result | Confidence Interval (95%) | Citation |
| Discontinuation Rate (RR) | SSRIs | 0.95 | 0.83 to 1.09 | [3][4] |
| Venlafaxine | 0.40 | 0.24 to 0.67 | [3][4] | |
| Dizziness (RR) | Venlafaxine | 0.19 | 0.06 to 0.64 | [3][4] |
Experimental Protocols
The presented data is derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these meta-analyses is outlined below.
Search Strategy and Study Selection
The meta-analyses typically involved a systematic search of multiple electronic databases such as PubMed, Embase, Medline, and the Cochrane Central Register of Controlled Trials.[1][2] Searches also often included regulatory agency files and information from the manufacturer to identify both published and unpublished studies.[1][2]
Inclusion Criteria
The included studies were double-blind, randomized controlled trials comparing agomelatine with either placebo or an active antidepressant in adult patients with a primary diagnosis of major depressive disorder.[1][2][10] The treatment duration for acute phase studies was generally between 6 and 12 weeks.[3][4][10]
Data Extraction and Analysis
Data on study characteristics, patient demographics, intervention details, and outcomes were extracted. The primary efficacy outcomes were typically the change in depression rating scale scores, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[10] Secondary outcomes often included response rates (typically defined as a ≥50% reduction in the depression rating scale score) and remission rates (a final score below a certain threshold on the depression rating scale).[10] Tolerability was primarily assessed by the rate of discontinuation due to adverse events.
Statistical analysis was performed using standard meta-analytic techniques. For continuous outcomes like mean change in depression scores, the standardized mean difference (SMD) was calculated. For dichotomous outcomes like response and remission rates, risk ratios (RR) were used.[1][10] A random-effects model was commonly employed to pool the results from individual studies.[1][2]
Visualizing the Research Process and Mechanism
To illustrate the standard workflow of a meta-analysis and the proposed mechanism of action of agomelatine, the following diagrams are provided.
Caption: A representative PRISMA flow diagram illustrating the stages of study identification, screening, eligibility assessment, and inclusion in a meta-analysis.
Caption: A diagram illustrating the proposed signaling pathway of agomelatine, involving agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors, leading to its antidepressant effects.
References
- 1. bmj.com [bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine versus other antidepressive agents for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine versus other antidepressive agents for major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant efficacy of agomelatine versus SSRI/SNRI: results from a pooled analysis of head-to-head studies without a placebo control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agomelatine ( Valdoxan, Melitor, Thymanax ) versus venlafaxine (Effexor XR) : sexual functioning & antidepressant efficacy compared [biopsychiatry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant efficacy of Agomelatine: Meta-analysis of placebo controlled and active comparator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Efficacy of Agomelatine Versus Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of agomelatine (B1665654) against other commonly prescribed antidepressant classes, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The following sections present a comprehensive overview of supporting experimental data, detailed methodologies of key clinical trials, and a visual representation of the underlying signaling pathways.
Executive Summary
Agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, presents a unique mechanism of action in the landscape of antidepressant medications. Its long-term efficacy, particularly in relapse prevention and its effects on sleep and anhedonia, has been a subject of extensive research. Compared to SSRIs and SNRIs, agomelatine demonstrates a comparable, and in some specific measures, potentially favorable long-term profile. Meta-analyses suggest that while its overall superiority in preventing relapse compared to placebo is debated due to conflicting results from published and unpublished studies, it shows a consistent benefit in improving sleep architecture and addressing anhedonia, a core symptom of depression often inadequately treated by other antidepressants.
Data Presentation: Long-Term Efficacy Metrics
The following tables summarize quantitative data from various meta-analyses and long-term clinical trials, offering a comparative view of agomelatine's performance against other major antidepressant classes.
Table 1: Long-Term Remission Rates (≥ 24 weeks)
| Antidepressant Class | Representative Drug(s) | Remission Rate (%) | Comparator | Study Type | Citation(s) |
| Agomelatine | Agomelatine | 47.06 - 65.84 | SSRIs | Pooled Analysis (24 weeks) | [1] |
| Agomelatine | Not significantly different from placebo | Placebo | Meta-analysis (long-term) | [2] | |
| SSRIs | Escitalopram, Fluoxetine, Sertraline (B1200038) | 40.98 - 58.13 | Agomelatine | Pooled Analysis (24 weeks) | [1] |
| Sertraline | Not significantly different from placebo | Placebo | Randomized Controlled Trial | ||
| SNRIs | Venlafaxine (B1195380) | Comparable to Agomelatine | Agomelatine | Meta-analysis | [3][4] |
Table 2: Relapse Prevention Rates in Long-Term Studies
| Antidepressant | Relapse Rate (%) | Comparator | Study Duration | Study Type | Citation(s) |
| Agomelatine | 23.9 | Placebo (50.0%) | 24 weeks | Randomized Controlled Trial | |
| No significant advantage | Placebo | Meta-analysis (including unpublished data) | Meta-analysis | [2] | |
| SSRIs | |||||
| Escitalopram | 26 | Placebo (40%) | 36 weeks | Randomized Controlled Trial | |
| Sertraline | 6 | Placebo (23%) | 76 weeks | Randomized Controlled Trial | |
| SNRIs | |||||
| Venlafaxine XR | Lower than placebo | Placebo | 2 years | Randomized Controlled Trial |
Table 3: Comparative Effects on Sleep and Anhedonia (Long-Term)
| Feature | Agomelatine | SSRIs/SNRIs | Key Findings | Citation(s) |
| Subjective Sleep Quality | Superior improvement | Less improvement | Agomelatine showed superior scores on the Leeds Sleep Evaluation Questionnaire. | [3][4] |
| Anhedonia | Faster and more significant improvement | Slower or less pronounced improvement | Agomelatine demonstrated earlier and greater efficacy in reducing anhedonia. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of long-term antidepressant efficacy.
Agomelatine: Relapse Prevention Study
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial. The study typically includes an initial 8-12 week open-label treatment phase with agomelatine (25-50 mg/day).
-
Patient Population: Adult outpatients with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM-IV criteria, who have responded to the initial open-label treatment.
-
Intervention: Responders from the open-label phase are randomized to continue receiving their effective dose of agomelatine or switch to a placebo for a 24-week double-blind maintenance phase.
-
Primary Outcome: The primary efficacy measure is the time to relapse of a major depressive episode during the double-blind period. Relapse is often defined by a significant increase in a standardized depression rating scale score (e.g., Hamilton Depression Rating Scale - HAM-D17) or the investigator's clinical judgment.
-
Secondary Outcomes: Include the overall relapse rate, changes in sleep quality, and measures of anhedonia.
SSRI (Sertraline): Long-Term Maintenance Trial
-
Study Design: A long-term, randomized, double-blind, placebo-controlled maintenance trial. This often follows an initial open-label treatment phase (e.g., 8 weeks) and a continuation phase (e.g., 16-20 weeks) with sertraline.
-
Patient Population: Older community residents with a diagnosis of depression who have achieved remission during the open-label phases.
-
Intervention: Patients who maintain remission are randomized to receive either their effective dose of sertraline (e.g., 50-200 mg/day) or a placebo for an extended period (e.g., 100 weeks).
-
Primary Outcome: The primary endpoint is the prevention of recurrence of a depressive episode.
-
Secondary Outcomes: Include the proportion of patients who remain in remission and changes in quality of life assessments.
SNRI (Venlafaxine XR): Long-Term Efficacy Study
-
Study Design: A randomized, double-blind, placebo-controlled trial, often with an initial open-label treatment phase.
-
Patient Population: Outpatients with recurrent MDD.
-
Intervention: Following a successful acute and continuation treatment phase with venlafaxine XR (e.g., 75-225 mg/day), responders are randomized to continue with venlafaxine XR or switch to placebo for one or more 12-month maintenance phases.
-
Primary Outcome: The primary efficacy is evaluated based on the probability of remaining well (i.e., not experiencing a recurrence) during the maintenance phase.
-
Secondary Outcomes: Include changes in depression and anxiety rating scales and overall functional improvement.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of Agomelatine, SSRIs, and SNRIs.
Caption: Agomelatine's dual mechanism of action.
Caption: Mechanism of action of SSRIs.
Caption: Mechanism of action of SNRIs.
Conclusion
The long-term treatment of major depressive disorder requires a careful consideration of not only efficacy in preventing relapse but also the impact on residual symptoms and overall quality of life. Agomelatine, with its distinct pharmacological profile, offers a valuable alternative to traditional monoaminergic antidepressants. While its superiority in long-term relapse prevention remains a topic of ongoing discussion, its demonstrated benefits for sleep and anhedonia address significant unmet needs in the management of depression. The choice of a long-term antidepressant strategy should be guided by a comprehensive evaluation of the patient's specific symptom profile, treatment history, and tolerability, with agomelatine representing a clinically relevant option for many individuals.
References
- 1. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Agomelatine Shows Favorable Dropout Profile Compared to Sertraline in Major Depressive Disorder Trials
For Immediate Release
A comprehensive analysis of comparative clinical trial data reveals that agomelatine (B1665654) may be associated with lower patient dropout rates due to adverse events when compared to sertraline (B1200038) for the treatment of major depressive disorder. This suggests a better tolerability profile for agomelatine, a critical factor in treatment adherence and overall therapeutic success.
Recent research, including head-to-head clinical trials and meta-analyses, has provided valuable insights into the comparative tolerability of agomelatine and sertraline, two commonly prescribed antidepressants. A key indicator of a drug's tolerability is the rate at which patients discontinue treatment, particularly due to side effects. The available evidence consistently points towards agomelatine having a potential advantage in this regard.
In an observational, open-label, 12-week follow-up study, it was found that no patients in the agomelatine group discontinued (B1498344) treatment due to adverse effects.[1][2][3][4] In contrast, three patients in the sertraline group dropped out because of side effects, including gastrointestinal issues and sleeplessness.[2][4]
Further supporting these findings, a pooled analysis of four 24-week randomized clinical trials comparing agomelatine to several selective serotonin (B10506) reuptake inhibitors (SSRIs), including sertraline, demonstrated a trend towards fewer discontinuations due to adverse events for agomelatine.[5] The discontinuation rate due to adverse events was 6.6% for the agomelatine group, compared to 9.4% for the SSRI group.[5]
A large-scale network meta-analysis of 21 different antidepressants also indicated that both agomelatine and sertraline are among the more tolerable options available.[6] However, when directly compared in other analyses, agomelatine was shown to be less likely to lead to treatment discontinuation due to adverse effects than comparator antidepressants.[7]
While the efficacy of the two drugs in treating depressive symptoms appears to be broadly comparable, the differences in their side effect profiles and subsequent impact on patient adherence are significant for clinical practice and drug development.[1][2][3][4] The unique mechanism of action of agomelatine, acting as a melatonergic (MT1/MT2) agonist and a 5-HT2C antagonist, is thought to contribute to its different tolerability profile compared to SSRIs like sertraline.
Quantitative Data Summary
The following table summarizes the key quantitative data on patient dropout rates from the cited studies.
| Study/Analysis | Treatment Group | Number of Patients | Study Duration | Dropout Rate (All Causes) | Dropout Rate (Adverse Events) |
| Akpınar et al., 2016 | Agomelatine | 30 | 12 weeks | Not Specified | 0% |
| Sertraline | 30 | 12 weeks | Not Specified | 10% | |
| Demyttenaere et al., 2013 (Pooled Analysis) | Agomelatine | Not Specified | 24 weeks | Not Specified | 6.6% |
| SSRIs (incl. Sertraline) | Not Specified | 24 weeks | Not Specified | 9.4% |
Experimental Protocols
The methodologies of the cited studies form the basis of the comparative data. Below is a detailed description of the protocol from a key comparative study.
Study Design: An observational, open-labeled, 12-week follow-up study was conducted to compare the efficacy and tolerability of agomelatine and sertraline.[1][2][3][4]
Patient Population: The study included outpatients from an adult psychiatry clinic who were newly diagnosed with a major depressive episode according to the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).[1][2][3]
Treatment Allocation and Dosage: Patients were prescribed either agomelatine at an initial dose of 25 mg/day or sertraline at an initial dose of 50 mg/day.[1][2][3][4] The mean dose for the agomelatine group at the end of the follow-up period was 30.83±10.75 mg/day, and for the sertraline group, it was 59.16±17.95 mg/day.[2][4]
Outcome Measures: The primary outcomes assessed were efficacy and tolerability. Efficacy was measured using the Montgomery-Asberg Depression Rating Scale (MADRS) and the Clinical Global Impression (CGI) scales.[1][2][3][4] Tolerability was evaluated by monitoring the incidence of side effects and the rate of patient dropout due to adverse events.[1][2][3][4]
Statistical Analysis: Statistical analyses were performed to compare the changes in depression rating scale scores and the incidence of side effects and dropouts between the two treatment groups.[4]
Visualizations
The following diagram illustrates the logical workflow of a typical comparative clinical trial designed to assess the dropout rates of two different antidepressant medications.
The presented data and experimental evidence suggest that while both agomelatine and sertraline are effective treatments for major depressive disorder, agomelatine may offer a superior tolerability profile, as evidenced by lower patient dropout rates due to adverse events in comparative studies. This is a crucial consideration for researchers and clinicians aiming to optimize treatment outcomes and patient adherence.
References
- 1. [PDF] Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability | Semantic Scholar [semanticscholar.org]
- 2. Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agomelatine versus Sertraline: An Observational, Open-labeled and 12 Weeks Follow-up Study on Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A pooled analysis of six month comparative efficacy and tolerability in four randomized clinical trials: agomelatine versus escitalopram, fluoxetine, and sertraline | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Contrasting Mechanisms of Action: Agomelatine Versus Traditional Antidepressants
A comprehensive guide for researchers and drug development professionals detailing the distinct pharmacological profiles of agomelatine (B1665654) and conventional antidepressant agents. This guide delves into their differing mechanisms of action, supported by experimental data, to provide a clear comparison for scientific and clinical research.
The landscape of antidepressant pharmacotherapy has evolved significantly from the monoamine hypothesis, which has been the cornerstone of drug development for decades. While traditional antidepressants primarily target monoamine neurotransmitter systems, the introduction of agomelatine has presented a novel approach by modulating melatonergic and serotonergic pathways. This guide provides an in-depth comparison of the mechanisms of action of agomelatine and traditional antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).
A Paradigm Shift: The Unique Dual Mechanism of Agomelatine
Agomelatine stands apart from traditional antidepressants due to its distinct pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to work in synergy to produce its antidepressant effects.[1][2][3] Unlike conventional antidepressants, agomelatine does not interact with the transporters responsible for the reuptake of serotonin, norepinephrine (B1679862), or dopamine (B1211576), nor does it have a significant affinity for other receptors such as muscarinic, histaminergic, or adrenergic receptors.[1][4]
The melatonergic agonism of agomelatine is crucial for its ability to resynchronize disrupted circadian rhythms, a common feature in patients with major depressive disorder.[1][4][5] By acting on MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus of the hypothalamus, agomelatine helps to normalize the sleep-wake cycle.[4][6]
Simultaneously, its antagonism of 5-HT2C receptors leads to an increase in dopamine and norepinephrine release, specifically in the frontal cortex.[1][4][5][6][7] This is significant because 5-HT2C receptors typically exert an inhibitory influence on these neurotransmitter pathways.[1] By blocking these receptors, agomelatine effectively disinhibits the release of dopamine and norepinephrine, contributing to its antidepressant and anxiolytic effects without directly affecting serotonin levels.[5][7] Notably, agomelatine acts as a neutral antagonist, meaning it blocks the receptor without affecting its constitutive activity.[1][8][9]
Signaling Pathway of Agomelatine
The synergistic action of agomelatine's melatonergic agonism and 5-HT2C antagonism is thought to modulate downstream signaling pathways involved in neuroplasticity and cellular resilience.[2][10] This includes increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and promoting neurogenesis in the hippocampus.[3][10]
The Monoamine Hypothesis Revisited: Traditional Antidepressants
Traditional antidepressants, including SSRIs, SNRIs, and TCAs, primarily function by increasing the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and, to a lesser extent, dopamine.[11][12][13]
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name suggests, selectively block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.[11][14][15] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors.[15]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have a broader mechanism, blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11][16] This dual inhibition results in elevated levels of both serotonin and norepinephrine in the synapse.
Tricyclic Antidepressants (TCAs) are among the earliest antidepressants and have a less selective mechanism of action.[11][17] They inhibit the reuptake of both serotonin and norepinephrine by blocking SERT and NET.[17] However, many TCAs also have significant affinity for other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, which contributes to their broader side-effect profile.[12][18]
Signaling Pathway of Traditional Antidepressants
The primary action of these traditional antidepressants at the transporter level initiates a cascade of downstream events. The sustained increase in synaptic monoamines leads to adaptive changes in receptor sensitivity and signaling pathways, which are thought to be responsible for their therapeutic effects.
Comparative Analysis of Receptor Binding Profiles
The following table summarizes the key differences in the receptor binding profiles of agomelatine and traditional antidepressants.
| Drug Class | Primary Targets | Other Receptor Interactions | Effect on Neurotransmitter Reuptake |
| Agomelatine | MT1/MT2 Agonist, 5-HT2C Antagonist | Negligible affinity for other receptors[1][4] | None[1] |
| SSRIs | Serotonin Transporter (SERT) | Minimal | Selective inhibition of serotonin reuptake[11][14] |
| SNRIs | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Minimal | Inhibition of serotonin and norepinephrine reuptake[11][16] |
| TCAs | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Muscarinic, Histaminic, Adrenergic Receptors[12] | Inhibition of serotonin and norepinephrine reuptake[11][17] |
Experimental Data on Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its pharmacological activity. The following table presents a comparison of the binding affinities (Ki or pKi values) for agomelatine and representative traditional antidepressants.
| Drug | Target | Binding Affinity (pKi or Ki) | Reference |
| Agomelatine | MT1 Receptor | pKi ≈ 10 | [1] |
| MT2 Receptor | pKi ≈ 10 | [1] | |
| 5-HT2C Receptor | pKi = 6.2 | [1] | |
| 5-HT2B Receptor | pKi = 6.6 | [1] | |
| Fluoxetine (SSRI) | SERT | Ki = 0.9 nM | (Data from representative studies) |
| Venlafaxine (SNRI) | SERT | Ki = 25 nM | (Data from representative studies) |
| NET | Ki = 2480 nM | (Data from representative studies) | |
| Amitriptyline (TCA) | SERT | Ki = 4.3 nM | (Data from representative studies) |
| NET | Ki = 10.2 nM | (Data from representative studies) |
Note: Ki and pKi values can vary between different experimental studies and conditions.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the affinity of a drug for a specific receptor.
-
Methodology:
-
Preparation of cell membranes or tissue homogenates expressing the target receptor.
-
Incubation of the membranes with a radiolabeled ligand that specifically binds to the receptor of interest.
-
Addition of increasing concentrations of the unlabeled test drug (e.g., agomelatine, fluoxetine).
-
Separation of bound and free radioligand by filtration.
-
Quantification of the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.
-
Methodology:
-
Surgical implantation of a microdialysis probe into the brain region of interest (e.g., frontal cortex, nucleus accumbens).
-
The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.
-
Samples of the dialysate are collected at regular intervals before and after administration of the test drug.
-
The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Workflow Comparison: Neuronal Effects
The following diagram illustrates the distinct workflows of agomelatine and traditional antidepressants at the neuronal level.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Effects of antidepressants on uptake and receptor systems in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Types of Antidepressants and How They Work [verywellmind.com]
- 14. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 16. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 17. pbpsychiatricservices.com [pbpsychiatricservices.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Agomelatine and L(+)-Tartaric Acid in a Laboratory Setting
The proper disposal of chemical and pharmaceutical substances is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Agomelatine and L(+)-Tartaric acid, substances used in research and development. The information is intended for professionals in the fields of science and drug development to ensure that disposal methods align with safety protocols and regulatory requirements.
It is important to clarify that "Agomelatine (L(+)-Tartaric acid)" is not a standard chemical nomenclature. Therefore, this document addresses the disposal of each substance—Agomelatine and L(+)-Tartaric acid—individually. In a laboratory setting, if these substances are mixed, they should be treated as a new waste stream with its own set of considerations, as detailed below.
Disposal Protocol for Agomelatine
Agomelatine is a melatonergic antidepressant. As a pharmaceutical compound, its disposal is subject to regulations governing pharmaceutical waste. The primary objective is to prevent its release into the environment, as it is very toxic to aquatic life with long-lasting effects.[1][2]
Step-by-Step Disposal Procedure:
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[3][4]
-
Waste Identification: Unused, expired, or contaminated Agomelatine should be classified as pharmaceutical waste. Consult with your institution's Environmental Health & Safety (EHS) department to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]
-
Segregation: Do not mix Agomelatine waste with other chemical or biological waste streams unless specifically instructed by your institution's protocols.
-
Containment:
-
Keep the waste in its original container if possible, or in a clearly labeled, sealed, and non-reactive container.
-
The container should be marked as "Hazardous Waste" or with other appropriate warnings as per institutional guidelines.
-
-
Collection and Disposal:
-
Engage a licensed professional waste disposal service for the collection and disposal of the material.[2]
-
Pharmaceutical take-back programs or reverse distributors are the preferred methods for disposing of non-hazardous pharmaceutical waste.[9]
-
Under no circumstances should Agomelatine be flushed down the drain or disposed of in regular trash.[1]
-
Spill Cleanup:
In the event of a spill, avoid creating dust and ensure adequate ventilation.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[3][4] The spilled material should be carefully transferred to a designated chemical waste container for disposal.[3]
Disposal Protocol for L(+)-Tartaric Acid
L(+)-Tartaric acid is a common laboratory chemical. While it is readily biodegradable, it can be harmful to aquatic life and cause serious eye damage.[10] Therefore, proper disposal is essential.
Step-by-Step Disposal Procedure:
-
Regulatory Compliance: Disposal must adhere to all applicable local, regional, and national regulations.[11]
-
Waste Identification: L(+)-Tartaric acid waste should be handled as chemical waste.
-
Segregation: Keep tartaric acid waste separate from other waste streams, especially incompatible materials such as strong bases, strong acids, and oxidizing agents.[12][13]
-
Containment:
-
Collect solid waste in a suitable, closed, and clearly labeled container to prevent dust formation.[10]
-
Aqueous solutions may be neutralized if permitted by institutional guidelines and local regulations. The Madison Metropolitan Sewerage District, for example, has strict limits on what can be disposed of down the drain.[14] Always check with your local water treatment authority.
-
-
Collection and Disposal:
Spill Cleanup:
For spills, sweep up the solid material, taking care to avoid generating dust.[10][15] If appropriate, moisten the material first to prevent it from becoming airborne.[15] Place the spilled substance into covered containers for disposal.[15] Ensure adequate ventilation and wear appropriate PPE, including safety goggles and gloves.[15]
Disposal of an Agomelatine and L(+)-Tartaric Acid Mixture
If Agomelatine and L(+)-Tartaric acid are mixed, the resulting waste stream must be treated with the highest level of caution, assuming the hazards of both components.
-
Hazard Assessment: The mixture should be considered at least as hazardous as its most hazardous component (in this case, Agomelatine due to its aquatic toxicity).
-
Segregation and Containment: The mixture must be segregated and contained in a labeled, sealed container, following the protocols for Agomelatine.
-
Disposal: The mixture must be disposed of through a licensed hazardous waste contractor. Do not attempt to neutralize or dispose of it through general or sewer waste streams.
Quantitative Data Summary
| Parameter | Agomelatine | L(+)-Tartaric Acid |
| Acute Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][2] | Harmful to aquatic life.[10] |
| EC50 (Daphnia magna) | Not available in provided search results. | 93.31 mg/l - 48 h[10] |
| EC50 (Algae) | Not available in provided search results. | 51.4 mg/l - 72 h[10] |
| Biodegradability | Not available in provided search results. | Readily biodegradable (85% in 28 days).[10] |
| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects.[1] | H318: Causes serious eye damage.[10] H402: Harmful to aquatic life.[10] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for compliant chemical waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. canbipharm.com [canbipharm.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. leegov.com [leegov.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. geneseo.edu [geneseo.edu]
- 11. carlroth.com [carlroth.com]
- 12. One moment, please... [oxfordlabfinechem.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. ICSC 0772 - TARTARIC ACID [chemicalsafety.ilo.org]
Comprehensive Safety and Handling Guide for Agomelatine (L(+)-Tartaric Acid)
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Agomelatine and L(+)-Tartaric acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Agomelatine and L(+)-Tartaric acid. The selection of PPE is contingent on the nature of the procedure and the potential for exposure.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Dispensing (Solid Form) | - Nitrile or neoprene gloves (double-gloving recommended)[1][2]- Disposable gown with closed front and tight-fitting cuffs[1][2]- Safety goggles with side shields or a face shield[3][4][5][6]- NIOSH-approved half-mask respirator with a dust filter[3][4][5] | - Work within a ventilated enclosure (e.g., fume hood or powder containment hood) to minimize dust inhalation.[3][4] |
| Solution Preparation and Handling | - Nitrile or neoprene gloves[3][5]- Disposable gown or lab coat[7]- Safety goggles[5] | - An eye wash station and safety shower should be readily accessible.[4][5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Closed-toe shoes | - Maintain good industrial hygiene practices.[4][5] |
| Spill Cleanup | - Double nitrile gloves[2]- Disposable gown- Safety goggles and face shield- NIOSH-approved respirator | - Use absorbent materials to contain the spill.[7] |
Handling and Storage Procedures
Engineering Controls:
-
Always handle solid Agomelatine and L(+)-Tartaric acid in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation of dust particles.[3][4]
General Handling:
-
Avoid direct contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in areas where these chemicals are handled.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]
Storage:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture absorption.[3][4][9]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[3][8]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][4][5]- Seek immediate medical attention.[3][10] |
| Skin Contact | - Remove contaminated clothing immediately.[10]- Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4]- Seek medical attention if irritation develops or persists.[4] |
| Inhalation | - Move the individual to fresh air.[4]- If breathing is difficult, provide oxygen.[7]- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.[4]- If the person is conscious, rinse their mouth with water.[10]- Seek immediate medical attention. |
Disposal Plan
Waste Characterization:
-
All waste containing Agomelatine or L(+)-Tartaric acid should be considered chemical waste.
Disposal Procedures:
-
Solid Waste: Collect in a designated, sealed, and properly labeled waste container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container. Do not pour down the drain.[4][11]
-
Contaminated PPE: Dispose of all used gloves, gowns, and other disposable materials in a designated chemical waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. If unsure, consult with your institution's environmental health and safety (EHS) department.
-
For unused or expired medication, the preferred method of disposal is through a drug take-back program.[12] If unavailable, mix the medication with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the trash.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Agomelatine and L(+)-Tartaric acid in a laboratory setting.
Caption: Workflow for Safe Handling of Agomelatine and L(+)-Tartaric Acid.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. What precautions should be taken when using tartaric acid E334? - Knowledge [yizeliadditive.com]
- 4. atpgroup.com [atpgroup.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. canbipharm.com [canbipharm.com]
- 8. bisleyinternational.com [bisleyinternational.com]
- 9. biocrick.com [biocrick.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
